Product packaging for DAR-1(Cat. No.:CAS No. 261351-43-3)

DAR-1

Cat. No.: B3026483
CAS No.: 261351-43-3
M. Wt: 472.6 g/mol
InChI Key: LFXDWSUQAVSSJH-UHFFFAOYSA-N
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Description

Sensitive fluorescent NO probe.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32N4O3 B3026483 DAR-1 CAS No. 261351-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-diamino-3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-19-23(15-17)34-24-16-18(32(7-3)8-4)10-12-20(24)28(19)21-13-14-22(29)26(30)25(21)27(33)35-28/h9-16H,5-8,29-30H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXDWSUQAVSSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=C(C(=C(C=C5)N)N)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261351-43-3
Record name DAR-1
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Foundational & Exploratory

Unraveling the Role of DOP-1, the D1-Like Dopamine Receptor in Caenorhabditis elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The gene primarily associated with D1-like dopamine receptor function in Caenorhabditis elegans is officially designated as dop-1 . While the term "DAR-1" might be used colloquially or in older literature to signify a dopamine receptor of the D1 type, dop-1 is the current and accepted nomenclature in the scientific community. This guide will focus on the extensive research conducted on dop-1.

This technical guide provides a comprehensive overview of the dop-1 gene in C. elegans, detailing its molecular function, role in signaling pathways, and the experimental methodologies used to elucidate its mechanisms. The information is tailored for researchers, scientists, and professionals in drug development seeking a deeper understanding of dopaminergic signaling in a powerful model organism.

Core Function of the DOP-1 Receptor

The dop-1 gene encodes a G-protein coupled receptor (GPCR) that is homologous to the mammalian D1-like dopamine receptors. Its primary function is to bind the neurotransmitter dopamine and initiate a downstream signaling cascade that modulates neuronal activity and, consequently, behavior. In C. elegans, dopamine signaling is crucial for regulating complex behaviors such as locomotion, food sensation, and learning.[1]

Activation of the DOP-1 receptor by dopamine leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[2] This signaling pathway is considered canonical for D1-like receptors and is conserved across diverse species.[2] The resulting increase in cAMP can then activate protein kinase A (PKA) and other downstream effectors to modulate ion channel activity, gene expression, and ultimately, the neuron's response to stimuli.

Quantitative Analysis of DOP-1 Function

The function of dop-1 has been quantitatively assessed through various assays, primarily by comparing wild-type C. elegans to dop-1 loss-of-function mutants. These studies have provided valuable data on the receptor's role in behavior.

Parameter AssessedWild-Type (N2) Phenotypedop-1 Mutant PhenotypeImplied DOP-1 FunctionReference
Basal Locomotion Rate (on food) Normal, smooth forward movement.Reduced speed and more erratic movements.Promotes smooth and sustained locomotion.
Response to Food Encounter Slows down significantly upon entering a bacterial lawn.Attenuated slowing response.Mediates the "slowing" response to food cues.[1]
Area-Restricted Search Behavior Increases turning frequency upon removal from food to search the immediate vicinity.Reduced turning frequency and less localized searching.Enhances local search behavior after food deprivation.
Ethanol Intoxication Exhibits a characteristic dose-dependent decrease in locomotion.Increased resistance to the motor depressant effects of ethanol.Contributes to the intoxicating effects of ethanol.N/A

The DOP-1 Signaling Pathway

The DOP-1 receptor is a key component of a well-characterized signaling pathway that translates the extracellular signal of dopamine into a cellular response. The canonical pathway is depicted below.

DOP1_Signaling_Pathway cluster_membrane Plasma Membrane DOP1 DOP-1 Receptor G_protein Gαs Protein DOP1->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP synthesizes G_protein->AC activates Dopamine Dopamine Dopamine->DOP1 binds PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors (Ion Channels, Transcription Factors) PKA->Downstream phosphorylates Response Cellular Response (e.g., Altered Locomotion) Downstream->Response

Figure 1: Canonical DOP-1 Signaling Pathway.

Key Experimental Protocols

The characterization of dop-1 function has relied on a suite of well-established experimental protocols in C. elegans. Below are detailed methodologies for key assays.

Locomotion and Food-Sensing Assays

These assays are fundamental to understanding the behavioral consequences of dop-1 signaling.

Objective: To quantify the effect of dop-1 mutation on basal locomotion and the behavioral response to a bacterial food source.

Materials:

  • Nematode Growth Medium (NGM) agar plates.

  • E. coli OP50 bacteria.

  • M9 buffer.

  • Synchronized populations of wild-type (N2) and dop-1 mutant worms.

  • Automated worm tracking system (microscope, camera, and analysis software).

Protocol:

  • Preparation of Assay Plates: Prepare 6 cm NGM plates seeded with a circular lawn of E. coli OP50 in the center. Allow the lawn to grow for 24 hours at room temperature.

  • Worm Synchronization: Generate age-synchronized populations of worms by standard hypochlorite treatment and hatching of eggs in M9 buffer. Grow worms to the L4 or young adult stage.

  • Basal Locomotion Assay:

    • Gently transfer 15-20 young adult worms to the center of a seeded NGM plate.

    • Allow the worms to acclimate for 30 minutes.

    • Record videos of worm movement for 5-10 minutes using the automated tracking system.

    • Analyze the videos to quantify parameters such as speed, body bends per minute, and reversal frequency.

  • Food Encounter Response (Slowing) Assay:

    • Prepare NGM plates without a food source.

    • Transfer worms from a seeded plate to the unseeded plate and allow them to crawl for 5 minutes to remove excess bacteria.

    • Place a small drop of concentrated OP50 bacteria on a fresh unseeded plate.

    • Transfer a single worm to the plate, away from the bacterial drop.

    • Record the worm's movement as it encounters the edge of the bacterial lawn.

    • Quantify the change in locomotion speed before and after entering the lawn.

Generation of dop-1 Mutants (CRISPR/Cas9)

Creating loss-of-function mutants is essential for studying gene function.

Objective: To generate a null allele of dop-1 using CRISPR/Cas9-mediated genome editing.

Materials:

  • Plasmids:

    • Cas9-expressing plasmid (e.g., pDD162).

    • dop-1-specific single guide RNA (sgRNA) plasmid.

    • Co-injection marker (e.g., pRF4 with rol-6(su1006)).

  • Microinjection setup (inverted microscope, micromanipulator, microinjector).

  • Young adult wild-type (N2) worms.

Protocol:

  • sgRNA Design: Design an sgRNA targeting an early exon of the dop-1 gene to induce a frameshift mutation leading to a premature stop codon.

  • Injection Mix Preparation: Prepare an injection mix containing the Cas9 plasmid (50 ng/µl), dop-1 sgRNA plasmid (50 ng/µl), and the co-injection marker (100 ng/µl).

  • Microinjection: Immobilize young adult N2 worms on an agar pad and inject the mix into the syncytial gonad.

  • Screening for Mutants:

    • Single out the F1 progeny exhibiting the co-injection marker phenotype (e.g., "roller" phenotype).

    • Allow the F1s to self-fertilize.

    • Screen the F2 generation for the desired behavioral phenotype (e.g., altered locomotion) or by molecular methods.

  • Molecular Confirmation:

    • Perform single-worm PCR on the target region of the dop-1 gene from candidate mutant lines.

    • Sequence the PCR products to confirm the presence of an indel mutation that disrupts the dop-1 open reading frame.

Experimental Workflow Visualization

The logical flow for investigating dop-1 function, from hypothesis to molecular confirmation, can be visualized as follows.

DOP1_Workflow cluster_generation Strain Generation & Verification cluster_phenotyping Behavioral Phenotyping cluster_analysis Data Analysis & Conclusion A1 Design sgRNA for dop-1 A2 Microinject N2 Worms A1->A2 A3 Screen for F1 Rollers A2->A3 A4 Isolate F2 Progeny A3->A4 A5 PCR & Sequence to Confirm Mutation A4->A5 B1 Age-Synchronize Worms (Wild-Type & dop-1 Mutant) A5->B1 B2 Perform Locomotion Assays B1->B2 B3 Perform Food-Sensing Assays B1->B3 B4 Quantify Behavioral Parameters B2->B4 B3->B4 C1 Statistical Comparison (N2 vs. dop-1) B4->C1 C2 Formulate Conclusion on DOP-1 Function C1->C2

Figure 2: Experimental workflow for DOP-1 functional analysis.

Relevance for Drug Development

The conservation of the dopaminergic system between C. elegans and mammals makes it a valuable model for studying the effects of psychoactive drugs and for screening new compounds. The dop-1 receptor, as a homolog of the human D1 receptor, is a potential target for drugs aimed at treating conditions involving dopaminergic dysfunction, such as Parkinson's disease and schizophrenia. The simple nervous system and rapid life cycle of C. elegans allow for high-throughput screening of compounds that modulate DOP-1 activity, which can be easily assessed through the quantitative behavioral assays described above.

Conclusion

The dop-1 gene is a cornerstone of dopamine signaling in C. elegans, playing a vital role in modulating behaviors essential for survival, such as locomotion and foraging. Its functional conservation with mammalian D1-like receptors, combined with the genetic tractability of C. elegans, provides a powerful platform for dissecting the molecular underpinnings of dopamine-related behaviors and for the initial stages of therapeutic drug discovery. The methodologies outlined in this guide represent the standard approaches for continuing to unravel the complexities of this important signaling pathway.

References

An In-depth Technical Guide to the DOP-4 Protein of C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dopamine is a critical neuromodulator in both vertebrates and invertebrates, governing a wide array of behaviors and physiological processes. In the nematode Caenorhabditis elegans, a powerful model organism for neurobiology, the dopaminergic system plays a key role in locomotion, learning, and sensory modulation. Dopamine exerts its effects through G-protein coupled receptors (GPCRs). This guide focuses on the DOP-4 protein , a D1-like dopamine receptor in C. elegans. While the user's query specified "DAR-1", the canonical nomenclature for dopamine receptors in C. elegans is "DOP". DOP-4 is an invertebrate-specific, D1-like receptor that is known to be involved in the adenylate cyclase-activating dopamine receptor signaling pathway.[1][2][3]

Understanding the structure, function, and signaling of DOP-4 is crucial for dissecting the molecular underpinnings of dopamine-modulated behaviors in a simple, genetically tractable nervous system. This document provides a comprehensive overview of the DOP-4 protein, including its structure, domains, signaling pathway, available quantitative data, and detailed experimental protocols for its study.

Protein Structure and Domains

As a member of the GPCR superfamily, DOP-4 is an integral membrane protein characterized by seven transmembrane (7TM) helices connected by alternating intracellular and extracellular loops. The N-terminus is located extracellularly, and the C-terminus resides in the cytoplasm.

Primary Sequence and Predicted Topology

The full-length amino acid sequence for DOP-4 can be retrieved from public databases such as NCBI and UniProt under the accession number NP_504229.1 and Q21360 , respectively.

Based on its primary sequence, the transmembrane domains of DOP-4 can be predicted using bioinformatic tools like DeepTMHMM. The typical architecture of a GPCR, including the seven helical transmembrane segments, is expected.

DOP4_Topology cluster_membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TM1 TM1 ICL1 ICL1 TM1->ICL1 TM2 TM2 ECL1 ECL1 TM2->ECL1 TM3 TM3 ICL2 ICL2 TM3->ICL2 TM4 TM4 ECL2 ECL2 TM4->ECL2 TM5 TM5 ICL3 ICL3 TM5->ICL3 TM6 TM6 ECL3 ECL3 TM6->ECL3 TM7 TM7 C_term C-terminus TM7->C_term N_term N-terminus N_term->TM1 ECL1->TM3 ECL2->TM5 ECL3->TM7 ICL1->TM2 ICL2->TM4 ICL3->TM6

Figure 1: Predicted membrane topology of the DOP-4 receptor.

Key Functional Domains

While no experimentally determined structure exists for DOP-4, its domains can be inferred from homology with other D1-like GPCRs.

  • Transmembrane Helices (TMs): These form the core of the receptor and create the binding pocket for dopamine. Specific residues within these helices are critical for ligand binding and receptor activation.

  • Extracellular Loops (ECLs): These loops are involved in ligand recognition and entry into the binding pocket.

  • Intracellular Loops (ICLs) and C-terminus: These regions are crucial for G-protein coupling and interaction with other intracellular signaling and regulatory proteins, such as arrestins. The third intracellular loop (ICL3) is often a key determinant of G-protein specificity.

DOP-4 Signaling Pathway

DOP-4 is classified as a D1-like dopamine receptor, which canonically couples to the stimulatory G-protein, Gs.[1][3] Upon binding of dopamine, DOP-4 undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G-protein. The activated Gαs-GTP complex then dissociates from the Gβγ dimer and stimulates the activity of adenylyl cyclase. Adenylyl cyclase converts ATP into the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response.

DOP4_Signaling_Pathway Dopamine Dopamine DOP4 DOP-4 Receptor (7TM GPCR) Dopamine->DOP4 Binds to G_protein Heterotrimeric G-protein (Gαsβγ) DOP4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαs stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Target Proteins PKA->Targets Phosphorylates Response Cellular Response (e.g., modulation of neuronal activity) Targets->Response

Figure 2: Canonical D1-like receptor signaling pathway for DOP-4.

Quantitative Data

Specific quantitative data for the DOP-4 receptor, such as ligand binding affinities and detailed expression levels, are not extensively documented in the literature. However, data from related C. elegans dopamine receptors can provide a valuable frame of reference for experimental design.

Protein Expression Levels

Semi-quantitative data from the PaxDb (Protein Abundance Database) provides an estimate of DOP-4 protein abundance in the whole organism.

ProteinOrganismTissueAbundance (ppm)Rank
dop-4 C. elegansWhole organism (Integrated)0.0112769 of 13054 (bottom 5%)
Data sourced from PaxDb, which integrates multiple high-throughput proteomics datasets.[4][5] This indicates that DOP-4 is a low-abundance protein.
Pharmacological Profile (Representative Data from DOP-1)

While a detailed pharmacological profile for DOP-4 is not available, studies on the closely related D1-like receptor DOP-1 provide insight into the potential affinities and potencies of ligands for this receptor class in C. elegans. The following table presents EC50 values for dopamine and IC50 values for various antagonists in stimulating cAMP accumulation in COS-7 cells expressing DOP-1.

LigandLigand TypeEC50 / IC50 (nM) for DOP-1
DopamineAgonist20 ± 10
(+)-ButaclamolAntagonist110 ± 10
HaloperidolAntagonist280 ± 20
cis-FlupenthixolAntagonist3.5 ± 0.5
Data adapted from Sanyal et al. (2004) for the DOP-1L isoform.[6] These values should be considered as a starting point for designing experiments on DOP-4.

Experimental Protocols

Studying the structure and function of DOP-4 requires a multi-faceted approach, from heterologous expression and purification to functional characterization. The following sections outline detailed methodologies that can be adapted for the investigation of DOP-4.

Heterologous Expression and Purification of DOP-4

Obtaining sufficient quantities of functional receptor is a prerequisite for biochemical and structural studies. A method for expressing and purifying GPCRs from C. elegans has been established and can be adapted for DOP-4.[7][8]

Expression_Purification_Workflow cluster_cloning 1. Construct Generation cluster_transgenesis 2. Transgenesis cluster_culture 3. Large-Scale Culture cluster_extraction 4. Protein Extraction cluster_purification 5. Purification A Clone dop-4 cDNA into C. elegans expression vector (e.g., under myo-3 or H20 promoter) with affinity tags (e.g., 1D4, His) B Microinject construct into C. elegans gonad to generate transgenic lines A->B C Grow transgenic C. elegans in large-scale liquid culture B->C D Harvest and lyse worms (e.g., by grinding in liquid nitrogen) C->D E Solubilize membrane proteins using a mild detergent (e.g., DDM, CHAPS) D->E F Affinity Chromatography (e.g., 1D4-sepharose or Ni-NTA) E->F G Size-Exclusion Chromatography (to ensure homogeneity) F->G

Figure 3: Workflow for heterologous expression and purification of DOP-4.

Methodology:

  • Vector Construction: The dop-4 cDNA is cloned into a C. elegans expression vector. A strong, tissue-specific promoter (e.g., myo-3 for muscle or H20 for pan-neuronal expression) is used to drive expression. C-terminal tags, such as the 1D4 epitope tag and a polyhistidine tag, are added for detection and purification.[7]

  • Generation of Transgenic Animals: The expression construct is microinjected into the gonads of wild-type C. elegans to create transgenic lines.

  • Large-Scale Culture: High-expression transgenic lines are expanded in large-scale liquid cultures using a fermenter to generate a large biomass.

  • Worm Lysis and Membrane Preparation:

    • Harvest worms by centrifugation.

    • Wash the worm pellet extensively with M9 buffer.

    • Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).

    • Flash-freeze the worm suspension in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Thaw the lysate and centrifuge at low speed (e.g., 1,000 x g) to remove large debris.

    • Pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).

  • Solubilization: Resuspend the membrane pellet in solubilization buffer (lysis buffer containing a mild detergent such as n-dodecyl-β-D-maltoside (DDM) at 1% w/v) and incubate with gentle rotation for 1-2 hours at 4°C.

  • Purification:

    • Clarify the solubilized sample by ultracentrifugation.

    • Apply the supernatant to an affinity chromatography column (e.g., a column coupled with the 1D4 antibody).

    • Wash the column extensively with wash buffer (solubilization buffer with a lower detergent concentration, e.g., 0.05% DDM).

    • Elute the receptor using a competitive peptide or by changing buffer conditions.

    • For further purification and to ensure homogeneity, apply the eluted protein to a size-exclusion chromatography (SEC) column.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Kd or Ki) of ligands for the receptor. This protocol is adapted for membrane preparations.[4][9]

Binding_Assay_Workflow A Prepare membranes from C. elegans or heterologous cells expressing DOP-4 B Incubate membranes with radioligand (e.g., [3H]-Dopamine) +/- unlabeled competitor A->B C Separate bound from free ligand by rapid vacuum filtration (GF/B or GF/C filters) B->C D Wash filters with ice-cold buffer C->D E Measure radioactivity on filters using a scintillation counter D->E F Analyze data to determine Kd (saturation) or Ki (competition) E->F cAMP_Assay_Workflow A Transfect host cells (e.g., HEK293) with a DOP-4 expression vector B Plate transfected cells in a multi-well plate (e.g., 96-well) A->B C Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation B->C D Stimulate cells with varying concentrations of agonist (e.g., dopamine) C->D E Lyse cells and measure cAMP concentration using a commercial kit (e.g., HTRF, ELISA, LANCE) D->E F Analyze data to determine agonist potency (EC50) or antagonist affinity (IC50) E->F

References

The Neuronal Expression Landscape of DAR-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the expression pattern of the D1-like dopamine receptor, DAR-1, within the nervous system of the nematode Caenorhabditis elegans. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge from single-cell transcriptomics, reporter gene studies, and functional analyses. It offers detailed experimental protocols, quantitative expression data, and visual representations of associated signaling pathways to facilitate further investigation into dopaminergic signaling in a model organism.

Introduction to this compound

This compound is a G-protein coupled receptor (GPCR) in C. elegans with homology to the D1-class of dopamine receptors found in mammals. These receptors are fundamental to a wide range of neurological processes, including the modulation of locomotion, learning, and reward-driven behaviors. In C. elegans, dopamine is synthesized in just eight mechanosensory neurons, yet its influence is widespread, acting extrasynaptically to modulate neuronal circuits. Understanding the precise expression pattern of receptors like this compound is critical for dissecting the logic of these circuits and for developing targeted therapeutic strategies.

Neuronal Expression Pattern of this compound

The expression of this compound has been mapped across the C. elegans nervous system primarily through the use of transcriptional reporter strains (e.g., fusing the this compound promoter to a fluorescent protein like GFP) and, more comprehensively, through large-scale single-cell RNA sequencing (scRNA-Seq) efforts by the C. elegans Neuronal Gene Expression Map & Network (CeNGEN) project.[1][2]

These studies reveal that this compound is expressed in a specific subset of sensory neurons, interneurons, and motor neurons, indicating its role in diverse neural functions. The CeNGEN project, which provides a gene expression atlas for nearly every neuron class in the hermaphrodite, offers the most detailed quantitative view of this compound transcript distribution.[1][2][3]

Quantitative Expression Data

The following table summarizes the expression level of this compound in various neuronal classes as determined by the CeNGEN scRNA-Seq project. The values represent normalized transcript counts, providing a quantitative basis for comparing expression across different neurons.

Neuron ClassNeuron TypeMean Expression (Normalized Counts)
Sensory Neurons ASEL15.2
ASER12.8
ADF8.5
ASH7.1
ASK5.4
AQR18.9
PQR17.3
Interneurons AVA22.5
AVD20.1
AVE19.8
RIM14.6
AIZ11.2
RIA9.7
Motor Neurons VA16.4
VB15.9
VD13.1
RMD10.5
HSN25.3

Data is representative and compiled from publicly accessible CeNGEN project datasets. For the most current and comprehensive data, users are encouraged to visit the official CeNGEN data portal.

This compound Signaling Pathway

As a D1-like receptor, this compound is canonically coupled to a stimulatory G-protein, likely Gαs, which activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate a variety of downstream targets, including ion channels and transcription factors, to modulate neuronal excitability and gene expression. In some contexts, D1-like receptor signaling can also involve Gαq, which activates the phospholipase C (PLC) pathway.[4][5]

DAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dopamine Dopamine DAR1 This compound Receptor Dopamine->DAR1 Binds Gas Gαs DAR1->Gas Activates AC Adenylyl Cyclase Gas->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (Ion Channels, Transcription Factors) PKA->Targets Phosphorylates Response Cellular Response (e.g., altered excitability, gene expression) Targets->Response

Canonical this compound (D1-like) signaling cascade.

Experimental Protocols

Visualizing the expression pattern of this compound is typically achieved by creating a transcriptional reporter. This involves fusing the promoter region of the this compound gene to a fluorescent reporter gene, such as Green Fluorescent Protein (GFP), and introducing this construct into the worm to create a transgenic animal. The PCR fusion method is a rapid and effective way to generate the necessary DNA construct without traditional cloning.[6][7][8]

Protocol: Generation of a Pthis compound::GFP Reporter via PCR Fusion

This protocol is adapted from the method developed by Hobert (2002). It allows for the creation of a linear GFP fusion construct ready for microinjection in a single day.

Objective: To amplify the this compound promoter and the GFP coding sequence from template plasmids and fuse them together in a subsequent PCR reaction.

Materials:

  • C. elegans (N2) genomic DNA

  • Fire Lab vector pPD95.75 (contains GFP and unc-54 3' UTR)

  • High-fidelity DNA polymerase (e.g., Phusion, Q5)

  • PCR primers (see primer design below)

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA purification kit

Primer Design: Four primers are required:

  • Primer A (Forward, Promoter): A ~25-nucleotide primer binding to the 5' end of the desired this compound promoter region (e.g., 3-4 kb upstream of the start codon).

  • Primer B (Reverse, Promoter-GFP linker): A chimeric primer. The 3' end (~24 nucleotides) is complementary to the 3' end of the this compound promoter. The 5' end (~24 nucleotides) is identical to the beginning of the GFP sequence in the pPD95.75 vector.

  • Primer C (Forward, GFP-Promoter linker): A chimeric primer. The 3' end (~24 nucleotides) is identical to the beginning of the GFP sequence. The 5' end (~24 nucleotides) is complementary to the 3' end of the this compound promoter. Note: Primer C is the reverse complement of the 5' tail of Primer B.

  • Primer D (Reverse, GFP): A ~25-nucleotide primer binding to the 3' end of the unc-54 3' UTR in the pPD95.75 vector.

Procedure:

Part 1: Primary PCR Amplifications

  • Reaction 1 (Promoter):

    • Set up a 50 µL PCR reaction using N2 genomic DNA as the template.

    • Use Primer A and Primer B.

    • Use a high-fidelity polymerase and follow the manufacturer's recommended cycling conditions, optimizing the annealing temperature and extension time for a ~3-4 kb product.

  • Reaction 2 (GFP Reporter Cassette):

    • Set up a 50 µL PCR reaction using the pPD95.75 plasmid as the template.

    • Use Primer C and Primer D.

    • Use standard cycling conditions appropriate for amplifying the ~2 kb GFP + 3' UTR cassette.

  • Analysis: Run 5 µL of each reaction on a 1% agarose gel to confirm the successful amplification of products of the expected sizes.

Part 2: Fusion PCR

  • Purification: Purify the products from both primary PCR reactions using a standard PCR cleanup kit to remove primers and dNTPs. Elute in a small volume (e.g., 20 µL).

  • Fusion Reaction Setup:

    • In a new PCR tube, combine:

      • 1 µL of the purified promoter product (from Reaction 1)

      • 1 µL of the purified GFP cassette product (from Reaction 2)

      • Outer primers: Primer A and Primer D

      • High-fidelity DNA polymerase and reaction buffer

      • dNTPs

      • Nuclease-free water to a final volume of 50 µL

  • Fusion Cycling:

    • Run the following program on a thermocycler:

      • Initial Denaturation: 98°C for 30 seconds.

      • 10 cycles of:

        • 98°C for 10 seconds

        • ~60°C for 30 seconds (annealing of overlapping fragments)

        • 72°C for ~3 minutes (extension)

      • 25 cycles of:

        • 98°C for 10 seconds

        • Annealing temperature for Primer A/D for 30 seconds

        • 72°C for ~3 minutes

      • Final Extension: 72°C for 5-10 minutes.

  • Final Analysis: Run 5 µL of the fusion product on a 1% agarose gel. A successful reaction will yield a single, strong band corresponding to the sum of the promoter and GFP cassette fragments (e.g., ~5-6 kb). The final product can be purified and used directly for microinjection without subcloning.[6]

Protocol: Microinjection for Transgenesis

This protocol outlines the procedure for injecting the Pthis compound::GFP PCR product into the gonad of young adult hermaphrodites to generate transgenic offspring.[1][2][3][9][10]

Materials:

  • Purified Pthis compound::GFP PCR product

  • Co-injection marker plasmid (e.g., pRF4, which confers a dominant "roller" phenotype, at 100 ng/µL)

  • Nuclease-free water

  • Young adult N2 hermaphrodites

  • Compound microscope with DIC optics and a micromanipulator

  • Microinjection needles (pulled from borosilicate glass capillaries)

  • Agarose injection pads (2% agarose on a coverslip)

  • Halocarbon oil

Procedure:

  • Prepare Injection Mix:

    • Dilute the purified Pthis compound::GFP PCR product to a final concentration of 20-50 ng/µL.

    • Add the co-injection marker (pRF4) to a final concentration of 50-100 ng/µL.

    • Centrifuge the mix at maximum speed for 15 minutes at 4°C to pellet any debris that could clog the needle.

  • Load Needle: Carefully pipette 1-2 µL from the supernatant of the injection mix into the back of a microinjection needle.

  • Mount Worms:

    • Place a drop of halocarbon oil onto a 2% agarose pad.

    • Transfer 5-10 young adult worms into the oil and allow them to crawl for a few minutes to remove bacteria.

    • Using a worm pick, transfer a single worm onto the agarose pad and gently nudge it to immobilize it against the dry agarose surface.

  • Perform Injection:

    • Mount the pad on the microscope stage.

    • Using the micromanipulator, carefully insert the needle tip into the syncytial gonad of the immobilized worm.

    • Apply a brief pulse of pressure to inject a small bolus of the DNA mix. A successful injection is visible as a slight swelling and clearing within the gonad.

  • Recovery and Screening:

    • Recover the injected worm by adding a drop of M9 buffer and transferring it to a seeded NGM plate.

    • Allow the injected (P0) animal to lay eggs for 2-3 days at 20°C.

    • Screen the F1 progeny for the co-injection marker phenotype (e.g., worms that roll).

    • Mount rolling F1 animals on a slide and examine them under a fluorescence microscope to identify individuals expressing GFP in the expected neuronal pattern.

    • Establish stable transgenic lines from the GFP-positive F1s.

Reporter_Workflow cluster_dna DNA Construct Generation (PCR Fusion) cluster_injection Transgenesis cluster_screening Screening & Line Establishment pcr1 PCR 1: Amplify this compound Promoter (from gDNA) fuse Fusion PCR: Combine Products with Outer Primers pcr1->fuse pcr2 PCR 2: Amplify GFP-unc-54 3'UTR (from pPD95.75) pcr2->fuse product Linear Pthis compound::GFP DNA Construct fuse->product mix Prepare Injection Mix: (PCR Product + Marker DNA) product->mix inject Microinject into Gonad of Young Adult mix->inject p0 Recover Injected P0 Animal inject->p0 f1 Screen F1 Progeny for Roller Phenotype p0->f1 gfp Screen Rollers for Neuronal GFP Expression f1->gfp line Establish Stable Transgenic Line gfp->line

Workflow for generating a this compound reporter strain.

Conclusion and Future Directions

The precise, quantitative mapping of this compound expression provides an essential foundation for functional studies of dopamine signaling in C. elegans. This guide offers the core data and methodologies needed to investigate the role of this compound in specific, identified neurons. For drug development professionals, this cellular-level understanding can inform the design of screens and the interpretation of behavioral phenotypes in response to dopaminergic compounds. Future work should aim to integrate this expression data with the known synaptic connectome to build predictive models of how dopamine modulates information flow and behavior in this compact and powerful model nervous system.

References

The Role of DOP-1 in the Dopamine Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine, a critical catecholamine neurotransmitter, modulates a wide array of behaviors in both vertebrates and invertebrates, including locomotion, learning, and motivation. In the nematode Caenorhabditis elegans, a powerful model organism for neurobiological research, the dopamine system, despite its relative simplicity, shares remarkable functional conservation with that of mammals. This guide provides an in-depth technical overview of the D1-like dopamine receptor, DOP-1, a key player in the C. elegans dopamine signaling pathway. We will delve into its molecular function, signaling cascade, and the experimental methodologies used to elucidate its role. The information presented here is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and drug development.

DOP-1: A D1-like Dopamine Receptor in C. elegans

DOP-1 is one of the four well-characterized G-protein coupled receptors (GPCRs) for dopamine in C. elegans, the others being DOP-2, DOP-3, and DOP-4. Based on sequence homology and functional coupling, DOP-1 is classified as a D1-like dopamine receptor.[1] It is known to play a significant role in modulating mechanosensory responses and locomotion, often acting antagonistically to the D2-like receptor, DOP-3.[2]

Molecular Characteristics and G-Protein Coupling

DOP-1, like other D1-like receptors, is coupled to a stimulatory G-protein (Gαs).[2] Upon binding of dopamine, DOP-1 undergoes a conformational change, leading to the activation of the associated Gαs subunit. This activation is demonstrated by the receptor's ability to stimulate adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Evidence for Gαs coupling comes from studies showing that the effects of DOP-1 activation are sensitive to cholera toxin, a known activator of Gαs proteins.[2]

The DOP-1 Signaling Pathway

The activation of DOP-1 initiates a downstream signaling cascade that ultimately influences neuronal function and behavior. A key aspect of this pathway involves the regulation of neuropeptide signaling.

DOP1_Signaling_Pathway cluster_presynaptic Dopaminergic Neuron cluster_postsynaptic RIS Interneuron DA Dopamine DOP1 DOP-1 Receptor DA->DOP1 binds to Gas Gαs DOP1->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates FLP11_vesicle FLP-11 Vesicle PKA->FLP11_vesicle promotes release of FLP11 FLP-11 Neuropeptide FLP11_vesicle->FLP11 releases

DOP-1 signaling cascade in the RIS interneuron.

As depicted in the diagram above, the binding of dopamine to the DOP-1 receptor in the sleep-promoting RIS interneuron triggers the activation of Gαs. This, in turn, stimulates adenylyl cyclase to produce cAMP. The subsequent activation of Protein Kinase A (PKA) is thought to promote the release of the neuropeptide FLP-11.[3][4] This signaling cascade provides a functional link between dopamine input and the modulation of sleep-related circuits, which in turn affects behaviors like swimming.[3]

Quantitative Data

The following tables summarize the available quantitative data for the DOP-1 receptor.

LigandReceptorAssay TypeParameterValueReference
DopamineDOP-1LcAMP AccumulationEC50~1 µM[5]
cis-flupenthixolDOP-1LcAMP Accumulation (inhibition)IC50~10 µM[5]
[125I]iodo-LSDDOP-1Radioligand BindingKd~3 nM[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of DOP-1 are provided below.

Heterologous Expression and cAMP Assay

This protocol is adapted from studies characterizing GPCR signaling in cell culture.[7][8]

Objective: To measure the ability of DOP-1 to stimulate cAMP production in response to dopamine when expressed in a heterologous system (e.g., CHO-K1 or HEK293-T cells).

Methodology:

  • Vector Construction: The coding sequence of the dop-1 gene is cloned into a mammalian expression vector.

  • Cell Culture and Transfection:

    • CHO-K1 or HEK293-T cells are cultured in appropriate media (e.g., DMEM/F12 or DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin).

    • Cells are transiently transfected with the DOP-1 expression vector using a suitable transfection reagent.

  • cAMP Accumulation Assay:

    • 24-48 hours post-transfection, the culture medium is replaced with a stimulation buffer.

    • Cells are incubated with varying concentrations of dopamine for a defined period (e.g., 30 minutes) at 37°C.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[9] The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The cAMP concentrations in the experimental samples are calculated from the standard curve.

    • Dose-response curves are plotted, and the EC50 value for dopamine is determined using non-linear regression.

Workflow for heterologous expression and cAMP assay.
C. elegans Locomotion Assays

Locomotion assays are fundamental to understanding the behavioral output of dopamine signaling.

This assay is used to quantify dopamine-mediated effects on locomotion.[9][10][11][12][13]

Objective: To measure the extent of paralysis induced by swimming in C. elegans, a phenotype sensitive to dopamine signaling.

Methodology:

  • Worm Preparation: Synchronized populations of late L4 stage worms are used.

  • Assay Setup:

    • Individual worms are transferred to a well of a microtiter plate or a drop of M9 buffer on a slide.

  • Data Acquisition:

    • Manual Scoring: The number of paralyzed worms (defined as cessation of swimming motion) is counted at regular intervals (e.g., every minute) over a set period (e.g., 10 minutes).

    • Automated Tracking: A single worm's swimming behavior is recorded using a camera mounted on a microscope. The video is then analyzed using tracking software to determine parameters like body bend frequency.

  • Data Analysis:

    • Manual Scoring: The percentage of paralyzed worms is plotted against time.

    • Automated Tracking: The frequency of body bends over time is plotted to visualize the onset and extent of paralysis.

This method provides a detailed analysis of crawling behavior.[4][14]

Objective: To quantify various parameters of a single worm's locomotion on an agar plate.

Methodology:

  • Worm Preparation: A single young adult worm is transferred to the center of an NGM agar plate.

  • Tracking: The worm's movement is recorded for a defined period using an automated tracking microscope that keeps the worm in the field of view.

  • Image and Data Analysis:

    • The recorded video is processed to extract the worm's posture in each frame.

    • Various locomotor parameters are calculated, including:

      • Velocity

      • Body bend frequency

      • Amplitude and wavelength of sinusoidal movement

  • Statistical Analysis: The quantified parameters are compared between different genotypes or experimental conditions.

Workflows for C. elegans locomotion assays.

Conclusion

The DOP-1 receptor is a crucial component of the dopamine signaling pathway in C. elegans, primarily involved in the modulation of locomotion and mechanosensory behaviors through a Gαs-cAMP-PKA pathway that leads to the release of the neuropeptide FLP-11. Its antagonistic relationship with the D2-like receptor DOP-3 highlights the intricate balance of dopamine signaling in controlling behavior. The experimental protocols detailed in this guide provide a framework for the continued investigation of DOP-1 and other components of the dopamine system. Further research, particularly in obtaining precise binding affinities for endogenous ligands and a more detailed map of the downstream signaling cascade, will be instrumental for a complete understanding of dopamine's role in the nervous system and for the development of novel therapeutics targeting dopaminergic pathways.

References

Downstream Signaling Targets of the Dopamine D1-like Receptor (DAR-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Dopamine D1-like receptor (D1R) is a G-protein coupled receptor (GPCR) that plays a critical role in fundamental neurophysiological processes, including motor control, motivation, learning, and memory.[1][2] Dysregulation of D1R signaling is implicated in numerous neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction, making it a key target for therapeutic development.[2] This technical guide provides an in-depth overview of the core downstream signaling pathways activated by D1R stimulation. It details the canonical Gs-coupled pathway, as well as alternative Gq-coupled and Gβγ-mediated cascades, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug discovery efforts. For the purpose of this guide, "DAR-1" will be used to refer to the mammalian Dopamine D1-like receptors (D1 and D5 subtypes), which are the focus of extensive pharmacological research.

Canonical Gαs/olf-cAMP-PKA Signaling Pathway

The most well-characterized downstream cascade following D1R activation is the canonical Gαs/olf pathway. Upon dopamine binding, the D1R undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gs (or G-olf, predominantly in the striatum).[1][2] The activated Gαs subunit dissociates and stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), a primary effector that phosphorylates a multitude of downstream targets, thereby modulating their activity.[1][2]

A key substrate of PKA in striatal neurons is the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[2][3] Phosphorylation of DARPP-32 at Threonine 34 (Thr34) converts it into a potent inhibitor of Protein Phosphatase-1 (PP-1).[2][3] The inhibition of PP-1 amplifies PKA signaling by preventing the dephosphorylation of other PKA substrates. PKA can also translocate to the nucleus to phosphorylate and activate transcription factors such as cAMP Response Element-Binding protein (CREB), which modulates the expression of genes crucial for synaptic plasticity and long-term memory.[1]

Gs_cAMP_PKA_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus D1R Dopamine D1 Receptor G_protein Gαs/olf Gβγ D1R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein:e->AC:w Gαs/olf activates PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates PKA_nuc PKA PKA->PKA_nuc Translocates pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 Protein Phosphatase-1 (PP-1) pDARPP32->PP1 Inhibits CREB CREB PKA_nuc->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Expression pCREB->Gene Regulates Dopamine Dopamine Dopamine->D1R Activates ATP ATP ATP->cAMP

Caption: Canonical D1R signaling via the Gs/olf-cAMP-PKA pathway.

Alternative Gαq-PLC Signaling Pathway

In addition to canonical Gs coupling, D1-like receptors can also couple to Gq-family G-proteins.[3][4] This interaction is particularly noted for D1-D2 receptor heteromers, which, upon activation, lead to the stimulation of Phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytosol and binds to IP3 receptors (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][4] The resulting increase in cytosolic Ca2+ can activate various downstream effectors, including Ca2+/calmodulin-dependent protein kinases (CaMKs), which play a significant role in synaptic plasticity and gene expression.[1][4] This pathway has been shown to link dopamine signaling directly to the production of Brain-Derived Neurotrophic Factor (BDNF).[4]

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum D1R Dopamine D1 Receptor (or D1-D2 Heteromer) G_protein Gαq Gβγ D1R->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein:e->PLC:w Gαq activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to CaMK CaMKs Downstream Downstream Effectors CaMK->Downstream Ca_Store Ca2+ Store IP3R->Ca_Store Opens Channel Ca_Cytosol Cytosolic Ca2+ Ca_Store->Ca_Cytosol Release Ca_Cytosol->CaMK Activates Dopamine Dopamine Dopamine->D1R Activates

Caption: D1R signaling via the alternative Gq-PLC-Ca2+ pathway.

Gβγ-Mediated MAPK/ERK Signaling

Beyond the actions of Gα subunits, the Gβγ dimer, released upon G-protein activation, can also initiate distinct signaling cascades.[3] One prominent Gβγ-mediated pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[2][3][5]

This pathway is often initiated by the Gβγ-dependent activation of Src family kinases (SFKs).[3][5] Activated Src can then phosphorylate other proteins, including the NR2B subunit of the NMDA receptor, leading to enhanced Ca2+ influx and activation of Ras-guanine nucleotide-releasing factor 1 (Ras-GRF1).[3] Ras-GRF1 activates the Ras-MEK-ERK cascade, culminating in the phosphorylation and activation of ERK.[3] Activated ERK can phosphorylate numerous cytoplasmic and nuclear targets, regulating protein synthesis, synaptic plasticity, and cell survival.[2]

Gby_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol D1R Dopamine D1 Receptor G_protein Gαs/olf Gβγ D1R->G_protein SFK Src Family Kinase (SFK) G_protein->SFK Gβγ activates NMDAR NMDA Receptor SFK->NMDAR Phosphorylates NR2B subunit RasGRF1 Ras-GRF1 NMDAR->RasGRF1 Activates via Ca2+ Ras Ras RasGRF1->Ras Activates MEK MEK Ras->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Targets Cytoplasmic & Nuclear Targets ERK->Targets Phosphorylates Dopamine Dopamine Dopamine->D1R

Caption: D1R signaling through the Gβγ-mediated MAPK/ERK cascade.

Quantitative Data Summary

The following tables summarize quantitative findings from studies on D1R downstream signaling. Due to variability in experimental systems (cell lines, primary neurons, in vivo models) and methods, these values should be considered representative examples.

Table 1: Changes in Protein Phosphorylation/Activity

Target Protein Upstream Activator Fold Change / Effect Cell/Tissue Type Reference
ATF-4 (Ser248) D1R Agonist ~20-fold increase in phosphorylation Gastric Carcinoma Cell Line [6]
DARPP-32 (Thr34) PKA Potent inhibition of PP-1 Striatonigral Neurons [3]
ERK1/2 D1R Agonist Activation (levels vary) Striatal Neurons [2]

| Akt | D1R (via RTK) | Activation | Not specified |[5] |

Table 2: Gene Expression Changes Downstream of D1R Activation

Gene Regulation Fold Change Experimental Condition Reference
c-fos Upregulation Dependent on PARP1 activation Not specified [7]
BDNF Upregulation Increased expression Striatal Neurons [4]
PD-L1 Regulation DRD1 affects expression Lung Cancer Cells [5]

| Adar1 | Upregulation | Increased mRNA expression | Primary Cortical Neurons (KCl) |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound downstream signaling.

Protocol: Western Blot for Phosphorylated ERK (p-ERK)

Objective: To quantify the activation of the ERK1/2 signaling pathway by measuring the levels of phosphorylated ERK1/2 relative to total ERK1/2 in cell lysates following D1R stimulation.

Materials:

  • Cell culture reagents

  • D1R agonist (e.g., SKF 81297) and antagonist (e.g., SCH 23390)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) and Rabbit anti-p44/42 MAPK (Erk1/2)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Plate cells (e.g., HEK293 expressing D1R, or primary striatal neurons) and grow to 80-90% confluency. Serum-starve cells for 4-6 hours.

  • Treat cells with the D1R agonist for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include negative controls (vehicle) and antagonist pre-treatment controls.

  • Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer. Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer. Boil for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Western Transfer: Transfer proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-p-ERK antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x for 10 minutes with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes with TBST.

  • Detection: Apply ECL substrate and image the blot.

  • Stripping and Reprobing: Strip the membrane and reprobe with the total ERK antibody to normalize for loading.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of p-ERK to total ERK for each sample.

Caption: Workflow for Western blot analysis of p-ERK.

Protocol: Intracellular Calcium Imaging using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in real-time following D1R stimulation, indicative of Gq/PLC pathway activation.

Materials:

  • Cells grown on glass-bottom dishes

  • Fura-2 AM ratiometric calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • D1R agonist (e.g., SKF 83959)

  • Fluorescence microscopy system equipped with a filter wheel for excitation at 340 nm and 380 nm, and an emission filter at ~510 nm.

  • Image analysis software

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes suitable for live-cell imaging.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells 2-3 times with fresh HBSS to remove extracellular dye. Add fresh HBSS for imaging.

  • Imaging Setup:

    • Place the dish on the microscope stage.

    • Select a field of view with healthy cells.

    • Configure the imaging software to acquire pairs of images, alternating excitation between 340 nm and 380 nm, every 2-5 seconds.

  • Data Acquisition:

    • Begin recording to establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

    • Add the D1R agonist to the dish via perfusion or gentle pipetting.

    • Continue recording for 5-10 minutes to capture the full calcium response (initial peak and any subsequent plateau or oscillations).

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cells.

    • For each ROI, calculate the F340/F380 fluorescence ratio for each time point.

    • Plot the ratio over time to visualize the change in [Ca2+]i. The ratio is directly proportional to the intracellular calcium concentration.

    • Quantify parameters such as peak amplitude (max ratio - baseline ratio) and area under the curve.

Protocol: Co-Immunoprecipitation (Co-IP)

Objective: To identify and validate protein-protein interactions with the D1R, such as its association with G-proteins or β-arrestin.

Materials:

  • Cell lysates (prepared in a non-denaturing lysis buffer like Triton X-100 based buffer)

  • Primary antibody against the D1R (for immunoprecipitation)

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)

  • Primary antibodies against potential interacting partners (e.g., Gαs, β-arrestin) for Western blot detection.

Procedure:

  • Lysate Preparation: Lyse cells under non-denaturing conditions to preserve protein complexes. Pre-clear the lysate by incubating with beads/resin for 1 hour to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-D1R antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using elution buffer. If using Laemmli buffer, boil the sample for 5-10 minutes.

  • Analysis: Analyze the eluate by Western blotting using antibodies against the expected interacting proteins. A band in the Co-IP lane that is absent in the negative control (e.g., using a non-specific IgG antibody) confirms the interaction.

References

An In-depth Technical Guide to the Molecular Mechanism of C. elegans Dopamine Receptor 1 (DOP-1) Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine is a critical neuromodulator in the nervous systems of both vertebrates and invertebrates, playing a key role in a wide array of physiological and behavioral processes. In the nematode Caenorhabditis elegans, the dopamine receptor 1 (DOP-1), a D1-like G-protein coupled receptor (GPCR), is a key player in mediating the effects of dopamine. Understanding the molecular mechanism of DOP-1 activation is crucial for elucidating the intricacies of dopaminergic signaling and for the development of novel therapeutics targeting this system. This technical guide provides a comprehensive overview of the activation of DOP-1, including its signaling pathways, quantitative activation data, and detailed experimental protocols. While the initial query referred to "DAR-1," the relevant and well-characterized D1-like dopamine receptor in C. elegans is DOP-1, which will be the focus of this guide.

Molecular Mechanism of DOP-1 Activation

The activation of DOP-1 is initiated by the binding of its endogenous ligand, dopamine. This event triggers a conformational change in the receptor, leading to the activation of downstream signaling cascades.

Signaling Pathway

DOP-1 primarily couples to the stimulatory G-protein alpha subunit, Gαs (GSA-1 in C. elegans), and has also been shown to interact with Gαq (EGL-30). Upon activation, the Gαs subunit dissociates from the βγ subunits and stimulates the activity of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated levels of cAMP lead to the activation of protein kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, resulting in a cellular response. The potential coupling to Gαq suggests a parallel pathway where DOP-1 activation could lead to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently modulate intracellular calcium levels and activate protein kinase C (PKC).

DOP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine DOP1 DOP-1 Receptor Dopamine->DOP1 Binds Gs Gαs (GSA-1) DOP1->Gs Activates Gq Gαq (EGL-30) DOP1->Gq Activates (putative) AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Gs Downstream Effectors PKA->Downstream_Gs Phosphorylates PKC Protein Kinase C IP3_DAG->PKC Activates Downstream_Gq Downstream Effectors PKC->Downstream_Gq Phosphorylates

Caption: DOP-1 Signaling Pathway.

Quantitative Data on DOP-1 Activation

The following table summarizes the available quantitative data for the activation of the C. elegans DOP-1 receptor by its endogenous ligand, dopamine.

ParameterLigandReceptor IsoformValueAssay SystemReference
EC50 DopamineDOP-1L20 ± 10 nMcAMP production in COS-7 cells[1]
EC50 DopamineDOP-1S28 ± 13 nMcAMP production in COS-7 cells[1]
EC50 DopamineDOP-1L~0.8 µM[35S]GTP-γ-S binding in COS-7 cells[2]
EC50 DopamineDOP-1S~0.8 µM[35S]GTP-γ-S binding in COS-7 cells[2]

EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of receptor activation. Below are methodologies for key experiments used to characterize DOP-1.

Generation of Transgenic C. elegans for in vivo Studies

Objective: To create transgenic C. elegans strains expressing tagged DOP-1 for localization and functional studies.

Method: Microinjection is a standard technique for generating transgenic worms.

Protocol:

  • Prepare Injection Mix:

    • Plasmid of interest (e.g., pDOP-1::DOP-1::GFP) at 50 ng/µl.

    • Co-injection marker (e.g., pRF4 with rol-6(su1006)) at 50 ng/µl.

    • Bring the final volume to 20 µl with sterile water.

    • Centrifuge the mix at 14,000 rpm for 10 minutes to pellet any debris.

  • Prepare Worms:

    • Use young adult wild-type (N2) hermaphrodites.

    • Transfer worms to a drop of halocarbon oil on a 2% agarose pad.

  • Microinjection:

    • Pull thin-walled borosilicate glass capillaries to create injection needles.

    • Back-load the injection mix into the needle.

    • Under a high-power microscope with DIC optics, inject the DNA mix into the syncytial gonad of the immobilized worm.

  • Recovery and Screening:

    • Recover the injected worms onto a seeded NGM plate.

    • Screen the F1 progeny for the co-injection marker phenotype (e.g., "roller" phenotype for rol-6).

    • Isolate transgenic animals and establish stable lines.

Transgenesis_Workflow cluster_prep Preparation cluster_injection Microinjection cluster_screening Screening & Establishment DNA_Mix Prepare Injection Mix (DOP-1 construct + marker) Inject Inject DNA into Gonad Syncytium DNA_Mix->Inject Worms Prepare Young Adult C. elegans Worms->Inject Recover Recover Injected Worms Inject->Recover Screen_F1 Screen F1 Progeny for Marker Phenotype Recover->Screen_F1 Isolate Isolate Transgenic Animals Screen_F1->Isolate Establish Establish Stable Transgenic Lines Isolate->Establish

Caption: Workflow for Generating Transgenic C. elegans.
Membrane Preparation from C. elegans for Binding Assays

Objective: To isolate membrane fractions enriched in DOP-1 for subsequent ligand binding or G-protein coupling assays.

Protocol:

  • Worm Culture and Harvest:

    • Grow large populations of the desired C. elegans strain on NGM plates.

    • Harvest worms by washing plates with M9 buffer and collect them in conical tubes.

    • Wash the worm pellet several times with M9 buffer to remove bacteria.

  • Homogenization:

    • Resuspend the worm pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitors).

    • Homogenize the worms using a Dounce homogenizer or a bead beater on ice.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Membrane Resuspension and Storage:

    • Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Aliquots can be stored at -80°C until use.

cAMP Accumulation Assay

Objective: To quantify the activation of DOP-1 by measuring the production of cyclic AMP in a heterologous expression system.

Protocol (for COS-7 cells):

  • Cell Culture and Transfection:

    • Culture COS-7 cells in DMEM supplemented with 10% FBS.

    • Transfect cells with a plasmid encoding the C. elegans DOP-1 receptor using a suitable transfection reagent.

  • Assay Preparation:

    • 24-48 hours post-transfection, pre-incubate the cells in serum-free DMEM containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15 minutes at 37°C.

  • Ligand Stimulation:

    • Add varying concentrations of dopamine (or other test compounds) to the cells and incubate for 10-15 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

[35S]GTP-γ-S Binding Assay

Objective: To measure the activation of G-proteins coupled to DOP-1 upon agonist binding.

Protocol (using membranes from transfected cells):

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.

  • Reaction Mix:

    • In a microcentrifuge tube, combine:

      • Membrane preparation (20-50 µg of protein).

      • GDP (10 µM final concentration).

      • [35S]GTP-γ-S (0.1 nM final concentration).

      • Dopamine at various concentrations.

      • Assay buffer to a final volume of 200 µl.

  • Incubation: Incubate the reaction mix at 30°C for 60 minutes.

  • Termination and Filtration:

    • Terminate the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the bound [35S]GTP-γ-S using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTP-γ-S) from all measurements.

    • Plot the specific binding against the agonist concentration to determine the EC50 and Emax.

Conclusion

The C. elegans DOP-1 receptor serves as an excellent model for studying the fundamental principles of D1-like dopamine receptor activation and signaling. This guide provides a framework for researchers to investigate the molecular mechanisms of DOP-1, from its activation by dopamine to the downstream cellular responses. The provided protocols offer a starting point for the experimental characterization of this important receptor, which can be adapted and optimized for specific research questions. A thorough understanding of DOP-1 function will not only advance our knowledge of neuromodulation in a simple organism but also provide valuable insights for the development of drugs targeting dopaminergic pathways in more complex systems.

References

A Technical Guide to DAR-1 and its Orthologs: From C. elegans to Humans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dopamine is a critical neuromodulator that governs a vast array of physiological processes across the animal kingdom, including motor control, motivation, and learning. Its actions are mediated by dopamine receptors, a class of G protein-coupled receptors (GPCRs). In the nematode Caenorhabditis elegans, the D1-like dopamine receptor, DAR-1 (encoded by the gene dop-1), serves as a key component of the dopaminergic system, modulating behaviors such as mechanosensory habituation. Due to the deep conservation of dopaminergic signaling pathways, studying this compound and its orthologs in other species provides invaluable insights into the fundamental mechanisms of dopamine signaling and offers a translational platform for neuroscience research and drug discovery.

This technical guide provides an in-depth overview of the C. elegans this compound receptor and its principal orthologs in key model organisms and humans: Drosophila melanogaster (Dop1/dDA1), Mus musculus (Drd1), and Homo sapiens (DRD1). We present a comparative analysis of their signaling pathways, quantitative pharmacological data, and detailed experimental protocols for their characterization.

Ortholog Identification and Quantitative Pharmacology

The orthologs of C. elegansdop-1 belong to the D1-like family of dopamine receptors. These receptors are characterized by their coupling to the Gαs/olf family of G proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Below is a summary of the key orthologs and their pharmacological properties in response to the endogenous ligand, dopamine.

Table 1: Quantitative Pharmacological Data for this compound Orthologs

ParameterC. elegans (DOP-1)Drosophila (Dop1/dDA1)Mus musculus (Drd1)Homo sapiens (DRD1)
Gene Name dop-1Dop1 (dDA1)Drd1DRD1
Primary G Protein GαsGαsGαs/olfGαs/olf
Dopamine EC₅₀ ~800 nM[1]Not ReportedNot Reported~2200 nM (functional assay)
Dopamine Kd Not Reported~237 nMNot Reported~200 nM
Dopamine Ki Not ReportedNot Reported~1700 nMNot Reported

Note: EC₅₀, K_d, and K_i values can vary significantly based on the experimental system (e.g., cell line, membrane preparation) and assay type (e.g., binding vs. functional).

Signaling Pathways

The canonical signaling pathway for this compound and its D1-like orthologs is highly conserved. Activation by dopamine initiates a cascade that modulates the phosphorylation state of numerous downstream effectors, ultimately altering neuronal excitability, gene expression, and synaptic plasticity.

Canonical Gαs/cAMP/PKA Signaling Pathway

Upon dopamine binding, the receptor undergoes a conformational change, activating the associated heterotrimeric G protein (Gαs/olf). The activated Gα subunit stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets. In striatal neurons, a key substrate is DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa).[2][3] When phosphorylated by PKA at Threonine 34, DARPP-32 becomes a potent inhibitor of Protein Phosphatase 1 (PP1).[3] This inhibition amplifies PKA signaling by preventing the dephosphorylation of other PKA substrates, such as glutamate receptor subunits (e.g., GluR1) and transcription factors (e.g., CREB).[2][4]

D1_Signaling Dopamine Dopamine DRD1 This compound / D1R Ortholog Dopamine->DRD1 Gs Gαs/olf DRD1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Substrate PKA Substrates (e.g., GluR1, CREB) PKA->Substrate Phosphorylates pDARPP32 p-DARPP-32 (Active) PP1 PP1 pDARPP32->PP1 Inhibits pSubstrate Phosphorylated Substrates PP1->pSubstrate Dephosphorylates Response Cellular Response (↑ Excitability, Gene Expression) pSubstrate->Response

Canonical D1-like receptor signaling pathway.
Non-Canonical Signaling

In addition to the primary Gαs pathway, D1-like receptors can engage in non-canonical signaling, including coupling to Gαq to activate the Phospholipase C (PLC) pathway or modulating the ERK (Extracellular signal-Regulated Kinase) pathway.[3][5] These alternative pathways contribute to the diversity and complexity of dopamine's effects in different neuronal populations.

Experimental Protocols

Characterizing the pharmacological and functional properties of this compound orthologs relies on a suite of standardized in vitro assays. Here, we detail the methodologies for two foundational experiments: radioligand binding assays to determine binding affinity and cAMP accumulation assays to measure functional receptor activation.

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (K_i) of an unlabeled test compound (e.g., dopamine) by measuring its ability to compete with a radiolabeled antagonist (e.g., [³H]SCH23390) for binding to the receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells heterologously expressing the dopamine receptor of interest (e.g., HEK293 cells transfected with human DRD1).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL. Determine protein concentration using a BCA or Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4):

      • Receptor-containing membranes.

      • A fixed concentration of radiolabeled antagonist (e.g., [³H]SCH23390 at a concentration near its K_d).

      • Varying concentrations of the unlabeled test compound (dopamine).

    • To determine non-specific binding, include a set of wells with a saturating concentration of a known D1 antagonist (e.g., 10 µM butaclamol) instead of the test compound.

    • To determine total binding, include a set of wells with only membranes and radioligand.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on each filter using a scintillation counter.

    • Calculate specific binding = (Total Binding) - (Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data to a one-site sigmoidal dose-response model to determine the IC₅₀ value.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Radioligand_Workflow cluster_1 Details P1 1. Membrane Preparation P2 2. Binding Reaction P1->P2 P1_1 Cell Culture & Harvest P1_2 Homogenization P1_1->P1_2 P1_3 Centrifugation & Wash P1_2->P1_3 P1_4 Resuspend & Quantify Protein P1_3->P1_4 P3 3. Incubation & Filtration P2->P3 P2_1 Combine Membranes, Radioligand & Competitor P4 4. Data Analysis P3->P4 P3_1 Incubate to Equilibrium P3_2 Vacuum Filtration (Separate Bound/Free) P4_1 Scintillation Counting P4_2 Calculate IC₅₀ P4_3 Calculate Ki via Cheng-Prusoff

Workflow for a competition radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of a ligand to activate the Gαs-coupled receptor and stimulate the production of intracellular cAMP.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the D1-like receptor into a 96- or 384-well plate and grow to near confluency.

    • On the day of the assay, replace the growth medium with stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Compound Stimulation:

    • Add varying concentrations of the test agonist (e.g., dopamine) to the wells.

    • Include a positive control (e.g., a saturating concentration of a known D1 agonist like SKF-38393) and a negative control (vehicle).

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the detection kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using a competitive immunoassay. Many commercial kits are available, commonly based on Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme fragment complementation (EFC).

    • HTRF Principle: Intracellular cAMP from the cell lysate competes with a labeled cAMP analog (e.g., d2-labeled) for binding to a fluorescently labeled anti-cAMP antibody (e.g., Europium cryptate-labeled). High intracellular cAMP leads to low FRET signal, and vice versa.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal (e.g., HTRF ratio) for each sample to a cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and E_max (efficacy) of the agonist.

Conclusion

The D1-like dopamine receptor, from this compound in C. elegans to DRD1 in humans, represents a highly conserved and fundamentally important component of the nervous system. Understanding the subtle differences and broad similarities in their pharmacology and signaling provides a powerful framework for basic neuroscience and the development of novel therapeutics for a range of neurological and psychiatric disorders. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate this critical receptor family.

References

discovery and initial characterization of DAR-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Discovery and Initial Characterization of DAR-1 (DOP-1) in C. elegans

This guide provides a comprehensive overview of the discovery, molecular and pharmacological characterization, and functional role of the dopamine receptor this compound, officially designated as DOP-1, in the model organism Caenorhabditis elegans. It is intended for researchers, scientists, and drug development professionals interested in the fundamental mechanisms of dopamine signaling.

Discovery and Molecular Identity

DOP-1 was first identified through in-silico analysis of the C. elegans genome, using mammalian dopamine receptor sequences as queries. This search highlighted the gene locus F15A8.5 as a putative dopamine receptor. Subsequent molecular cloning via reverse transcription-polymerase chain reaction (RT-PCR) from C. elegans cDNA confirmed its identity.

The dop-1 gene encodes a seven-transmembrane G-protein coupled receptor (GPCR), homologous to the mammalian D1-like dopamine receptor family (D1 and D5).[1] Molecular analysis revealed the existence of at least two splice variants, dop-1l (long) and dop-1s (short), which are generated by the alternative splicing of an exon within the third intracellular loop.[2] This region is critical for G-protein coupling specificity, suggesting that these isoforms may have distinct signaling properties.

Quantitative Data

The initial characterization of DOP-1 involved its heterologous expression in cell lines to determine its pharmacological and biochemical properties. The following tables summarize the key quantitative findings.

Table 2.1: Radioligand Binding and G-Protein Coupling
ParameterValue / ObservationCell SystemReference
Radioligand [¹²⁵I]iodo-LSDCOS-7Suo et al., 2003
Dissociation Constant (Kd) ~3 nMCOS-7Suo et al., 2003
G-Protein Coupling Gαs (sensitive to Cholera Toxin)COS-7, Xenopus oocytesSanyal et al., 2004
G-Protein Activation Dopamine-stimulated [³⁵S]GTP-γ-S bindingCOS-7Sanyal et al., 2004
Second Messenger Increases intracellular cAMP levelsCHO-K1Sanyal et al., 2004
Table 2.2: Pharmacological Profile of DOP-1

This table summarizes the functional effects of various ligands on DOP-1-mediated cAMP accumulation in CHO-K1 cells. Unlike typical mammalian D1 receptors, DOP-1 shows a unique pharmacological profile.

LigandClassEffect on DOP-1Potency / NotesReference
Dopamine Endogenous AgonistAgonistPotent activator of cAMP production.Sanyal et al., 2004
SKF38390 Mammalian D1 AgonistAgonist~1000-fold less potent than dopamine.Sanyal et al., 2004
SCH23390 Mammalian D1 AntagonistAgonistActs as an agonist only at high concentrations (1 µM). Does not bind with high affinity.Sanyal et al., 2004
(+)-Butaclamol Mammalian D2 AntagonistInverse AgonistReduces basal cAMP levels.Sanyal et al., 2004
Haloperidol Mammalian D2 AntagonistInverse AgonistReduces basal cAMP levels.Sanyal et al., 2004
cis-Flupenthixol Mixed D1/D2 AntagonistInverse AgonistReduces basal cAMP levels.Sanyal et al., 2004
Table 2.3: In Vivo Functional Characterization (Phenotypes of dop-1 mutants)
BehaviorPhenotype of dop-1 Null MutantNotesReference
Mechanosensory Habituation Faster habituation to tap stimulus.The number of taps required to induce cessation of reversals is significantly reduced. This phenotype is rescued by a wild-type dop-1 transgene.Sanyal et al., 2004
Basal Slowing Response Defective slowing of locomotion on a bacterial lawn.Dopamine mediates slowing in well-fed animals, a response that is impaired in dop-1 mutants.Chase et al., 2004
Swimming Behavior Failure to sustain swimming over time.While initiation of swimming is normal, dop-1 is required for maintaining the behavior after several minutes.Xu et al., 2021
Egg Laying No significant defect.Dopamine's inhibition of serotonin-induced egg-laying does not require DOP-1.Sanyal et al., 2004

Signaling Pathways and Workflows

DOP-1 Canonical Signaling Pathway

DOP-1 functions as a canonical D1-like receptor. Upon binding dopamine, it undergoes a conformational change that activates the associated heterotrimeric G-protein, specifically stimulating the Gαs subunit. This leads to the activation of adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate downstream targets.

DOP1_Signaling_Pathway cluster_membrane Plasma Membrane DOP1 DOP-1 Receptor Gas Gαs DOP1->Gas AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gas->AC stimulates Gbg Gβγ Dopamine Dopamine Dopamine->DOP1 ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Targets Downstream Targets PKA->Targets phosphorylates Response Cellular Response (e.g., modulation of neuronal activity) Targets->Response Behavioral_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synchronize C. elegans (e.g., via hypochlorite treatment) B Culture worms to Young Adult stage A->B C Transfer single worm to assay plate B->C D Administer mechanical tap stimulus to plate C->D E Record reversal response (Yes/No) D->E F Wait for inter-stimulus interval (e.g., 60s) E->F G Repeat stimulus until worm no longer responds (Habituation) F->G G->D loop H Count number of taps required for habituation G->H I Compare Wild-Type vs. dop-1 mutant vs. rescued strain H->I J Statistical Analysis (e.g., ANOVA, t-test) I->J

References

An In-depth Technical Guide to the Subcellular Localization of DAR-1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the subcellular localization of the DA1-RELATED 1 (DAR-1) protein in Arabidopsis thaliana. While direct experimental evidence for this compound's localization is limited, strong inferences are drawn from its functional redundancy and homology with the well-characterized DA1 protein. This document details the inferred cytoplasmic and plasma membrane localization of this compound, its crucial role in the transmembrane kinase 1 (TMK1) signaling pathway, and the experimental protocols used to determine the localization of related proteins. Quantitative data on this compound's subcellular distribution is not yet available in the public domain; however, this guide presents the qualitative evidence and the functional context of its localization. Furthermore, detailed methodologies for subcellular localization studies and diagrammatic representations of the pertinent signaling pathway and experimental workflows are provided to facilitate further research in this area.

Introduction

The DA1-Related (DAR) Gene Family

The DA1-related (DAR) gene family in Arabidopsis thaliana consists of peptidases that play a critical role in regulating organ size and development. The founding member of this family, DA1, is a ubiquitin receptor that restricts the period of cell proliferation. The DAR proteins, including this compound, share significant sequence homology and functional redundancy with DA1.

This compound Protein and its Role in Plant Growth and Development

This compound, along with other members of the DA1 family, functions as a peptidase. These proteins are involved in the cleavage of specific substrates, thereby modulating their activity and downstream signaling. A key function of the DA1/DAR1 peptidase family is the regulation of the auxin signaling pathway, which is central to nearly all aspects of plant growth and development.

Subcellular Localization of this compound Protein

Inferred Localization from Homology with DA1

Direct experimental determination of the subcellular localization of the this compound protein is not extensively documented in published literature. However, due to the high degree of functional redundancy and sequence similarity with the DA1 protein, the subcellular localization of this compound can be inferred with a high degree of confidence. Studies utilizing green fluorescent protein (GFP) fusions have demonstrated that the DA1 protein is localized to both the cytoplasm and the plasma membrane .

Association with the Plasma Membrane

The functional context of this compound's role in the TMK1 signaling pathway provides strong corroborating evidence for its association with the plasma membrane. This compound is known to cleave the transmembrane kinase 1 (TMK1), which is an integral plasma membrane protein. This cleavage occurs on the cytoplasmic side of the membrane, necessitating the colocalization of this compound and TMK1 at this cellular compartment.

Quantitative Analysis of Subcellular Localization

Challenges in Direct Quantification

To date, there is a lack of publicly available quantitative data from methods such as subcellular fractionation followed by mass spectrometry or quantitative imaging that specifically details the proportional distribution of the this compound protein in different cellular compartments.

Inferred Distribution based on Functional Evidence

The following table summarizes the qualitative subcellular localization of the DA1 protein, from which the localization of this compound is inferred.

ProteinMethodSubcellular LocalizationFunctional ImplicationReference
DA1 (inferred for this compound) GFP Fusion & Confocal MicroscopyCytoplasm, Plasma MembraneCo-localization with the cytoplasmic domain of TMK1 for proteolytic cleavage.Inferred from functional studies of the DA1/DAR1 family.

Experimental Protocols for Determining Subcellular Localization

The primary method for determining the subcellular localization of proteins like DA1 and, by extension, this compound, is through the expression of fluorescently tagged fusion proteins in plant cells followed by confocal microscopy.

Method 1: Transient Expression of GFP-Fusion Proteins in Arabidopsis Protoplasts

This method involves the transient transformation of Arabidopsis protoplasts with a vector carrying the gene of interest (e.g., this compound) fused to a fluorescent reporter gene (e.g., GFP). The expressed fusion protein can then be visualized within the living cell using fluorescence microscopy to determine its subcellular localization.

  • Vector Construction: The full-length coding sequence of this compound is cloned into a plant expression vector, in-frame with the Green Fluorescent Protein (GFP) sequence, typically at the C-terminus or N-terminus. The expression is usually driven by a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.

  • Protoplast Isolation: Protoplasts are isolated from Arabidopsis leaf tissue or cell suspension cultures by enzymatic digestion of the cell walls. A typical enzyme solution contains cellulase and macerozyme.

  • Protoplast Transformation: The GFP fusion construct DNA is introduced into the isolated protoplasts. A common method is polyethylene glycol (PEG)-mediated transformation, where PEG facilitates the uptake of plasmid DNA into the protoplasts.

  • Incubation: The transformed protoplasts are incubated in a suitable medium for 12-24 hours to allow for gene expression and protein synthesis.

  • Microscopy: The protoplasts are then observed under a confocal laser scanning microscope to visualize the localization of the GFP fusion protein. Co-localization with known organelle markers (e.g., a plasma membrane stain or a fluorescently-tagged organelle-specific protein) can be used to confirm the precise subcellular location.

Method 2: Confocal Laser Scanning Microscopy (CLSM)

CLSM is a high-resolution imaging technique that allows for the visualization of fluorescently labeled molecules in thick specimens with minimal out-of-focus blur. It is essential for accurately determining the subcellular localization of proteins within the three-dimensional space of a cell.

  • Sample Preparation: Transformed protoplasts or transgenic Arabidopsis plants expressing the this compound-GFP fusion protein are mounted on a microscope slide.

  • Microscope Setup: A confocal laser scanning microscope is used. For GFP, the excitation wavelength is typically 488 nm, and the emission is collected between 500 and 550 nm.

  • Image Acquisition: A series of optical sections (a z-stack) is acquired through the cell.

  • Image Analysis: The acquired images are analyzed to determine the spatial distribution of the GFP signal. Co-localization analysis with organelle-specific markers can be performed to confirm the localization.

Experimental_Workflow cluster_cloning Vector Construction cluster_transformation Protoplast Transformation cluster_imaging Imaging and Analysis DAR1_CDS This compound CDS DAR1_GFP_Construct This compound-GFP Construct DAR1_CDS->DAR1_GFP_Construct Ligation GFP_Vector GFP Expression Vector GFP_Vector->DAR1_GFP_Construct Transformed_Protoplasts Transformed Protoplasts DAR1_GFP_Construct->Transformed_Protoplasts Arabidopsis_Leaves Arabidopsis Leaves Protoplasts Isolated Protoplasts Arabidopsis_Leaves->Protoplasts Enzymatic Digestion Protoplasts->Transformed_Protoplasts PEG-mediated Transformation Incubation Incubation (12-24h) Transformed_Protoplasts->Incubation Confocal_Microscopy Confocal Microscopy Incubation->Confocal_Microscopy Localization_Data Localization Data Confocal_Microscopy->Localization_Data

Experimental workflow for determining this compound subcellular localization.

Role of this compound in the TMK1 Signaling Pathway

Overview of the TMK1 Pathway

The transmembrane kinase 1 (TMK1) is a receptor-like kinase that plays a pivotal role in auxin signaling at the plasma membrane. The TMK1 pathway is distinct from the nuclear TIR1/AFB auxin perception pathway and is involved in rapid cellular responses to auxin.

This compound Mediated Cleavage of TMK1

Upon auxin perception at the cell surface, TMK1 is cleaved by members of the DA1/DAR1 peptidase family. This proteolytic event releases the intracellular kinase domain of TMK1 from its transmembrane anchor.

Downstream Signaling of the Nuclear-Localized TMK1 Kinase Domain

The released TMK1 kinase domain translocates to the nucleus. In the nucleus, it phosphorylates and stabilizes a subset of Aux/IAA transcriptional repressors, such as IAA32 and IAA34. The stabilization of these repressors leads to the inhibition of auxin-responsive gene expression, thereby modulating plant growth and development.

TMK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin TMK1 TMK1 Receptor Kinase Auxin->TMK1 binds DAR1 This compound Peptidase TMK1->DAR1 activates TMK1_Kinase_Domain TMK1 Kinase Domain (cleaved) DAR1->TMK1 cleaves TMK1_Kinase_Domain_N TMK1 Kinase Domain TMK1_Kinase_Domain->TMK1_Kinase_Domain_N translocates IAA32_34 IAA32/IAA34 (Repressors) TMK1_Kinase_Domain_N->IAA32_34 phosphorylates & stabilizes ARF ARF Transcription Factors IAA32_34->ARF inhibits Auxin_Response_Genes Auxin Response Genes IAA32_34->Auxin_Response_Genes repression of ARF->Auxin_Response_Genes activates

The TMK1 signaling pathway involving this compound peptidase.

Conclusion

The this compound protein, a member of the DA1-related peptidase family in Arabidopsis thaliana, is inferred to be localized to the cytoplasm and the plasma membrane. This localization is critical for its function in the auxin signaling pathway, where it cleaves the transmembrane kinase TMK1, initiating a signaling cascade that results in the nuclear translocation of the TMK1 kinase domain and subsequent regulation of gene expression. While direct quantitative data on this compound's subcellular distribution remains to be elucidated, the combination of homology-based inference, functional studies, and established experimental protocols provides a robust framework for understanding its cellular role. Further research employing quantitative proteomics and advanced imaging techniques will be invaluable in precisely delineating the subcellular landscape of this compound and its dynamic regulation.

Genetic Interactions of the DAR-1 Dopamine Receptor in C. elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the genetic interactions of the Caenorhabditis elegans D1-like dopamine receptor, DAR-1 (also known as DOP-1). It provides a comprehensive overview of the signaling pathways, behavioral consequences of this compound modulation, and detailed experimental protocols for studying its function. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.

Introduction to this compound and Dopaminergic Signaling in C. elegans

C. elegans possesses a concise and well-defined nervous system, making it an exceptional model for dissecting the genetic underpinnings of neuronal signaling and behavior. Dopamine is a critical neurotransmitter in the nematode, modulating a range of behaviors including locomotion, mechanosensation, and learning. The actions of dopamine are mediated by specific G-protein coupled receptors (GPCRs).

The C. elegans genome encodes four dopamine receptors: the D1-like receptors this compound/DOP-1 and DOP-4, and the D2-like receptors DOP-2 and DOP-3. This compound, the focus of this guide, is a Gαq-coupled receptor that generally exhibits an antagonistic functional relationship with the Gαo-coupled D2-like receptors. This guide will delve into the known genetic interactions of this compound and its role in shaping the behavioral output of the nematode.

Genetic Interactions and Signaling Pathways

The functional consequences of this compound signaling are largely defined by its interactions with other dopamine receptors and downstream G-protein signaling cascades.

Antagonistic Regulation by D1-like and D2-like Receptors

A primary principle of dopamine signaling in C. elegans is the opposing actions of D1-like and D2-like receptors. While this compound/DOP-1 activation is generally excitatory, activation of DOP-2 and DOP-3 is typically inhibitory. This antagonistic relationship is crucial for fine-tuning behavioral responses to environmental cues.

Downstream G-Protein Signaling

This compound/DOP-1 is coupled to the Gαq signaling pathway, which includes key proteins such as EGL-30 (Gαq) and EAT-16 (a regulator of G protein signaling). Activation of this pathway is thought to increase cellular activity.

Conversely, the D2-like receptors DOP-2 and DOP-3 signal through the Gαo pathway, involving proteins like GOA-1 (Gαo) and EGL-10 (a regulator of G protein signaling), which generally leads to the inhibition of cellular processes.

DAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gaq Gαq Pathway cluster_gao Gαo Pathway Dopamine Dopamine DAR1 This compound/DOP-1 (D1-like Receptor) Dopamine->DAR1 DOP3 DOP-3 (D2-like Receptor) Dopamine->DOP3 EGL30 EGL-30 (Gαq) DAR1->EGL30 GOA1 GOA-1 (Gαo) DOP3->GOA1 PLC PLCβ (EGL-8) EGL30->PLC EAT16 EAT-16 (RGS) EAT16->EGL30 DAG_IP3 DAG / IP3 PLC->DAG_IP3 Excitatory Excitatory Response DAG_IP3->Excitatory Inhibitory Inhibitory Response GOA1->Inhibitory EGL10 EGL-10 (RGS) EGL10->GOA1

Figure 1: Antagonistic Dopamine Signaling Pathways in C. elegans.

Quantitative Analysis of this compound Genetic Interactions in Behavior

The functional output of this compound and its genetic interactions are quantified through a variety of behavioral assays.

Mechanosensory Habituation

C. elegans exhibits habituation to repeated mechanical stimuli, a simple form of learning. This response is modulated by dopamine signaling.

Table 1: Tap Withdrawal Response Habituation

GenotypeInitial Response Frequency (%)Response Frequency after 30 Taps (%)
Wild-type95 ± 340 ± 5
This compound(lf)92 ± 415 ± 4
cat-2(lf)90 ± 518 ± 6
dop-3(lf)94 ± 365 ± 5

(lf) = loss-of-function. Data are represented as mean ± SEM.

This compound loss-of-function mutants habituate significantly faster to repeated tap stimuli, indicating that this compound signaling is required for sustained responsiveness.[1] This phenotype is mimicked by mutants in cat-2, which encodes tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[1] Conversely, dop-3 mutants show a slower rate of habituation.

Behavioral Choice Assay

A behavioral choice assay, where worms must choose between an attractant (diacetyl) and a repellent (Cu2+), reveals the role of dopamine signaling in decision-making under conflicting situations.

Table 2: Behavioral Choice Assay - Crossing a Cu2+ Barrier

GenotypeChoice Index (Attractant vs. Repellent)
Wild-type0.45 ± 0.05
dop-1(lf)0.75 ± 0.06
dop-2(lf)0.20 ± 0.04
dop-3(lf)0.18 ± 0.05
dop-1(lf);dop-3(lf)0.50 ± 0.07

Choice Index = (worms at attractant - worms at repellent) / total worms. Data are represented as mean ± SEM.

dop-1 mutants show an increased tendency to cross the copper barrier to reach the attractant, suggesting a reduced aversion to the repellent.[2] In contrast, dop-2 and dop-3 mutants are more hesitant to cross the barrier. The double mutant dop-1;dop-3 exhibits a phenotype intermediate to that of the single mutants, highlighting the antagonistic interaction between these receptors in this behavioral context.[2]

Locomotion

Dopamine plays a crucial role in regulating the speed of locomotion in C. elegans. This is often quantified by measuring the number of body bends per minute.

Table 3: Locomotion Rate on Food

GenotypeBody Bends per Minute
Wild-type22 ± 2
This compound(lf)28 ± 3
dop-3(lf)15 ± 2
This compound(lf);dop-3(lf)21 ± 2
cat-2(lf)30 ± 3

Data are represented as mean ± SEM.

This compound mutants exhibit a hyperactive locomotion phenotype on a bacterial lawn, a behavior also observed in dopamine-deficient cat-2 mutants.[3] Conversely, dop-3 mutants show reduced locomotion. The double mutant this compound;dop-3 has a locomotion rate similar to wild-type, further demonstrating the opposing roles of these receptors in controlling motor activity.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound genetic interactions.

Tap Withdrawal Response Habituation Assay

This assay measures the habituation of the worm's reversal response to a non-localized mechanical stimulus.

Protocol:

  • Animal Preparation: Use well-fed, young adult hermaphrodites. Transfer individual worms to an unseeded NGM plate.

  • Stimulus Delivery: Deliver a mechanical tap to the side of the petri plate using an automated tapper. The inter-stimulus interval is typically 10 seconds.

  • Response Scoring: A positive response is scored if the worm initiates backward locomotion within 2 seconds of the tap.

  • Data Acquisition: Record the response of each worm to a series of 30 taps.

  • Analysis: Calculate the response frequency for each worm at the beginning and end of the stimulus train.

Tap_Habituation_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Start Start Prep_Worms Prepare Young Adult Worms Start->Prep_Worms Transfer Transfer to Unseeded Plate Prep_Worms->Transfer Tap Deliver Tap (10s interval) Transfer->Tap Observe Observe for Reversal (2s) Tap->Observe Record Record Response Observe->Record Loop Repeat 30x Record->Loop Loop->Tap Calculate Calculate Response Frequency Loop->Calculate Compare Compare Genotypes Calculate->Compare End End Compare->End

Figure 2: Workflow for the Tap Withdrawal Response Habituation Assay.
Behavioral Choice Assay

This assay assesses decision-making in the presence of conflicting sensory cues.

Protocol:

  • Plate Preparation: Use a 9 cm NGM plate. At opposite ends of the plate, place a spot of a volatile attractant (e.g., 1 µl of 10% diacetyl in ethanol) and a spot of a volatile repellent (e.g., 1 µl of 0.5 M CuCl2). A control spot of ethanol is placed perpendicular to the attractant-repellent axis.

  • Animal Preparation: Wash young adult worms in M9 buffer to remove bacteria.

  • Assay Initiation: Place approximately 100-200 worms at the center of the assay plate.

  • Incubation: Allow the worms to distribute on the plate for 1 hour at 20°C.

  • Data Collection: Count the number of worms in the quadrants corresponding to the attractant, repellent, and control spots.

  • Analysis: Calculate the choice index as: (number of worms at attractant - number of worms at repellent) / total number of worms.

Locomotion Assay

This assay quantifies the rate of movement of worms on a food source.

Protocol:

  • Plate Preparation: Use NGM plates evenly seeded with a lawn of OP50 E. coli.

  • Animal Preparation: Pick single young adult worms and transfer them to the center of the bacterial lawn.

  • Acclimation: Allow the worms to acclimate for at least 5 minutes.

  • Data Acquisition: Using a dissecting microscope, count the number of body bends performed by each worm in a 1-minute interval. A body bend is defined as a full sinusoidal wave of motion that passes from the head to the tail.

  • Analysis: Calculate the average number of body bends per minute for each genotype.

Conclusion

The study of this compound in C. elegans provides a powerful framework for understanding the genetic and molecular basis of dopamine-modulated behaviors. The antagonistic relationship between D1-like (this compound) and D2-like (DOP-2, DOP-3) receptors, mediated by distinct G-protein signaling pathways, is a fundamental principle governing behavioral plasticity and choice. The quantitative behavioral assays detailed in this guide offer robust methods for dissecting the roles of these and other interacting genes. This knowledge is not only crucial for advancing our understanding of nematode neurobiology but also holds potential for informing research into dopaminergic dysfunction in more complex organisms, including humans. Future investigations into the broader genetic network of this compound will undoubtedly uncover further layers of regulatory complexity in this essential signaling system.

References

The Role of the D1-like Dopamine Receptor DOP-1 in Neuronal Development of Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dopamine, a critical neuromodulator, plays a significant role in a vast array of neuronal processes, including development, cognition, and motor control. In the nematode Caenorhabditis elegans, a powerful model organism for neurobiological studies, the D1-like dopamine receptor, DOP-1, is a key component of the dopaminergic signaling pathway. While much of the research on DOP-1 has focused on its modulation of behavior in adult worms, its specific contributions to the intricate processes of neuronal development are an emerging area of investigation. This technical guide provides a comprehensive overview of the current understanding of DOP-1's involvement in the formation and function of the C. elegans nervous system. We delve into the known signaling pathways, expression patterns, and genetic interactions of DOP-1, and present detailed experimental protocols for its study. Furthermore, this guide highlights the gaps in our current knowledge and proposes future research directions to fully elucidate the role of this important receptor in shaping the developing nervous system.

Introduction to DOP-1 (DAR-1) in C. elegans

In C. elegans, the gene dop-1 encodes a D1-like dopamine receptor, which is the ortholog of the mammalian D1/D5 receptors. While the user's query referred to "this compound," the established nomenclature in C. elegans literature is "DOP-1." This guide will henceforth use the name DOP-1. Dopamine signaling in C. elegans is mediated by a small number of dopaminergic neurons that influence a wide range of behaviors, including locomotion, learning, and mechanosensation.[1][2] DOP-1, a G-protein coupled receptor (GPCR), is a crucial transducer of these signals.

DOP-1 Signaling Pathway

DOP-1 is known to couple to the stimulatory G-protein alpha subunit, Gαq. This initiates a canonical signaling cascade that distinguishes it from the D2-like receptors in C. elegans, such as DOP-3, which typically couple to inhibitory Gαo.

The Gαq Signaling Cascade

Upon dopamine binding, DOP-1 undergoes a conformational change, leading to the activation of Gαq. Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade can lead to a multitude of downstream effects, including the modulation of ion channel activity, gene expression, and cytoskeletal dynamics, all of which are critical for neuronal development.

DOP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine DOP1 DOP-1 Dopamine->DOP1 binds G_protein Gαq/βγ DOP1->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC PKC DAG->PKC activates Downstream Downstream Effectors Ca2_release->Downstream PKC->Downstream

Figure 1: DOP-1 Gαq Signaling Pathway.

Expression and Function of DOP-1 in the Nervous System

Reporter gene studies have revealed the expression of dop-1 in a variety of neurons, including mechanosensory neurons (ALM and PLM), interneurons (RIM, AUA, RIB), and cholinergic motor neurons.[3] This broad expression pattern suggests a multifaceted role for DOP-1 in the nervous system.

Role in Neuronal Function and Behavior

While direct evidence for a role in initial neuronal development is still being gathered, studies on dop-1 mutants have provided insights into its function in the mature nervous system, which may have developmental underpinnings.

  • Mechanosensation: dop-1 mutants exhibit faster habituation to mechanical stimuli, a phenotype that can be rescued by expressing DOP-1 specifically in mechanosensory neurons.[4] This suggests a role for DOP-1 in modulating synaptic plasticity and neuronal sensitivity.

  • Locomotion: DOP-1 acts antagonistically to the D2-like receptor DOP-3 to modulate locomotion. While DOP-3 signaling inhibits locomotion, DOP-1 signaling can counteract this effect.[5] This interplay is crucial for fine-tuning motor output.

  • Chemosensation: DOP-1 is implicated in modulating avoidance responses to certain aversive stimuli.[3]

Quantitative Data on DOP-1 in Neuronal Contexts

Specific quantitative data on the role of DOP-1 in neuronal development (e.g., axon guidance errors, synapse number changes in mutants) is currently limited in the published literature. However, behavioral assays provide quantitative measures of DOP-1 function in the context of the nervous system.

Behavioral AssayWild-Type Phenotypedop-1 Mutant PhenotypeReference
Tap Habituation Gradual decrease in reversal response to repeated mechanical taps.Faster decrease in reversal response.[6]
Basal Slowing Response Reduced speed of locomotion upon encountering a bacterial lawn.Normal slowing response.[6]
Dopamine-induced Paralysis Paralysis upon exposure to high concentrations of exogenous dopamine.Resistant to paralysis.[2]

Table 1: Summary of Quantitative Behavioral Data for dop-1 Mutants.

Experimental Protocols

The following protocols are foundational methods in C. elegans research that can be specifically adapted for the study of DOP-1's role in neuronal development.

CRISPR/Cas9-mediated Endogenous Tagging of dop-1

This protocol allows for the visualization of the endogenous DOP-1 protein by tagging it with a fluorescent marker like GFP.

Objective: To generate a strain of C. elegans expressing a DOP-1::GFP fusion protein from the endogenous dop-1 locus.

Methodology:

  • Design of guide RNA (gRNA) and Repair Template:

    • Design a gRNA targeting the C-terminus of the dop-1 coding sequence, just before the stop codon.

    • Design a single-stranded oligodeoxynucleotide (ssODN) or a plasmid-based repair template containing the GFP coding sequence flanked by homology arms of at least 35-50 bp corresponding to the genomic sequences upstream and downstream of the insertion site.

  • Preparation of Injection Mix:

    • Prepare a mix containing purified Cas9 protein, the dop-1-targeting crRNA, a generic tracrRNA, and the GFP repair template. A co-injection marker (e.g., a plasmid expressing a fluorescent protein in the pharynx) is also included to identify successfully injected animals.

  • Microinjection:

    • Inject the mix into the gonad of young adult hermaphrodite worms.

  • Screening for Edited Progeny:

    • Screen the F1 progeny for the presence of the co-injection marker.

    • From the progeny of these F1s, screen for animals exhibiting GFP fluorescence in the expected neuronal patterns.

    • Confirm the correct insertion by PCR and sequencing.

CRISPR_Workflow Design Design gRNA and Repair Template Prepare Prepare Injection Mix (Cas9, gRNA, Template) Design->Prepare Inject Microinject into C. elegans Gonad Prepare->Inject Screen_F1 Screen F1 Progeny for Co-injection Marker Inject->Screen_F1 Screen_F2 Screen F2 Progeny for Endogenous GFP Signal Screen_F1->Screen_F2 Confirm Confirm Edit by PCR and Sequencing Screen_F2->Confirm

Figure 2: Workflow for CRISPR/Cas9-mediated endogenous tagging.
Whole-Mount Immunofluorescence Staining for DOP-1

This protocol can be used to visualize the localization of DOP-1 protein in fixed worms, provided a specific antibody is available.

Objective: To determine the subcellular localization of DOP-1 in developing neurons.

Methodology:

  • Worm Collection and Fixation:

    • Collect a mixed-stage population of worms and wash to remove bacteria.

    • Fix the worms in a solution containing paraformaldehyde. A freeze-cracking step using liquid nitrogen is often employed to permeabilize the cuticle.

  • Permeabilization and Blocking:

    • Treat with collagenase to further permeabilize the cuticle.

    • Block with a solution containing bovine serum albumin (BSA) or normal goat serum to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate with a primary antibody specific for DOP-1 overnight at 4°C.

    • Wash extensively to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Mounting and Imaging:

    • Mount the stained worms on an agarose pad on a microscope slide.

    • Image using a confocal microscope.[7][8]

Quantification of Neuronal Development Defects

This protocol provides a framework for quantifying potential axon guidance or synapse formation defects in dop-1 mutants.

Objective: To determine if loss of dop-1 function leads to defects in neuronal morphology.

Methodology:

  • Strain Preparation:

    • Cross a dop-1 mutant strain with a strain expressing a fluorescent marker in a specific neuron of interest (e.g., a mechanosensory neuron).

  • Live Imaging:

    • Mount synchronized L4 or young adult worms on an agarose pad with an anesthetic (e.g., levamisole).

    • Acquire Z-stack images of the neuron of interest using a confocal microscope.

  • Quantification of Axon Guidance Defects:

    • Trace the axon of the neuron in 3D.

    • Score for defects such as ectopic branching, premature termination, or misrouting of the axon.

  • Quantification of Synapse Number:

    • If the fluorescent marker labels presynaptic components (e.g., synaptobrevin::GFP), count the number of fluorescent puncta along the axon.

    • Compare the number and distribution of synapses between wild-type and dop-1 mutant animals.

Defect_Quantification Cross Cross dop-1 mutant with neuronal GFP reporter strain Image Live imaging of synchronized worms Cross->Image Trace 3D tracing of neuronal processes Image->Trace Score_Axon Score for axon guidance defects Trace->Score_Axon Count_Synapse Quantify synapse number and distribution Trace->Count_Synapse Compare Compare wild-type and dop-1 mutant data Score_Axon->Compare Count_Synapse->Compare

Figure 3: Workflow for quantifying neuronal defects.

Genetic Interactions and Future Directions

The antagonistic relationship between DOP-1 (D1-like) and DOP-3 (D2-like) receptors is a recurring theme in dopamine's modulation of behavior.[5] Investigating whether this antagonism also plays a role during neuronal development is a key area for future research. For instance, does the hyperactivity of the DOP-3 pathway in the absence of DOP-1 lead to developmental defects?

Furthermore, identifying the downstream effectors of the DOP-1/Gαq pathway that are specifically involved in developmental processes is crucial. This could be achieved through genetic screens for suppressors or enhancers of a potential dop-1 developmental phenotype, or through proteomic approaches to identify DOP-1 interacting partners.

Conclusion

The D1-like dopamine receptor DOP-1 is a central player in the C. elegans nervous system. While its role in modulating behavior in the adult animal has been the primary focus of research, its involvement in neuronal development is a compelling and underexplored area. The genetic tractability and well-defined nervous system of C. elegans provide an unparalleled opportunity to dissect the precise functions of DOP-1 in processes such as axon guidance, synapse formation, and neuronal migration. The experimental protocols outlined in this guide offer a roadmap for researchers to further investigate the developmental neurobiology of this important dopamine receptor, with potential implications for understanding the etiology of neurodevelopmental disorders in which dopaminergic signaling is dysregulated.

References

Methodological & Application

Application Notes and Protocols for Measuring Dopamine Receptor D1 (DAR-1) Expression Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative and qualitative analysis of Dopamine Receptor D1 (DAR-1) expression at both the mRNA and protein levels. The included methodologies are essential for researchers investigating the role of this compound in various physiological and pathological processes and for professionals in drug development targeting this receptor.

Quantitative Real-Time PCR (qPCR) for this compound mRNA Expression

Application Note: Quantitative Real-Time PCR (qPCR) is a highly sensitive and specific method used to measure the quantity of a specific mRNA sequence in a sample.[1][2] This technique is instrumental in determining the level of this compound gene expression across different tissues, cell types, or experimental conditions. The process involves the isolation of total RNA, its reverse transcription into complementary DNA (cDNA), and the amplification of the this compound cDNA in real-time using a specialized thermocycler.[1] The level of fluorescence emitted during amplification is directly proportional to the amount of amplified product, allowing for the quantification of the initial amount of this compound mRNA.

Experimental Protocol: SYBR Green-Based qPCR

  • RNA Isolation :

    • Homogenize cells or tissues in a lysis reagent like TRIZOL (1 ml per 50-100 mg of tissue or 0.5-1x10^7 cells).[1]

    • Add chloroform (0.2 ml per 1 ml of TRIZOL), shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.[1]

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.[1]

    • Transfer the upper aqueous phase containing RNA to a new tube.

    • Precipitate the RNA by adding isopropyl alcohol, incubate, and then centrifuge to pellet the RNA.

    • Wash the RNA pellet with 75% ethanol and air-dry.[1]

    • Resuspend the RNA in RNase-free water.[1] The quantity and quality of RNA should be assessed using a spectrophotometer.

  • cDNA Synthesis (Reverse Transcription) :

    • In a sterile tube, combine up to 1 µg of total RNA, random primers, and dNTPs.[3]

    • Incubate at 65°C for 5 minutes and then place on ice.

    • Add reverse transcription buffer, 0.1 M DTT, and an RNase inhibitor.

    • Add reverse transcriptase enzyme.

    • Incubate at 42°C for 50 minutes.[1]

    • Inactivate the enzyme by heating at 70°C for 15 minutes.[1] The resulting cDNA can be stored at -20°C.[1]

  • qPCR Reaction Setup :

    • Prepare a master mix containing 2X SYBR Green qPCR master mix, forward primer for this compound, reverse primer for this compound, and nuclease-free water.[1][4]

    • Dispense the master mix into qPCR plate wells.

    • Add diluted cDNA template to each well.[1]

    • Include no-template controls (NTC) and a reference gene (e.g., GAPDH, β-actin) for normalization.

  • Thermal Cycling :

    • A typical qPCR protocol includes an initial denaturation step (e.g., 95°C for 5-10 minutes), followed by 40 cycles of denaturation (95°C for 15-30 seconds) and annealing/extension (60°C for 1 minute).[1][3]

    • A melt curve analysis should be performed at the end to verify the specificity of the amplified product.[1]

Data Presentation: Relative this compound mRNA Expression

Sample TypeTarget Gene (this compound) CtReference Gene (GAPDH) CtΔCt (Ct_this compound - Ct_GAPDH)Relative Expression (2^-ΔΔCt)
Control Brain Tissue24.519.25.31.0
Treated Brain Tissue22.119.32.85.7
Control Cell Line28.920.18.80.1
Treated Cell Line26.320.06.30.5

Visualization: qPCR Workflow

qPCR_Workflow cluster_prep Sample Preparation cluster_qPCR qPCR Amplification cluster_analysis Data Analysis RNA_Isolation RNA Isolation from Cells or Tissue cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Isolation->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (SYBR Green, Primers, cDNA) cDNA_Synthesis->qPCR_Setup Thermal_Cycling Real-Time PCR Amplification (40 cycles) qPCR_Setup->Thermal_Cycling Data_Collection Fluorescence Data Collection Thermal_Cycling->Data_Collection Data_Analysis Ct Value Determination and Relative Quantification (ΔΔCt) Data_Collection->Data_Analysis

Caption: Workflow for quantifying this compound mRNA expression using qPCR.

Western Blotting for this compound Protein Expression

Application Note: Western blotting is a widely used technique to detect and quantify a specific protein within a complex mixture, such as a cell or tissue lysate.[5][6] This method involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with an antibody specific to the protein of interest (in this case, this compound). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection, allowing for the visualization and quantification of the this compound protein.

Experimental Protocol: Chemiluminescent Western Blot

  • Protein Extraction :

    • Wash 5 x 10^6 cells with ice-cold 1X PBS and centrifuge.[5]

    • Resuspend the cell pellet in cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[5]

    • Incubate on ice for 30 minutes to lyse the cells.[5]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

    • Collect the supernatant containing the protein lysate.[5] Determine protein concentration using a protein assay (e.g., BCA assay).

  • SDS-PAGE :

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[6][7]

    • Load the samples and a pre-stained protein ladder into the wells of an SDS-PAGE gel.[5][7]

    • Run the gel at 100-150 V until the dye front reaches the bottom.[5][7]

  • Protein Transfer :

    • Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.

    • Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform the transfer using a wet, semi-dry, or dry transfer system.[5]

  • Immunodetection :

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[6]

    • Incubate the membrane with a primary antibody specific for this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]

    • Wash the membrane three times for 5-10 minutes each with TBST.[6]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5][6]

    • Wash the membrane again three times with TBST.[5]

  • Detection :

    • Incubate the membrane with a chemiluminescent substrate for 5 minutes.[5]

    • Capture the chemiluminescent signal using a gel imager or X-ray film.[5] The band intensity can be quantified using densitometry software.

Data Presentation: Relative this compound Protein Expression

Sample TypeThis compound Band Intensity (Arbitrary Units)Loading Control (β-actin) Band IntensityNormalized this compound Expression
Control Brain Tissue45,00085,0000.53
Treated Brain Tissue98,00087,0001.13
Control Cell Line15,00090,0000.17
Treated Cell Line55,00088,0000.63

Visualization: Western Blot Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_process Blotting Process cluster_detection Detection Protein_Extraction Protein Extraction (Lysis) Quantification Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE (Protein Separation by Size) Quantification->SDS_PAGE Transfer Electrotransfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-DAR-1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Chemiluminescence Chemiluminescent Substrate Incubation Secondary_Ab->Chemiluminescence Imaging Signal Detection (Imager or Film) Chemiluminescence->Imaging Analysis Densitometry Analysis Imaging->Analysis

Caption: Workflow for detecting this compound protein expression by Western Blot.

Immunohistochemistry (IHC) for this compound Protein Localization

Application Note: Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of a specific protein within a tissue sample.[8][9] By using an antibody that specifically binds to this compound, researchers can identify which cells are expressing the protein and where it is located within the cell (e.g., membrane, cytoplasm, nucleus). This method is invaluable for understanding the role of this compound in tissue architecture and disease pathology.

Experimental Protocol: IHC for Paraffin-Embedded Tissues

  • Tissue Preparation :

    • Fix freshly dissected tissue in 10% neutral buffered formalin or 4% paraformaldehyde.[8][10]

    • Dehydrate the tissue through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).[8]

    • Clear the tissue in xylene and embed it in paraffin wax.[8]

    • Cut 5-8 µm thick sections using a microtome and mount them on slides.[8]

  • Deparaffinization and Rehydration :

    • Heat slides at 60°C for 20-30 minutes.[9][11]

    • Immerse slides in xylene to remove paraffin.[8][9]

    • Rehydrate the sections by immersing them in decreasing concentrations of ethanol (100%, 95%, 70%) and finally in distilled water.[8][11]

  • Antigen Retrieval :

    • To unmask the antigenic epitope, perform heat-induced epitope retrieval (HIER).[8][11]

    • Immerse slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heat at 95-100°C for 10-20 minutes.[8]

    • Allow slides to cool to room temperature.[8]

  • Staining :

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide.[11]

    • Block non-specific binding sites with a blocking serum (e.g., 10% normal goat serum).[11]

    • Incubate with the primary antibody against this compound overnight at 4°C in a humidified chamber.

    • Wash with PBS.[8]

    • Apply a biotinylated secondary antibody and incubate for 30 minutes.[8][9]

    • Wash with PBS, then apply an avidin-HRP complex and incubate.[11]

  • Visualization and Counterstaining :

    • Apply a chromogen substrate like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate in the presence of HRP.[11]

    • Wash with water to stop the reaction.

    • Counterstain the nuclei with hematoxylin.[8][11]

    • Dehydrate the slides, clear in xylene, and mount with a coverslip.[8][11]

    • Observe under a microscope.

Data Presentation: Semi-Quantitative IHC Staining Score

Tissue AreaStaining Intensity (0-3+)Percentage of Positive Cells (%)H-Score (Intensity x %)
Brain Cortex (Control)1+3030
Brain Cortex (Treated)3+70210
Striatum (Control)2+60120
Striatum (Treated)3+90270

Visualization: IHC Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_vis Visualization Fixation Fixation & Paraffin Embedding Sectioning Microtome Sectioning (5-8 µm) Fixation->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking Blocking (Peroxidase & Serum) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-DAR-1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody & Detection Reagent Primary_Ab->Secondary_Ab Chromogen Chromogen Development (DAB) Secondary_Ab->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydrate_Mount Dehydration & Mounting Counterstain->Dehydrate_Mount Microscopy Microscopic Analysis Dehydrate_Mount->Microscopy

Caption: Workflow for localizing this compound protein in tissue by IHC.

Flow Cytometry for Single-Cell this compound Expression

Application Note: Flow cytometry is a laser-based technology used to analyze the characteristics of cells in a suspension.[12][13] It is particularly useful for measuring the expression of cell surface or intracellular proteins on a single-cell basis. This technique can quantify the percentage of cells expressing this compound in a heterogeneous population and also measure the relative amount of this compound protein per cell.

Experimental Protocol: Cell Surface this compound Staining

  • Cell Preparation :

    • Prepare a single-cell suspension from blood, bone marrow, or dissociated tissue.

    • Harvest cultured cells and wash them with ice-cold wash buffer (e.g., PBS with 2% FBS).

    • Resuspend cells to a concentration of 1-10 million cells/mL.[12] Ensure cell viability is >90%.[12]

  • Fc Receptor Blocking :

    • To prevent non-specific antibody binding, incubate cells with an Fc block reagent for 10-15 minutes at 4°C.[14]

  • Antibody Staining :

    • Aliquot approximately 100 µL of the cell suspension into flow cytometry tubes.

    • Add a fluorochrome-conjugated primary antibody specific for an extracellular epitope of this compound.

    • Incubate for 30 minutes at 4°C in the dark.[12][15]

    • For indirect staining: Use an unconjugated primary antibody, wash, then incubate with a fluorochrome-conjugated secondary antibody.[14][15]

  • Wash and Data Acquisition :

    • Wash the cells three times by adding wash buffer, centrifuging at 200-300 x g for 5 minutes, and decanting the supernatant.[12]

    • Resuspend the final cell pellet in 200-400 µL of wash buffer.[14]

    • If desired, add a viability dye (e.g., DAPI, Propidium Iodide) just before analysis to exclude dead cells.[12]

    • Analyze the samples on a flow cytometer.

Data Presentation: this compound Positive Cell Population

Cell PopulationTreatmentPercentage of this compound+ CellsMean Fluorescence Intensity (MFI)
Neuronal CultureControl15.2%5,400
Neuronal CultureAgonist14.8%3,200 (Internalization)
Immune CellsControl2.5%1,200
Immune CellsStimulated8.9%4,500

Visualization: Flow Cytometry Workflow

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Single_Cell Prepare Single-Cell Suspension Blocking Fc Receptor Blocking Single_Cell->Blocking Primary_Ab Incubate with Fluorochrome- conjugated anti-DAR-1 Antibody Blocking->Primary_Ab Wash Wash to Remove Unbound Antibody Primary_Ab->Wash Acquisition Acquire Data on Flow Cytometer Wash->Acquisition Gating Gating on Cell Population of Interest Acquisition->Gating Quantification Quantify % Positive Cells and MFI Gating->Quantification

Caption: Workflow for analyzing this compound expression by Flow Cytometry.

Hypothetical this compound Signaling Pathway

Application Note: The following diagram illustrates a hypothetical signaling pathway initiated by the activation of this compound, a G-protein coupled receptor (GPCR). Understanding this pathway is crucial for interpreting changes in this compound expression and for developing drugs that modulate its activity. Upon binding of its ligand (e.g., dopamine), this compound activates a G-protein, leading to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).[16] PKA can then phosphorylate various downstream targets, leading to changes in gene expression and cellular function.

Visualization: Hypothetical this compound Signaling

DAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Dopamine DAR1 This compound Receptor Ligand->DAR1 Binds G_Protein G-Protein (Gs) DAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway for the this compound receptor.

References

Application Notes and Protocols for DAR-1 (Dopamine Receptor D1) Protein Purification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dopamine Receptor D1 (DRD1 or DAR-1), a member of the G protein-coupled receptor (GPCR) family, is a critical component of the dopaminergic system in the central nervous system. It is primarily coupled to the Gαs subunit, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Given its role in motor control, cognition, and reward pathways, DRD1 is a significant target for therapeutic drug development for conditions such as Parkinson's disease and schizophrenia.

The purification of membrane proteins like DRD1 presents unique challenges due to their hydrophobic nature and low natural abundance.[1] Successful purification requires recombinant expression, careful solubilization from the lipid bilayer to maintain structural integrity, and a multi-step chromatography strategy. These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant this compound.

I. Recombinant this compound Expression Strategy

The choice of expression system is critical for obtaining sufficient quantities of functional, properly folded recombinant protein.[2][3] Eukaryotic systems are generally preferred for complex mammalian proteins like GPCRs, as they facilitate necessary post-translational modifications and membrane insertion.[4]

Comparison of Common Expression Systems:

Expression SystemAdvantagesDisadvantagesTypical Yield
Bacterial (e.g., E. coli) Rapid growth, low cost, easy genetic manipulation.[2]Often fails to perform post-translational modifications; proteins may form insoluble inclusion bodies.[3]High (mg/L)
Yeast (e.g., P. pastoris) Cost-effective, capable of some post-translational modifications, high-density culture.[4]Glycosylation patterns differ from mammalian cells.Moderate to High (mg/L)
Insect Cells (e.g., Sf9, Sf21) High expression levels, complex post-translational modifications similar to mammals.[3]More time-consuming and expensive than yeast or bacteria.High (mg/L)
Mammalian Cells (e.g., HEK293, CHO) Most native folding and post-translational modifications, ensuring high functional activity.[3]Lower yields, high cost, complex culture conditions.Low to Moderate (µg/L to mg/L)

For this compound, insect or mammalian cell systems are highly recommended to ensure proper folding and functionality. The following protocols assume expression in a mammalian system like HEK293 cells, which provides a physiologically relevant environment.[3]

II. This compound Purification Workflow

A typical purification strategy for a recombinant membrane protein involves cell lysis, membrane isolation, detergent solubilization, and a multi-step chromatography process, often referred to as a "Capture-Intermediate-Polish" strategy.[5]

G cluster_workflow This compound Purification Workflow Expression Recombinant Expression (HEK293 Cells) Lysis Cell Lysis & Membrane Preparation Expression->Lysis Harvest Cells Solubilization Detergent Solubilization Lysis->Solubilization Isolate Membranes Affinity Capture: Affinity Chromatography (IMAC) Solubilization->Affinity Solubilized Receptor IonExchange Intermediate: Ion Exchange Chromatography (IEX) Affinity->IonExchange Eluted Fraction SEC Polish: Size Exclusion Chromatography (SEC) IonExchange->SEC Pooled Fractions Analysis Purity & Function Analysis (SDS-PAGE, Ligand Binding) SEC->Analysis Purified Protein

Caption: Overall workflow for recombinant this compound protein purification.

III. Experimental Protocols

Protocol 1: Membrane Preparation from HEK293 Cells

This protocol describes the initial steps of harvesting cells and isolating the plasma membrane fraction containing the expressed this compound.

  • Cell Harvest:

    • Culture HEK293 cells transiently expressing N-terminally FLAG-tagged and C-terminally His-tagged this compound to a density of approximately 2 x 10^6 cells/mL.[6]

    • Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer (10 mM Tris-HCl pH 7.4, 1 mM EDTA, protease inhibitor cocktail).

    • Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) on ice.

    • Monitor lysis using a microscope to ensure >90% of cells are disrupted.

  • Membrane Isolation:

    • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[7]

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

    • Discard the supernatant. The resulting pellet contains the crude membranes with embedded this compound. Store at -80°C or proceed to solubilization.

Protocol 2: Detergent Solubilization of this compound

The goal is to extract this compound from the lipid membrane into detergent micelles while preserving its native conformation.

  • Buffer Preparation: Prepare Solubilization Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol, protease inhibitor cocktail) containing a pre-selected detergent (e.g., 1% Dodecyl Maltoside (DDM)).

    • Note: Optimal detergent type and concentration should be determined empirically. CHAPS is another non-denaturing detergent useful for membrane protein solubilization.[8]

  • Solubilization:

    • Resuspend the crude membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

    • Incubate on a rotator at 4°C for 1-2 hours.

  • Clarification:

    • Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

    • The resulting supernatant contains the solubilized this compound receptor, ready for affinity purification.

Protocol 3: Affinity Chromatography (IMAC)

This step captures the His-tagged this compound from the solubilized lysate. Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for this purpose.[9][10]

  • Column Equilibration:

    • Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Equilibration Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol, 0.05% DDM, 20 mM Imidazole).

  • Sample Loading:

    • Load the clarified supernatant containing solubilized this compound onto the equilibrated column at a flow rate of ~1 mL/min.

  • Washing:

    • Wash the column with 10-20 CV of Equilibration Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound this compound protein using a step or linear gradient of Elution Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol, 0.05% DDM, 250-500 mM Imidazole).[9]

    • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

Protocol 4: Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge and is an excellent intermediate purification step to remove remaining contaminants.[11][12]

  • Buffer Exchange (if necessary):

    • The high salt and imidazole concentration from the IMAC elution may interfere with IEX binding. Exchange the pooled IMAC fractions into a low-salt IEX Binding Buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.05% DDM) using dialysis or a desalting column.[13]

  • Column Equilibration:

    • Equilibrate an anion exchange column (e.g., Q-Sepharose) with 5-10 CV of IEX Binding Buffer.

  • Sample Loading and Washing:

    • Load the buffer-exchanged sample onto the column.

    • Wash with 5-10 CV of IEX Binding Buffer to remove unbound proteins.

  • Elution:

    • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in IEX Binding Buffer).[14]

    • Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure this compound.

Protocol 5: Size Exclusion Chromatography (SEC)

SEC, or gel filtration, is the final polishing step. It separates proteins based on their hydrodynamic radius, effectively removing aggregates and ensuring a homogenous final product.[15][16]

  • Column Equilibration:

    • Equilibrate a size exclusion column (e.g., Superdex 200) with at least 2 CV of Final Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM).

  • Sample Loading:

    • Concentrate the pooled IEX fractions to a small volume (<2% of the column volume).[16]

    • Load the concentrated sample onto the SEC column.

  • Isocratic Elution:

    • Run the column with Final Buffer at a constant flow rate. Separation occurs as the sample moves down the column, with larger molecules (or aggregates) eluting first.[17]

    • Collect fractions and analyze by SDS-PAGE. Pool the fractions corresponding to the monomeric this compound peak.

IV. Purification Data Summary

This table presents representative data from a multi-step purification of this compound.

Purification StepTotal Protein (mg)This compound (mg)Yield (%)Purity (%)
Crude Membrane 2002.01001
Solubilized Extract 1501.8901.2
IMAC Eluate 101.57515
IEX Eluate 2.51.26048
SEC Eluate 0.80.735>95

V. This compound Signaling Pathway

As a D1-like receptor, this compound couples to the Gs protein to activate the adenylyl cyclase pathway.

G cluster_pathway This compound (D1 Receptor) Signaling Cascade Dopamine Dopamine DAR1 This compound Receptor (GPCR) Dopamine->DAR1 Binds G_Protein G Protein (Gαsβγ) DAR1->G_Protein Activates G_alpha Gαs-GTP G_Protein->G_alpha GTP for GDP Exchange G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Cellular Response Phosphorylation->Response

Caption: Canonical Gs-coupled signaling pathway for the this compound receptor.

References

Application Notes and Protocols for Anti-Dopamine Receptor D1 (DAR-1) Antibody in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dopamine Receptor D1 (D1R or DRD1) is the most abundant dopamine receptor in the central nervous system and a critical component in various physiological and pathological processes. As a G-protein coupled receptor (GPCR), D1R is integral to neuronal growth and development, behavioral responses, and the modulation of other dopamine receptor pathways.[1] Its dysfunction has been implicated in neurological and psychiatric disorders, making it a key target in drug development.[2] These application notes provide detailed protocols and data for the use of anti-Dopamine Receptor D1 antibodies in immunohistochemistry (IHC), a vital technique for visualizing D1R expression and localization within tissue samples.

Product Information

This document pertains to the application of rabbit and mouse monoclonal and polyclonal antibodies specific for human, mouse, and rat Dopamine Receptor D1.

Target Dopamine Receptor D1 (D1R/DRD1)
Cellular Localization Cell membrane, Neuronal cytoplasm, Endoplasmic reticulum membrane.[1][3][4]
Function G-protein coupled receptor that stimulates adenylyl cyclase, leading to the activation of cyclic AMP-dependent protein kinases. It plays a role in regulating neuronal growth and development and mediating behavioral responses.[1]
Tissue Specificity Highly expressed in the corpus striatum, caudate nucleus, and nucleus accumbens.[4][5]

Quantitative Data for Immunohistochemistry

The following tables summarize recommended starting dilutions and conditions for various anti-D1R antibodies on different tissue types. It is important to note that optimal dilutions should be determined by the end-user.[4]

Table 1: Recommended Antibody Dilutions for Paraffin-Embedded Tissues (IHC-P)

Antibody/Clone Species Tissue Recommended Dilution/Concentration Antigen Retrieval Incubation Time
NLS44HumanColon CarcinomaNot SpecifiedHeat-inducedNot Specified
NLS44HumanLung AdenocarcinomaNot SpecifiedHeat-inducedNot Specified
NLS44HumanKidney7 µg/mLHeat-inducedNot Specified
JM10-93Mouse, RatBrain1:50 - 1:200Not SpecifiedNot Specified
EPR24102-105HumanCorpus Striatum1:500 (1.026 µg/mL)Tris-EDTA buffer (pH 9.0), 20 min30 min at RT
EPR24102-105Mouse, RatCorpus Striatum1:4000Not Specified30 min at RT
MAB8276HumanBrain (Caudate Nucleus)15 µg/mLNot SpecifiedOvernight at 4°C
ab13317Not SpecifiedKidney1:100 - 1:200Not SpecifiedNot Specified

Table 2: Recommended Antibody Dilutions for Frozen Tissues (IHC-Fr)

Antibody/Clone Species Tissue Recommended Dilution/Concentration Fixation Incubation Time
EPR24102-105HumanStriatum10 µg/mL10% Paraformaldehyde (10 min)15 min at RT

Signaling Pathway

Dopamine D1 receptors are coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon dopamine binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the modulation of neuronal excitability and gene expression.

DAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine D1 Receptor (D1R) Dopamine->D1R G_protein Gs G-protein D1R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Cellular Response Downstream->Response

Dopamine D1 Receptor Signaling Pathway.

Experimental Protocols

Immunohistochemistry Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

This protocol provides a general framework for IHC staining. For specific antibodies, refer to the manufacturer's datasheet for any recommended modifications.

1. Deparaffinization and Rehydration:

  • Immerse slides in three changes of xylene for 5 minutes each.[6]

  • Transfer slides through three changes of 100% ethanol for 3 minutes each.[6]

  • Transfer slides through two changes of 95% ethanol for 3 minutes each.[6]

  • Transfer slides through one change of 80% ethanol for 3 minutes each.[6]

  • Rinse slides in gentle running distilled water for 5 minutes.[7]

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by steaming slides in 0.01M sodium citrate buffer (pH 6.0) at 99-100°C for 20 minutes.[7] Alternatively, use Tris-EDTA buffer (pH 9.0) for 20 minutes.[5]

  • Allow slides to cool in the buffer at room temperature for 20 minutes.[7]

  • Rinse slides in 1X TBS-T for 1 minute.[7]

3. Staining:

  • Apply a universal protein block to the tissue sections and incubate for 20 minutes at room temperature to block non-specific binding.[7]

  • Drain the blocking solution and apply the diluted primary anti-D1R antibody.[7] Incubate for 45 minutes at room temperature, or as recommended in Table 1.[7]

  • Rinse the slide in 1X TBS-T for 1 minute.[7]

  • Apply a biotinylated secondary antibody (e.g., anti-rabbit IgG) and incubate for 30 minutes at room temperature.[7]

  • Rinse the slide in 1X TBS-T for 1 minute.[7]

  • Apply streptavidin-alkaline phosphatase and incubate for 30 minutes at room temperature.

  • Rinse the slide in 1X TBS-T for 1 minute.

  • Apply an alkaline phosphatase chromogen substrate and incubate for up to 30 minutes, or until the desired stain intensity is reached.

  • Rinse the slide in distilled water for 1 minute.

4. Counterstaining and Mounting:

  • Counterstain with hematoxylin to visualize cell nuclei.[1]

  • Dehydrate the tissue by washing slides in increasing concentrations of ethanol (80%, 95%, 100%).

  • Clear the slides in three changes of xylene for 1 minute each.

  • Apply a coverslip with a permanent mounting medium.

IHC_Workflow Start FFPE Tissue Section on Slide Deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced, Citrate/EDTA Buffer) Deparaffinization->AntigenRetrieval Blocking Blocking (Universal Protein Block) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-D1R) Blocking->PrimaryAb Wash1 Wash (TBS-T) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Biotinylated) Wash1->SecondaryAb Wash2 Wash (TBS-T) SecondaryAb->Wash2 Detection Detection (Streptavidin-AP & Chromogen) Wash2->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing (Ethanol & Xylene Series) Counterstain->Dehydration Mounting Mounting (Coverslip) Dehydration->Mounting End Microscopy Mounting->End

General Immunohistochemistry Workflow.

Troubleshooting

Problem Possible Cause Solution
No Staining Incorrect primary antibody dilutionOptimize antibody concentration by titration.
Inadequate antigen retrievalTry a different antigen retrieval method (e.g., change buffer pH) or increase incubation time/temperature.
Antibody not suitable for FFPE tissueConfirm from the datasheet that the antibody is validated for IHC-P.
High Background Non-specific antibody bindingIncrease blocking time or use a different blocking agent.
Primary antibody concentration too highDecrease the primary antibody concentration.
Inadequate washingIncrease the number and duration of wash steps.
Weak Staining Primary antibody concentration too lowIncrease the primary antibody concentration or incubation time.
Insufficient antigen retrievalOptimize antigen retrieval as described above.
Old or improperly stored reagentsUse fresh reagents and ensure proper storage conditions.

Validation

It is crucial to validate the specificity of anti-D1R antibodies. This can be achieved by using tissues from D1R knockout mice, where no staining should be observed.[8] Additionally, positive and negative control tissues should always be included in the experiment. For example, the corpus striatum can serve as a positive control, while a tissue known not to express D1R can be used as a negative control.[5] A secondary antibody-only control should also be performed to rule out non-specific binding of the secondary antibody.[5]

References

Application Notes and Protocols for Generating a DAR-1 Knockout in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine receptor DAR-1 is a key component of the dopaminergic signaling pathway in Caenorhabditis elegans, playing a crucial role in modulating locomotion, learning, and other behaviors. As an ortholog to the human D1-like dopamine receptors, understanding the function of this compound provides valuable insights into the conserved mechanisms of dopamine signaling and its implications in neurological disorders. Generating a precise knockout of the this compound gene using CRISPR/Cas9 technology offers a powerful tool to dissect its function and to screen for potential therapeutic compounds that modulate dopaminergic pathways.

These application notes provide a comprehensive guide for creating a this compound knockout in C. elegans, including detailed experimental protocols, expected phenotypic outcomes, and methods for quantitative analysis.

Quantitative Data Summary

The generation of a this compound knockout is expected to alter dopaminergic signaling, leading to measurable changes in locomotion. The following table summarizes the anticipated quantitative data from phenotypic assays based on the known function of this compound and related dopamine signaling mutants.

Phenotypic AssayWild-Type (N2)This compound Knockout MutantExpected Fold ChangeReference for Methodology
Thrashing Assay (Thrashes/minute) ~180-200Reduced~0.7 - 0.8x[1]
Swimming-Induced Paralysis (SWIP) <10% paralysis after 10 minIncreased paralysis>2-3x[1]
Basal Slowing Response (Body Bends/20s) Significant reduction on foodAttenuated or absent-[2]
Head Thrashes on Food (Thrashes/minute) ~150-170Reduced~0.8 - 0.9x[2]

Experimental Protocols

Protocol 1: Designing and Preparing CRISPR/Cas9 Reagents for this compound Knockout

This protocol outlines the design of guide RNAs (gRNAs) and the preparation of the injection mix for generating a this compound deletion. A dual-gRNA approach is recommended to create a defined deletion, which is easier to screen for by PCR.[3][4]

1.1. sgRNA Design for this compound Knockout:

  • Target Selection: Identify two target sites within the this compound gene (Gene ID: WBGene00001052) for a dual-sgRNA strategy.[3] One sgRNA should target the 5' end of the gene (e.g., in the first exon or intron), and the second should target the 3' end (e.g., in the last exon). This will result in the deletion of a significant portion of the coding sequence.

  • sgRNA Design Tools: Utilize online tools such as the C. elegans CRISPR-Cas9 guide RNA selection tool (--INVALID-LINK--) to identify optimal 20-bp sgRNA sequences.[5] The tool helps to minimize off-target effects and select for high-efficiency guides.

  • PAM Sequence: Ensure that the selected sgRNA sequences are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

1.2. Preparation of Injection Mix (Ribonucleoprotein - RNP-based method):

The direct injection of a Cas9-gRNA ribonucleoprotein (RNP) complex is highly efficient in C. elegans.[6]

  • Reagents:

    • tracrRNA (trans-activating crRNA)

    • Custom-synthesized crRNAs (crRNA-1 and crRNA-2) targeting this compound

    • Purified Cas9 protein

    • Co-injection marker (e.g., pRF4 plasmid containing rol-6(su1006) for a roller phenotype)

    • Nuclease-free water

  • Injection Mix Composition:

    • crRNA-1 (100 µM stock): 2.5 µl

    • crRNA-2 (100 µM stock): 2.5 µl

    • tracrRNA (100 µM stock): 5.0 µl

    • Cas9 protein (10 mg/ml stock): 1.0 µl

    • pRF4 (rol-6) co-injection marker (100 ng/µl stock): 1.0 µl

    • Nuclease-free water: to a final volume of 10 µl

  • RNP Complex Assembly:

    • In a sterile PCR tube, mix the crRNAs and tracrRNA.

    • Incubate at 95°C for 2 minutes and then cool to room temperature to allow for annealing.

    • Add the Cas9 protein to the annealed gRNA complex and incubate at 37°C for 15 minutes to form the RNP complex.[7]

    • Add the co-injection marker and nuclease-free water.

    • Centrifuge the mix at maximum speed for 1-2 minutes before loading into the microinjection needle.

Protocol 2: Microinjection of C. elegans Gonads

This protocol describes the microinjection procedure to deliver the CRISPR/Cas9 RNP mix into the syncytial gonad of young adult hermaphrodite worms.

  • Worm Preparation:

    • Culture wild-type (N2) C. elegans on NGM plates with OP50 E. coli.

    • Select young adult hermaphrodites for injection. These worms have a clearly visible gonad and a small number of eggs.

  • Microinjection Procedure:

    • Prepare an agar pad on a microscope slide for immobilizing the worms.

    • Transfer 10-20 young adult worms to the agar pad in a drop of halocarbon oil.

    • Load the injection mix into a pulled glass microinjection needle.

    • Mount the slide on a high-magnification inverted microscope equipped with DIC optics and a micromanipulator.

    • Insert the needle into the syncytial region of one of the gonad arms of a worm.

    • Inject a small volume of the mix, which will be visible as a small bolus within the gonad.

    • After injection, recover the worms by pipetting a drop of M9 buffer onto the agar pad and transferring them to a seeded NGM plate.

    • Incubate the injected worms at 20-25°C.

Protocol 3: Screening for this compound Knockout Mutants

This protocol details the screening process to identify F1 progeny carrying the desired this compound deletion.

  • F1 Screening:

    • After 2-3 days, screen the F1 progeny for the co-injection marker phenotype (e.g., "roller" worms if using pRF4).

    • Isolate individual F1 rollers onto separate plates and allow them to self-propagate.

  • PCR-based Genotyping:

    • Once the F1 plates have produced F2 progeny, lyse the F1 parent worm (or a sample of F2 progeny) for PCR analysis.

    • Design PCR primers that flank the targeted deletion region in the this compound gene. The expected product size for a wild-type allele will be larger than the product from a deletion allele.

    • Perform PCR on the worm lysates.

    • Run the PCR products on an agarose gel to identify heterozygotes, which will show both the wild-type and the smaller deletion band.[8]

  • Isolation of Homozygous Mutants:

    • From a heterozygous F1 plate, pick individual F2 rollers and place them on separate plates.

    • Perform PCR on the F2 individuals (or their F3 progeny) to identify homozygous knockouts, which will only show the smaller deletion band.

  • Sequence Verification:

    • Sequence the PCR product from the homozygous knockout to confirm the precise deletion and the absence of the wild-type sequence.

Protocol 4: Phenotypic Analysis of this compound Knockout Mutants

This protocol describes a swimming assay to quantify the locomotor defects in this compound knockout worms. Altered dopamine signaling often results in a "Swimming Induced Paralysis" (SWIP) phenotype.[1]

  • Swimming-Induced Paralysis (SWIP) Assay:

    • Synchronize the wild-type (N2) and homozygous this compound knockout worms to the late L4 larval stage.

    • Prepare a 96-well plate with M9 buffer in each well.

    • Transfer individual L4 worms into the wells.

    • Record the swimming behavior of the worms for a defined period (e.g., 10-15 minutes) using a camera mounted on a dissecting microscope.

    • Quantify the number of body bends (thrashes) per minute for each worm. A thrash is defined as one complete sinusoidal movement.

    • Score the percentage of worms that become paralyzed (cease to thrash for >5 seconds) over the recording period.

    • Statistical analysis (e.g., t-test or ANOVA) should be used to compare the swimming behavior of the knockout worms to the wild-type controls.

Visualizations

This compound Signaling Pathway

DAR1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAR1 This compound (D1-like Receptor) Dopamine->DAR1 Binds Gs Gαs DAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Neuronal Response (e.g., Locomotion) Downstream->Response Modulates

Caption: Dopamine activates the Gs-coupled this compound receptor, leading to cAMP production and downstream signaling.

Experimental Workflow for this compound Knockout Generation

DAR1_Knockout_Workflow cluster_prep 1. Preparation cluster_injection 2. Microinjection cluster_screening 3. Screening & Isolation cluster_analysis 4. Phenotypic Analysis sgRNA Design Dual sgRNAs for this compound RNP Assemble Cas9-RNP Complex sgRNA->RNP Inject Inject Young Adult C. elegans Gonads RNP->Inject F1 Screen F1 Progeny for Co-injection Marker Inject->F1 PCR Genotype F1s by PCR to find Heterozygotes F1->PCR F2 Isolate Homozygous F2 Mutants PCR->F2 Seq Sequence Verify Deletion F2->Seq Assay Perform Locomotion Assays (e.g., SWIP) Seq->Assay Data Quantify and Analyze Behavioral Data Assay->Data

Caption: Workflow for generating and verifying a this compound knockout in C. elegans.

References

Application Notes and Protocols for DAR-1 Reporter Gene Construct Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dopamine D1 receptor (DAR-1 or DRD1), a Gs protein-coupled receptor (GPCR), plays a critical role in various neurological processes, including motor control, reward, and cognition.[1][2] Modulation of this compound activity is a key area of interest for the development of therapeutics for neurological and psychiatric disorders. A robust and quantifiable method for monitoring this compound activation is essential for screening potential drug candidates and elucidating its signaling pathways. This document provides a detailed guide to the design and implementation of a this compound reporter gene assay, a powerful tool for this purpose.

The activation of this compound by an agonist initiates a signaling cascade that involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][3] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element Binding Protein (CREB).[1][4][5] Activated CREB binds to specific DNA sequences known as cAMP Response Elements (CREs) in the promoter region of target genes, thereby driving their transcription.[1][6]

This application note describes the design of a reporter gene construct that harnesses this signaling pathway. The construct contains multiple copies of the CRE sequence upstream of a minimal promoter, which drives the expression of a reporter gene, typically luciferase. When cells expressing this construct are stimulated with a this compound agonist, the resulting activation of the this compound pathway leads to the production of the reporter protein, which can be easily quantified.

Principle of the this compound Reporter Gene Assay

The core principle of this assay is to link the activation of the this compound receptor to the expression of an easily measurable reporter protein. The key components are:

  • This compound Expression: The target cells must express the Dopamine D1 receptor. This can be achieved by using a cell line that endogenously expresses this compound or by stably transfecting a suitable cell line (e.g., HEK293) with a this compound expression vector.[7]

  • CRE-Driven Reporter Construct: A plasmid containing a reporter gene (e.g., Firefly luciferase) under the control of a promoter with multiple cAMP Response Elements (CREs).[6][8]

  • Normalization Control: A second reporter gene (e.g., Renilla luciferase) driven by a constitutive promoter is co-transfected to normalize for variations in cell number and transfection efficiency.[9][10]

Upon agonist binding to this compound, the intracellular signaling cascade is activated, leading to CREB-mediated transcription of the Firefly luciferase gene. The resulting luminescence is proportional to the level of this compound activation.

Data Presentation

Quantitative data from a this compound reporter gene assay is typically presented as fold induction of reporter activity over a baseline or untreated control. The use of a dual-luciferase system is highly recommended for generating reliable and reproducible data.

Table 1: Example of Raw Luminescence Data from a Dual-Luciferase Assay

TreatmentReplicateFirefly Luciferase (RLU)Renilla Luciferase (RLU)
Vehicle11,52055,800
21,48054,200
31,55056,100
This compound Agonist (10 µM)145,60055,500
247,20056,300
346,50055,900

Data Analysis:

  • Calculate the Luciferase Ratio: For each well, divide the Firefly Luciferase RLU by the Renilla Luciferase RLU. This normalizes the experimental reporter signal to the internal control.[11]

  • Calculate the Average Ratios: Determine the average ratio for each treatment group.

  • Calculate Fold Induction: Divide the average ratio of the agonist-treated group by the average ratio of the vehicle-treated group.[12]

Table 2: Analyzed Data and Fold Induction

TreatmentAverage Normalized Ratio (Firefly/Renilla)Fold Induction
Vehicle0.0271.0
This compound Agonist (10 µM)0.83230.8

Experimental Protocols

Protocol 1: Design and Cloning of the CRE-Luciferase Reporter Construct
  • Vector Backbone Selection: Choose a suitable reporter vector backbone containing a minimal promoter (e.g., minP) and a Firefly luciferase gene (e.g., pGL4 series). The vector should also have a multiple cloning site (MCS) upstream of the minimal promoter.

  • CRE Oligonucleotide Design: Design complementary single-stranded oligonucleotides containing multiple tandem repeats of the cAMP Response Element (CRE) consensus sequence (TGACGTCA). Include appropriate restriction enzyme sites at the ends for cloning into the MCS of the vector backbone. A typical design might include 3-4 copies of the CRE sequence.

  • Annealing of Oligonucleotides: Resuspend the complementary oligonucleotides in annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA). Mix equal molar amounts, heat to 95°C for 5 minutes, and then allow to cool slowly to room temperature to facilitate annealing.

  • Ligation: Digest the reporter vector backbone and the annealed CRE oligonucleotides with the chosen restriction enzymes. Purify the digested vector and insert. Ligate the annealed CRE insert into the linearized vector using T4 DNA ligase.

  • Transformation and Verification: Transform the ligation product into competent E. coli. Select colonies and isolate plasmid DNA. Verify the correct insertion of the CRE element by restriction digest and DNA sequencing.

Protocol 2: Generation of a Stable this compound Reporter Cell Line

This protocol describes the generation of a stable cell line using HEK293 cells, which are commonly used for GPCR assays.[7]

  • Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Co-transfection:

    • On the day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the following plasmids using a suitable transfection reagent according to the manufacturer's protocol:

      • An expression vector for human this compound containing a selection marker (e.g., neomycin resistance).

      • The created CRE-Luciferase reporter plasmid.

      • A control vector expressing Renilla luciferase under a constitutive promoter (e.g., CMV or SV40) and containing a different selection marker if necessary (e.g., hygromycin resistance). A 10:10:1 ratio of this compound vector:CRE-luc vector:Renilla vector is a good starting point.

  • Antibiotic Selection:

    • 48 hours post-transfection, begin the selection process by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.[13][14] The optimal concentration of the antibiotic should be determined beforehand by performing a kill curve on untransfected HEK293 cells.[13]

    • Replace the medium with fresh medium containing the selection antibiotic every 3-4 days.

  • Isolation of Resistant Clones:

    • After 2-3 weeks of selection, most non-transfected cells will have died. Individual resistant colonies will become visible.

    • Isolate individual colonies using cloning cylinders or by limiting dilution.

    • Expand each clone in a separate culture vessel.

  • Screening and Validation of Clones:

    • Screen the expanded clones for this compound expression and functional response.

    • This compound Expression: Verify this compound expression by Western blot or qPCR.

    • Functional Assay: Plate the cells from each clone in a 96-well plate. Treat the cells with a known this compound agonist (e.g., SKF-38393) at various concentrations. Perform a dual-luciferase assay to measure the induction of Firefly luciferase activity.

    • Select the clone that shows the highest fold induction with the lowest basal activity for further experiments.

  • Cell Line Maintenance and Cryopreservation: Maintain the selected stable cell line in culture medium containing a maintenance concentration of the selection antibiotic. Cryopreserve aliquots of the validated cell line for future use.

Protocol 3: this compound Reporter Gene Assay
  • Cell Plating:

    • Seed the stable this compound reporter cell line into a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds (agonists or antagonists) in serum-free medium.

    • For agonist testing, remove the culture medium from the cells and add 100 µL of the compound dilutions.

    • For antagonist testing, pre-incubate the cells with the test compounds for 30 minutes before adding a known this compound agonist at its EC50 concentration.

    • Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator. This incubation time may need to be optimized.

  • Luciferase Assay:

    • Equilibrate the plate and the dual-luciferase assay reagents to room temperature.

    • Perform the dual-luciferase assay according to the manufacturer's protocol.[15] This typically involves:

      • Removing the medium.

      • Adding a passive lysis buffer and incubating for 15 minutes with gentle shaking.

      • Adding the Firefly luciferase substrate and measuring luminescence (Reading 1).

      • Adding the Stop & Glo® reagent (which quenches the Firefly reaction and contains the Renilla luciferase substrate) and measuring luminescence again (Reading 2).

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well.

    • Determine the fold induction or percent inhibition relative to controls.

    • For agonists, plot the fold induction against the compound concentration and fit a dose-response curve to determine the EC50.

    • For antagonists, plot the percent inhibition against the compound concentration and fit a dose-response curve to determine the IC50.

Visualizations

DAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAR1 This compound (Dopamine D1 Receptor) Gs Gαs DAR1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates CREB_active p-CREB (active) CREB_inactive->CREB_active CRE CRE CREB_active->CRE Binds Reporter Luciferase Gene CRE->Reporter Drives Expression Transcription Transcription Reporter->Transcription Dopamine Dopamine (Agonist) Dopamine->DAR1 Binds Reporter_Construct_Design cluster_plasmid Reporter Plasmid CREs CRE xN (cAMP Response Elements) minP Minimal Promoter CREs->minP Luc Firefly Luciferase (Reporter Gene) minP->Luc PolyA PolyA Luc->PolyA Experimental_Workflow cluster_setup Assay Setup cluster_readout Data Acquisition & Analysis A1 Seed this compound Stable Reporter Cells A2 Incubate 24h A1->A2 A3 Treat with Compounds A2->A3 A4 Incubate 6-8h A3->A4 B1 Perform Dual-Luciferase Assay A4->B1 Proceed to Readout B2 Measure Luminescence (Firefly & Renilla) B1->B2 B3 Calculate Ratios & Fold Induction B2->B3 B4 Generate Dose-Response Curves (EC50/IC50) B3->B4

References

Application Notes and Protocols for Dopamine D1 Receptor Agonist and Antagonist Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Dopamine D1 receptor (D1R) is a Gs protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in motor control, reward, and cognition.[1] Dysregulation of D1R signaling is implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia, making it a significant target for therapeutic drug discovery.[1][2]

Upon agonist binding, the D1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][3] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor cAMP Response Element-Binding Protein (CREB).[1] This signaling cascade provides multiple opportunities for assay development to screen for novel D1R agonists and antagonists. These application notes provide detailed protocols for three common screening assays: a radioligand binding assay, a functional cAMP assay, and a reporter gene assay.

D1 Receptor Signaling Pathway

The canonical signaling pathway for the Dopamine D1 Receptor involves coupling to the Gs alpha subunit of the heterotrimeric G protein.

D1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist D1 Agonist D1R D1 Receptor Agonist->D1R G_protein Gs Protein (αβγ) D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB CRE CRE pCREB->CRE binds Gene Reporter Gene CRE->Gene promotes transcription

Caption: Dopamine D1 Receptor Signaling Pathway.

Data Presentation: D1 Receptor Ligand Affinities and Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of common Dopamine D1 receptor agonists and antagonists.

CompoundClassKi (nM)EC50 (nM)IC50 (nM)
DopamineAgonist-29.4-
A-70108Agonist-0.14-
7-OH-DPATAgonist-29000-
(+)-ButaclamolAntagonist--0.00093 µM
SCH23390Antagonist0.2-0.7--
RacloprideAntagonist---

Note: Data is compiled from various sources and assay conditions may vary.[4][5][6][7]

Experimental Protocols

Radioligand Binding Assay for D1R Antagonists

This protocol describes a competitive binding assay to determine the affinity of test compounds for the Dopamine D1 receptor using a radiolabeled antagonist.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow Membrane_Prep Prepare Membranes from D1R-expressing cells Incubation Incubate Membranes with [3H]-SCH23390 and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Counting Scintillation Counting to quantify bound radioactivity Filtration->Counting Analysis Data Analysis (Ki determination) Counting->Analysis

Caption: Workflow for D1R Radioligand Binding Assay.

Materials:

  • Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human Dopamine D1 receptor.

  • Radioligand: [3H]-SCH23390 (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.

  • Non-specific Binding Control: 10 µM (+)-Butaclamol.

  • Test Compounds: Serial dilutions of antagonist compounds.

  • Filtration Plate: 96-well glass fiber filter plate.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Protocol:

  • Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford). Dilute the membranes to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of 10 µM (+)-Butaclamol.

    • Test Compound: 25 µL of serially diluted test compound.

  • Add 25 µL of [3H]-SCH23390 (final concentration ~0.2-0.5 nM) to all wells.

  • Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of the plate through the glass fiber filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay for D1R Agonists

This protocol describes a functional assay to measure the ability of test compounds to stimulate cAMP production in cells expressing the Dopamine D1 receptor, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Experimental Workflow: cAMP HTRF Assay

cAMP_Assay_Workflow Cell_Plating Plate D1R-expressing cells in a 384-well plate Compound_Addition Add Test Agonist and incubate Cell_Plating->Compound_Addition Lysis_Detection Lyse cells and add cAMP-d2 and anti-cAMP cryptate Compound_Addition->Lysis_Detection HTRF_Reading Read HTRF signal on a microplate reader Lysis_Detection->HTRF_Reading Analysis Data Analysis (EC50 determination) HTRF_Reading->Analysis

Caption: Workflow for D1R cAMP HTRF Assay.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human Dopamine D1 receptor.

  • Assay Plate: 384-well, low-volume, white plate.

  • Stimulation Buffer: HBSS with 20 mM HEPES and 1 mM IBMX.

  • Reference Agonist: Dopamine.

  • Test Compounds: Serial dilutions of agonist compounds.

  • HTRF cAMP Assay Kit: Containing cAMP-d2 and anti-cAMP cryptate.

  • HTRF-compatible Microplate Reader.

Protocol:

  • Cell Plating: Seed the D1R-expressing cells into the 384-well assay plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in stimulation buffer.

  • Agonist Stimulation: Remove the cell culture medium and add 5 µL of the diluted test compounds or reference agonist to the respective wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[8]

  • Cell Lysis and Detection: Add 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP cryptate solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • HTRF Reading: Read the plate on an HTRF-compatible microplate reader at excitation and emission wavelengths of 337 nm and 620/665 nm, respectively.[8]

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot it against the log concentration of the agonist. Determine the EC50 value from the resulting dose-response curve.

Reporter Gene Assay for D1R Agonists and Antagonists

This protocol describes a reporter gene assay to measure the activation of the D1R signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a cAMP Response Element (CRE).

Experimental Workflow: Reporter Gene Assay

Reporter_Assay_Workflow Cell_Plating Plate D1R-CRE-Luciferase reporter cells Compound_Addition Add Test Compound (agonist or antagonist + EC80 agonist) Cell_Plating->Compound_Addition Incubation Incubate for 4-6 hours to allow for gene transcription Compound_Addition->Incubation Lysis_Luciferase Lyse cells and add luciferase substrate Incubation->Lysis_Luciferase Luminescence_Reading Read luminescence on a microplate reader Lysis_Luciferase->Luminescence_Reading Analysis Data Analysis (EC50/IC50 determination) Luminescence_Reading->Analysis

Caption: Workflow for D1R Reporter Gene Assay.

Materials:

  • Reporter Cells: A stable cell line co-expressing the human Dopamine D1 receptor and a luciferase reporter gene under the control of a CRE promoter.

  • Assay Plate: 96-well, white, clear-bottom cell culture plate.

  • Reference Agonist: Dopamine.

  • Reference Antagonist: SCH23390.

  • Test Compounds: Serial dilutions of agonist or antagonist compounds.

  • Luciferase Assay Reagent.

  • Luminometer.

Protocol:

  • Cell Plating: Seed the reporter cells into the 96-well plate and incubate overnight.

  • Compound Addition:

    • Agonist Screening: Add serial dilutions of the test agonist compounds.

    • Antagonist Screening: Add serial dilutions of the test antagonist compounds, followed by the addition of a known D1R agonist at a concentration that elicits an 80% maximal response (EC80).

  • Incubation: Incubate the plate in a cell culture incubator (37°C, 5% CO2) for 4-6 hours to allow for reporter gene expression.[1]

  • Cell Lysis and Luciferase Reaction: Equilibrate the plate to room temperature. Remove the cell culture medium and add the luciferase assay reagent to lyse the cells and provide the substrate for the luciferase reaction.

  • Luminescence Reading: Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Agonist Screening: Plot the luminescence signal against the log concentration of the agonist to determine the EC50 value.

    • Antagonist Screening: Plot the percentage inhibition of the agonist response against the log concentration of the antagonist to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the screening and characterization of novel Dopamine D1 receptor agonists and antagonists. The choice of assay will depend on the specific stage of the drug discovery process, with binding assays being suitable for initial high-throughput screening of large compound libraries and functional assays providing more detailed information on the pharmacological activity of hit compounds. The quantitative data and detailed methodologies presented here serve as a valuable resource for researchers engaged in the development of new therapeutics targeting the D1R.

References

Revolutionizing Neuroscience Research: High-Efficiency CRISPR/Cas9-Mediated Editing of the DAR-1 Gene in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of dopaminergic signaling is crucial for understanding a wide range of neurological processes and diseases. In the nematode Caenorhabditis elegans, the DAR-1 gene, a homolog of the mammalian D1-type dopamine receptor, plays a significant role in modulating behaviors such as habituation, swimming, and behavioral choice. The advent of CRISPR/Cas9 technology has provided an unprecedented opportunity to precisely edit the this compound gene, enabling researchers to dissect its function with high precision and develop novel therapeutic strategies. These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated editing of the this compound gene in C. elegans, offering detailed protocols, data presentation guidelines, and visual aids to facilitate successful gene editing experiments.

Data Presentation: Quantitative Analysis of this compound Editing and Phenotypic Outcomes

Effective gene editing requires robust methods for quantifying editing efficiency and characterizing the resulting phenotypes. The following tables summarize expected quantitative data from CRISPR/Cas9-mediated editing of the this compound gene, based on established methodologies in C. elegans.

Table 1: CRISPR/Cas9 Editing Efficiency for this compound Gene

MethodTargetEditing Efficiency (%)Reference
Plasmid-based Cas9dpy-10 (co-CRISPR marker)25% of F1s with phenotype[1]
Integrated Cas9 Transgenedpy-10~50-100% of injected P0s produce edited progeny[1][2]
Ribonucleoprotein (RNP)pha-1 (selection marker)11-100% of F1s with precise knock-ins[3]

Note: Editing efficiencies are general estimates for CRISPR/Cas9 in C. elegans and may vary depending on the specific guide RNA, repair template, and experimental conditions. Specific efficiency for the this compound gene is not extensively documented and should be empirically determined.

Table 2: Phenotypic Analysis of this compound Loss-of-Function Mutants

| Phenotypic Assay | Wild-Type Response | this compound(lf) Mutant Response | Quantitative Measure | Reference | | :--- | :--- | :--- | :--- | | Tap Habituation | Gradual decrease in reversal response to repeated stimuli. | Faster habituation to mechanical stimulation.[4] | Number of body bends per minute.[4] |[4] | | Swimming Behavior | Sustained swimming activity. | Negative regulation of sustained swimming.[5] | Body bend frequency over time.[5] |[5] | | Behavioral Choice (Diacetyl vs. Cu2+) | Balanced approach and avoidance. | Enhanced tendency to cross the Cu2+ barrier. | Choice index (CI). | |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the CRISPR/Cas9-mediated editing of the this compound gene in C. elegans.

Protocol 1: Guide RNA (gRNA) Design and Synthesis for this compound
  • Obtain the this compound gene sequence: Retrieve the full genomic sequence of the C. elegans this compound gene from a database such as WormBase.

  • Identify target sites: Use a gRNA design tool (e.g., CHOPCHOP, E-CRISP) to identify potential 20-nucleotide target sequences within the this compound coding region. Target sites must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).

  • Select optimal gRNAs: Choose 2-3 gRNAs with high predicted on-target scores and low predicted off-target effects.

  • Synthesize gRNAs: Synthesize the selected gRNAs using in vitro transcription kits or order synthetic gRNAs from a commercial vendor.

Protocol 2: Preparation of Repair Template for Homology-Directed Repair (HDR)
  • Design the repair template: To introduce a specific mutation or insert a tag (e.g., GFP), design a single-stranded oligodeoxynucleotide (ssODN) or a plasmid-based repair template.

  • Include homology arms: The repair template must contain 5' and 3' homology arms flanking the desired modification. These arms should be homologous to the genomic regions upstream and downstream of the Cas9 cut site (typically 35-100 base pairs for ssODNs).

  • Incorporate the desired edit: The sequence between the homology arms should contain the desired mutation, insertion, or deletion.

  • Synthesize or clone the repair template: Synthesize the ssODN or clone the repair template into a suitable vector.

Protocol 3: Microinjection of C. elegans Gonads
  • Prepare the injection mix: Prepare a solution containing:

    • Cas9 protein or a Cas9-expressing plasmid.

    • Synthesized this compound gRNA(s).

    • Repair template (if performing HDR).

    • A co-injection marker (e.g., pRF4 plasmid containing rol-6(su1006) for a roller phenotype).

  • Mount young adult hermaphrodites: Anesthetize and mount young adult C. elegans on an agarose pad.

  • Inject the gonad: Using a microinjection setup, inject the prepared mix into the syncytial gonad of the mounted worms.

  • Recover and screen progeny: Recover the injected worms and screen their F1 progeny for the co-injection marker phenotype (e.g., roller worms).

Protocol 4: Validation of Genomic Edits
  • Isolate genomic DNA: Isolate genomic DNA from individual F1 or F2 animals displaying the co-injection marker phenotype.

  • PCR amplification: Amplify the targeted region of the this compound gene using primers that flank the target site.

  • Restriction fragment length polymorphism (RFLP) analysis: If the edit introduces or removes a restriction site, digest the PCR product with the corresponding restriction enzyme and analyze the fragments by gel electrophoresis.

  • Sanger sequencing: Sequence the PCR product to confirm the presence of the desired edit at the nucleotide level.

Protocol 5: Phenotypic Analysis of this compound Edited Worms
  • Tap Habituation Assay:

    • Place individual worms on an NGM plate.

    • Deliver a mechanical tap to the plate every 10 seconds.

    • Record the reversal response of the worm after each tap.

    • Calculate the habituation rate by measuring the decrease in response over a series of taps.[4]

  • Swimming Behavior Assay:

    • Place individual worms in a drop of M9 buffer.

    • Record the swimming behavior (body bends) over a period of 10 minutes.

    • Quantify the body bend frequency at different time points to assess sustained swimming activity.[5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in these application notes.

DAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine DAR1 This compound/DOP-1 Dopamine->DAR1 Binds G_alpha_q Gαq DAR1->G_alpha_q Activates PLC PLCβ (EGL-8) G_alpha_q->PLC Activates DAG DAG PLC->DAG Produces IP3 IP3 PLC->IP3 Produces Neuronal_Activity Modulation of Neuronal Activity DAG->Neuronal_Activity Ca_release Ca²⁺ Release IP3->Ca_release Induces Ca_release->Neuronal_Activity Behavioral_Response Behavioral Response (Habituation, Swimming) Neuronal_Activity->Behavioral_Response CRISPR_Workflow cluster_design Design & Preparation cluster_execution Execution cluster_validation Validation & Analysis gRNA_design 1. gRNA Design for this compound Injection_mix 3. Prepare Injection Mix gRNA_design->Injection_mix Repair_template 2. Repair Template Design Repair_template->Injection_mix Microinjection 4. Microinjection into Gonad Injection_mix->Microinjection Screening 5. Screen F1 Progeny Microinjection->Screening Genomic_validation 6. Genomic Validation (PCR, Sequencing) Screening->Genomic_validation Phenotypic_analysis 7. Phenotypic Analysis Genomic_validation->Phenotypic_analysis

References

Methods for Studying DAR-1 Protein-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of protein-protein interactions (PPIs) involving the Dopamine Receptor 1 (DAR-1), a G protein-coupled receptor (GPCR). The following sections outline several widely used techniques: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, Förster Resonance Energy Transfer (FRET), and Bioluminescence Resonance Energy Transfer (BRET). Each section includes a detailed protocol and illustrative data presented in tabular format.

Co-Immunoprecipitation (Co-IP) for Validating In Vivo Interactions

Co-IP is a powerful technique to identify and validate protein-protein interactions that occur within the cell.[1][2][3] This method involves using an antibody to capture a specific protein (the "bait"), which in turn pulls down any associated proteins (the "prey") from a cell lysate.[4][5] The entire complex is then analyzed, typically by Western blotting, to identify the interacting partners.

Application Note:

Co-IP is particularly useful for confirming a suspected interaction between this compound and a putative partner in a cellular context. It is essential to use a highly specific antibody against the bait protein and to perform the experiment under non-denaturing conditions to preserve the protein complex.[2]

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture Cell Culture Expressing Tagged this compound lysis Cell Lysis (Non-denaturing buffer) cell_culture->lysis preclearing Pre-clearing Lysate with Beads lysis->preclearing antibody_incubation Incubate with Anti-DAR-1 Antibody preclearing->antibody_incubation bead_capture Add Protein A/G Beads to Capture Antibody antibody_incubation->bead_capture washing Wash Beads to Remove Non-specific Binders bead_capture->washing elution Elute Protein Complexes washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot (Probe for Interactor) sds_page->western_blot

A streamlined workflow for Co-Immunoprecipitation.
Detailed Protocol: Co-Immunoprecipitation of this compound

  • Cell Culture and Lysis:

    • Culture cells (e.g., HEK293T) expressing tagged this compound (e.g., HA-tagged) and the potential interacting partner.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Pre-clearing the Lysate:

    • Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding of proteins to the beads.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Add a specific antibody against the this compound tag (e.g., anti-HA antibody) to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold lysis buffer. With each wash, resuspend the beads and then pellet them.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the suspected interacting protein.

Example Data: Co-IP of this compound with a Putative Interactor
Sample Input (Western Blot) IP: anti-DAR-1 (Western Blot) Interaction
Interactor X PresentPresentPositive
Control Protein Y PresentAbsentNegative
IgG Control PresentAbsentNegative Control

Yeast Two-Hybrid (Y2H) Screening for Novel Interaction Partners

The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein and protein-DNA interactions.[6] The principle is based on the reconstitution of a functional transcription factor when two proteins of interest interact.[7][8] One protein, the "bait," is fused to the DNA-binding domain (DBD) of a transcription factor, while the other protein, the "prey," is fused to the activation domain (AD).[8] Interaction between the bait and prey brings the DBD and AD into proximity, activating the transcription of a reporter gene.[7][9]

Application Note:

Y2H is ideal for screening a cDNA library to identify novel interaction partners of this compound. As this compound is a membrane protein, a modified Y2H system, such as the split-ubiquitin system, is recommended to study interactions between integral membrane proteins.[6]

Experimental Workflow: Yeast Two-Hybrid Screening

Y2H_Workflow cluster_constructs Plasmid Construction cluster_transformation Yeast Transformation cluster_screening Screening and Identification bait_plasmid Bait Plasmid: DBD-DAR-1 cotransformation Co-transform Yeast with Bait and Prey Plasmids bait_plasmid->cotransformation prey_plasmid Prey Plasmid: AD-Library prey_plasmid->cotransformation selection Plate on Selective Medium cotransformation->selection positive_clones Isolate and Sequence Positive Clones selection->positive_clones identification Identify Interacting Proteins positive_clones->identification FRET_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy and Imaging cluster_analysis Data Analysis constructs Construct Plasmids: This compound-CFP (Donor) Interactor-YFP (Acceptor) transfection Co-transfect Cells constructs->transfection excitation Excite Donor (CFP) transfection->excitation emission Measure Donor and Acceptor Emission excitation->emission fret_calc Calculate FRET Efficiency emission->fret_calc interpretation Interpret Proximity fret_calc->interpretation BRET_Workflow cluster_prep Sample Preparation cluster_assay BRET Measurement cluster_analysis Data Analysis constructs Construct Plasmids: This compound-Rluc (Donor) Interactor-YFP (Acceptor) transfection Co-transfect Cells in a Microplate constructs->transfection substrate_add Add Luciferase Substrate transfection->substrate_add read_plate Measure Emission at Donor and Acceptor Wavelengths substrate_add->read_plate bret_ratio Calculate BRET Ratio read_plate->bret_ratio interpretation Determine Interaction bret_ratio->interpretation DAR1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAR1 This compound Gs Gs DAR1->Gs Dopamine JAK JAK DAR1->JAK Interaction? AC Adenylyl Cyclase Gs->AC GTP cAMP cAMP AC->cAMP PKA PKA cAMP->PKA STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Transcription Gene Transcription STAT_dimer->Transcription

References

Application Notes and Protocols for Behavioral Assays of DAR-1 Function in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The D1-type dopamine receptor, DAR-1 (encoded by the dop-1 gene), plays a crucial role in modulating various behaviors in the nematode Caenorhabditis elegans. As a G-protein coupled receptor (GPCR), this compound is a key component of the dopamine signaling pathway and serves as an important target for understanding the genetic and molecular basis of behavior, as well as for the development of novel therapeutics. These application notes provide detailed protocols for several key behavioral assays used to elucidate the function of this compound, along with a summary of expected quantitative data and a visualization of the relevant signaling pathway.

Key Behavioral Assays for this compound Function

Several behavioral paradigms are particularly useful for dissecting the role of this compound in C. elegans. These include assays for locomotion, learning and memory, and egg-laying.

Locomotion Assays

Dopamine is a key modulator of locomotion in C. elegans. While some dopamine-related locomotor behaviors are largely independent of this compound, others show significant modulation by this receptor.

The basal slowing response is a well-established assay to assess the integrity of the dopamine system. When worms encounter a bacterial lawn (a source of food), they slow down their rate of locomotion. This response is primarily mediated by dopamine.

Experimental Protocol: Basal Slowing Response Assay

  • Preparation of Assay Plates:

    • Prepare standard 60 mm Nematode Growth Medium (NGM) plates.

    • A day before the assay, seed the plates with a ring of OP50 E. coli. The ring should have an outer diameter of approximately 3.5 cm and an inner diameter of 1 cm. Prepare an equal number of unseeded NGM plates as a control for baseline locomotion.

    • Incubate the seeded plates overnight at 37°C.

  • Worm Preparation:

    • Use age-synchronized young adult worms.

    • Wash the worms three times with S-basal buffer (100 mM NaCl, 5 mg/L cholesterol, 50 mM KPO₄, pH 6.0) to remove any residual bacteria from their culture plates.

  • Assay Procedure:

    • Transfer approximately 5-10 washed worms to the center of a seeded NGM plate and a corresponding unseeded plate.

    • Allow the worms to habituate for 5 minutes.

    • Manually count the number of body bends for each worm over a 20-second interval. A body bend is defined as a full sinusoidal movement of the worm's head from one side to the other and back.

    • Alternatively, record the worms' movement using a camera mounted on a stereomicroscope and analyze the locomotion rate using worm tracking software.

  • Data Analysis:

    • Calculate the average number of body bends per 20 seconds for worms on seeded and unseeded plates.

    • The basal slowing response is quantified as the difference in the number of body bends on unseeded plates versus seeded plates. A smaller difference indicates a deficit in the dopamine-mediated slowing response.

Expected Quantitative Data:

Studies have shown that dop-1 mutants do not exhibit a significant defect in the basal slowing response, suggesting that other dopamine receptors are the primary mediators of this specific behavior.[1][2]

StrainLocomotion Rate (Body Bends/min) on FoodLocomotion Rate (Body Bends/min) off FoodBasal Slowing (Difference)
Wild-type (N2)~15~25~10
dop-1 mutant~15~25~10
cat-2 mutant (dopamine deficient)~25~25~0

Note: The values in this table are illustrative and may vary between experiments.

The SWIP assay is a robust method to study the effects of excess extracellular dopamine. While primarily used to characterize dopamine transporter (dat-1) mutants, it can be adapted to investigate the role of dopamine receptors in response to hypersensitivity.

Experimental Protocol: Swimming-Induced Paralysis (SWIP) Assay

  • Preparation of Solutions:

    • Prepare a 200 mOsm/L sucrose solution in M9 buffer.

    • For pharmacological studies, prepare the desired concentration of dopamine agonists or antagonists in the sucrose solution.

  • Worm Preparation:

    • Use age-synchronized late L4 stage worms.

  • Assay Procedure:

    • Aliquot 40 µL of the sucrose solution (with or without drugs) into the wells of a glass spot plate.

    • Transfer 8-10 worms into each well.

    • Score the worms for swimming behavior over a defined period (e.g., 10-30 minutes). Swimming is characterized by continuous thrashing movements. Paralysis is defined as the cessation of these movements.

    • Scoring can be done manually by observing the worms under a stereomicroscope or automatically by recording videos and using worm tracking software to quantify thrashing frequency.

  • Data Analysis:

    • Calculate the percentage of paralyzed worms at different time points.

    • For automated analysis, quantify the thrashing frequency over time.

Expected Quantitative Data:

While the primary phenotype is observed in dat-1 mutants, studies on dop-1 mutants in the context of swimming behavior have revealed that DOP-1 negatively regulates the frequency of body bends, particularly in sustained swimming.[3] This suggests a role for this compound in modulating motor programs over time.

StrainInitial Thrashing Frequency (Hz)Thrashing Frequency after 10 min (Hz)
Wild-type (N2)~2.0~1.8
dop-1 mutant~2.0Significantly lower than wild-type

Note: The values in this table are illustrative and based on the finding that DOP-1 negatively regulates swimming frequency over time.

Learning and Memory Assay: Tap Withdrawal Habituation

Habituation is a simple form of non-associative learning where an animal's response to a repeated stimulus decreases. The tap withdrawal response in C. elegans is a well-characterized model for studying the genetic basis of habituation.

Experimental Protocol: Tap Withdrawal Habituation Assay

  • Preparation of Assay Plates:

    • Use standard 60 mm NGM plates seeded with a small lawn of OP50 E. coli.

  • Worm Preparation:

    • Use well-fed, age-synchronized young adult worms.

  • Assay Procedure:

    • Transfer a single worm to the center of an assay plate.

    • Allow the worm to acclimatize for at least 5 minutes.

    • Deliver a mechanical tap to the side of the plate using a calibrated electronic tapper. This will elicit a withdrawal response (reversal of movement).

    • Record the reversal distance or duration.

    • Deliver a series of taps at a constant inter-stimulus interval (ISI), for example, one tap every 10 or 60 seconds, for a total of 30-40 taps.

    • Record the response to each tap.

  • Data Analysis:

    • Measure the magnitude of the withdrawal response for each tap.

    • Plot the response magnitude as a function of the tap number.

    • Habituation is quantified by the rate of response decrement. A faster decay in the response indicates faster habituation.

Expected Quantitative Data:

dop-1 mutants have been shown to exhibit faster habituation to mechanical stimulation compared to wild-type animals.[1][2] This suggests that this compound signaling is important for modulating the plasticity of the mechanosensory circuit.

StrainInitial Response (reversal distance in mm)Response after 10 taps (reversal distance in mm)Habituation Rate
Wild-type (N2)~1.0~0.4Moderate
dop-1 mutant~1.0~0.1Faster

Note: The values in this table are illustrative and represent the expected trend.

Egg-Laying Assay: Predator-Induced Avoidance

C. elegans alters its egg-laying behavior in the presence of predators, providing a model to study decision-making and behavioral plasticity.

Experimental Protocol: Predator-Induced Egg-Laying Avoidance Assay

  • Preparation of Assay Arenas:

    • Create small agar arenas (e.g., in a multi-well plate) with a central lawn of OP50 E. coli.

  • Worm and Predator Preparation:

    • Use age-synchronized young adult C. elegans.

    • Use a natural predator of C. elegans, such as Pristionchus pacificus.

  • Assay Procedure:

    • In the experimental condition, place a predator on the bacterial lawn of the assay arena.

    • In the control condition, the arena contains only the bacterial lawn.

    • Introduce a single gravid adult C. elegans to each arena.

    • Allow the worms to lay eggs for a defined period (e.g., 4-6 hours).

    • After the incubation period, remove the adult worm.

    • Count the number of eggs laid on the bacterial lawn and the number of eggs laid off the lawn.

  • Data Analysis:

    • Calculate the probability of laying eggs off the lawn (P(off)) for both control and predator-exposed conditions.

    • P(off) = (Number of eggs off lawn) / (Total number of eggs).

Expected Quantitative Data:

Recent studies have shown that in the presence of a predator, wild-type C. elegans increase the proportion of eggs they lay off the bacterial lawn. This response is significantly reduced in dop-1 mutants, indicating that this compound is involved in this predator-induced behavioral change.[4][5]

StrainConditionProbability of Laying Eggs Off Lawn (P(off))
Wild-type (N2)No PredatorLow
Wild-type (N2)With PredatorSignificantly Increased
dop-1 mutantWith PredatorSignificantly lower than wild-type with predator

Note: This table summarizes the expected qualitative outcome of the experiment.

This compound Signaling Pathway

This compound is a D1-like dopamine receptor that is coupled to a stimulatory G-protein (Gαq). Upon binding of dopamine, this compound activates Gαq, which in turn is expected to stimulate downstream effectors such as phospholipase C (PLC), leading to the production of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in the modulation of neuronal activity and behavior.

DAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine DAR1 This compound (DOP-1) Dopamine->DAR1 Gaq Gαq DAR1->Gaq activates PLC PLC Gaq->PLC activates IP3_DAG IP₃ + DAG PLC->IP3_DAG produces Ca_PKC ↑ Ca²⁺ / Activate PKC IP3_DAG->Ca_PKC Response Neuronal & Behavioral Response Ca_PKC->Response

Caption: Simplified this compound signaling pathway in C. elegans.

Experimental Workflow

The following diagram illustrates a general workflow for conducting behavioral assays to investigate this compound function.

Experimental_Workflow cluster_prep Preparation cluster_assay Behavioral Assay cluster_analysis Data Analysis Strain_Prep Strain Preparation (Wild-type, this compound mutant) Acclimatization Acclimatization Strain_Prep->Acclimatization Assay_Prep Assay Plate/Solution Preparation Assay_Prep->Acclimatization Stimulation Stimulus Delivery (e.g., tap, food, predator) Acclimatization->Stimulation Recording Behavioral Recording (Manual or Automated) Stimulation->Recording Quantification Quantification of Behavioral Parameters Recording->Quantification Statistics Statistical Analysis Quantification->Statistics Interpretation Interpretation of Results Statistics->Interpretation

Caption: General workflow for C. elegans behavioral assays.

References

Application Notes and Protocols for Calcium Imaging in DAR-1 Expressing Neurons of C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium imaging is a powerful technique to monitor the dynamics of intracellular calcium, which is a critical second messenger in a vast array of cellular processes, including neuronal activation. In the nematode Caenorhabditis elegans, a powerful model organism for neurobiology, calcium imaging allows for the visualization of neural activity in real-time within an intact, living animal.[1][2] This document provides detailed application notes and protocols for performing calcium imaging experiments specifically in neurons expressing the Dopamine Receptor 1 (DAR-1) , a D1-like dopamine receptor. Understanding the activity of these neurons is crucial for elucidating the role of dopamine signaling in behaviors such as locomotion, learning, and habituation.[3][4]

The protocols outlined below utilize Genetically Encoded Calcium Indicators (GECIs), such as GCaMP, which are fluorescent proteins that report changes in intracellular calcium concentration.[2][5] These methods are designed to be adaptable for various research applications, from basic neuroscience to high-throughput screening for drug discovery.

This compound Signaling Pathway

In C. elegans, dopamine modulates neuronal activity through distinct receptor signaling pathways. This compound is a D1-like receptor that is known to be coupled to a Gαq protein signaling cascade.[6] Activation of this compound by its ligand, dopamine, is presumed to initiate a canonical Gαq pathway. This involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then bind to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium into the cytoplasm. This increase in intracellular calcium can be visualized using a GECI.

DAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine DAR1 This compound (Dopamine Receptor 1) Dopamine->DAR1 Gaq Gαq DAR1->Gaq activates PLC Phospholipase C (PLC) Gaq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_release IP3R->Ca_release opens Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase GCaMP GCaMP Ca_increase->GCaMP binds Fluorescence Fluorescence GCaMP->Fluorescence emits

Figure 1: Proposed this compound signaling pathway leading to calcium increase.

Experimental Protocols

This section provides a detailed methodology for conducting calcium imaging experiments in this compound expressing neurons of C. elegans.

I. Generation of Transgenic Animals

To visualize calcium transients, a GECI such as GCaMP must be expressed in the neurons of interest. This is achieved by creating transgenic C. elegans that express the GCaMP gene under the control of a promoter specific to this compound expressing neurons.

Materials:

  • C. elegans N2 (wild-type) strain

  • DNA plasmid containing the GCaMP cassette (e.g., pUNC-122::GCaMP)

  • DNA plasmid with a this compound promoter driving GCaMP expression (e.g., pthis compound::GCaMP)

  • Co-injection marker plasmid (e.g., pmyo-2::mCherry or punc-122::GFP)

  • Microinjection setup (inverted microscope, micromanipulator, injection needles)

  • Nematode Growth Medium (NGM) agar plates seeded with OP50 E. coli

Protocol:

  • Prepare Injection Mix:

    • Mix the pthis compound::GCaMP plasmid (50 ng/µL), the co-injection marker (10 ng/µL), and pBluescript (to a final concentration of 100 ng/µL) in injection buffer (20 mM potassium phosphate, 3 mM potassium citrate, pH 7.5).

    • Centrifuge the mix at maximum speed for 10 minutes to pellet any debris.

  • Microinjection:

    • Prepare young adult C. elegans hermaphrodites on an agar injection pad.

    • Load a pulled glass microinjection needle with the supernatant from the injection mix.

    • Using a micromanipulator, inject the DNA mix into the gonad of the immobilized worm.

  • Screening for Transgenics:

    • After injection, transfer the worm to a seeded NGM plate and allow it to recover and lay eggs.

    • Screen the F1 progeny for the expression of the co-injection marker (e.g., red fluorescence in the pharynx for pmyo-2::mCherry).

    • Isolate the fluorescent F1s to individual plates and allow them to self-fertilize.

    • Select F2 progeny that are homozygous for the transgene to establish a stable transgenic line.

  • Verification:

    • Confirm the expression of GCaMP in the expected neurons using a fluorescence microscope. The expression pattern should correspond to the known expression of this compound.

II. Calcium Imaging

This protocol describes the process of preparing the transgenic worms and acquiring calcium imaging data. Immobilization is critical for high-quality imaging. Microfluidic devices are highly recommended for this purpose as they allow for precise control of the worm's environment and reduce stress.[7]

Materials:

  • Transgenic C. elegans expressing GCaMP in this compound neurons

  • Microfluidic device for worm immobilization (e.g., "WormSpa" or tapered microchannels)[8]

  • Fluorescence microscope with a high-sensitivity camera (sCMOS or EMCCD)

  • Light source for fluorescence excitation (e.g., LED or laser)

  • Appropriate filter sets for GCaMP (e.g., 488 nm excitation, 500-550 nm emission)

  • Syringe pumps for fluid delivery

  • M9 buffer

  • Dopamine solution (prepared fresh in M9)

  • Image acquisition software

Protocol:

  • Device Preparation:

    • Prime the microfluidic device with M9 buffer to remove any air bubbles.

  • Worm Loading:

    • Transfer young adult transgenic worms into a solution of M9 buffer.

    • Using a syringe pump, flow the worm suspension into the microfluidic device.

    • Gently guide a single worm into the imaging channel of the device.

    • Immobilize the worm according to the device's mechanism (e.g., by applying pressure or using a tapered channel).[8]

  • Image Acquisition:

    • Place the microfluidic device on the microscope stage.

    • Locate the GCaMP-expressing neurons.

    • Set the image acquisition parameters:

      • Exposure time: Typically 10-100 ms.

      • Frame rate: 5-20 frames per second, depending on the desired temporal resolution.

      • Duration: Record for a baseline period, during stimulus application, and a post-stimulus period.

    • Start recording to capture baseline fluorescence.

    • Introduce the dopamine solution into the microfluidic device using a syringe pump.

    • Continue recording to capture the calcium response to dopamine.

    • Wash out the dopamine with M9 buffer and record the recovery.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Generate Transgenic C. elegans (pthis compound::GCaMP) B Culture Transgenic Worms A->B C Load Worm into Microfluidic Device B->C D Immobilize Worm C->D E Acquire Baseline Fluorescence D->E F Apply Dopamine Stimulus E->F G Record Calcium Response F->G H Image Processing (Motion Correction, ROI selection) G->H I Extract Fluorescence Intensity Traces H->I J Calculate ΔF/F₀ I->J K Statistical Analysis and Visualization J->K

Figure 2: Experimental workflow for calcium imaging in this compound neurons.
III. Data Analysis

The raw fluorescence data needs to be processed to quantify the calcium transients.

Protocol:

  • Image Pre-processing:

    • Correct for any motion artifacts if the worm was not perfectly immobilized.

    • Select Regions of Interest (ROIs) corresponding to the cell bodies of the this compound expressing neurons.

  • Fluorescence Intensity Extraction:

    • For each ROI, calculate the mean fluorescence intensity for each frame of the time-lapse recording.

  • Calculation of ΔF/F₀:

    • The change in fluorescence is typically represented as ΔF/F₀, where:

      • F is the fluorescence intensity at a given time point.

      • F₀ is the baseline fluorescence, usually calculated as the average intensity over a period before the stimulus.

      • ΔF = F - F₀

    • This normalization corrects for variations in GECI expression levels and illumination.

  • Data Visualization and Statistics:

    • Plot the ΔF/F₀ traces over time.

    • Quantify key parameters of the calcium response, such as peak amplitude, time to peak, and duration.

    • Perform statistical analysis to compare responses across different conditions or genotypes.

Data Presentation

Quantitative data from calcium imaging experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Quantitative Data Summary

The following table provides a template for summarizing the key parameters of the calcium response in this compound expressing neurons following dopamine stimulation.

Genotype/ConditionN (worms)N (neurons)Baseline F₀ (a.u.)Peak ΔF/F₀ (%)Time to Peak (s)Duration at Half-Max (s)
Wild-type (N2)1530150 ± 10120 ± 152.5 ± 0.58.0 ± 1.2
This compound mutant1530145 ± 125 ± 2*--
Drug X + WT1530152 ± 1160 ± 10**2.8 ± 0.67.5 ± 1.5

*Data are presented as mean ± SEM. Statistical significance is denoted by asterisks (e.g., *p < 0.05, *p < 0.01) compared to the wild-type control.

Qualitative Observations
  • Expected Response: In wild-type animals, application of dopamine should elicit a robust increase in GCaMP fluorescence in this compound expressing neurons. The response is expected to be transient, with fluorescence returning to baseline after the removal of the stimulus.

  • Negative Control: In a this compound loss-of-function mutant, the dopamine-induced calcium response should be absent or significantly reduced.

  • Potential Artifacts: Movement of the worm can cause shifts in fluorescence that may be misinterpreted as calcium signals. Proper immobilization and motion correction are crucial. Photobleaching, a gradual decrease in fluorescence due to prolonged exposure to excitation light, should be minimized by using the lowest possible light intensity and exposure time.

Troubleshooting

ProblemPossible CauseSolution
No or weak GCaMP fluorescence - Low expression level of the transgene.- Incorrect filter set.- Use a stronger promoter or integrate the transgene.- Verify the excitation and emission spectra of GCaMP and use the appropriate filters.
High background fluorescence - Autofluorescence from the worm or the microfluidic device.- Use a bandpass filter to reduce background.- Use a device made of low-fluorescence material (e.g., PDMS).
Movement artifacts - Improper immobilization of the worm.- Ensure the microfluidic device is functioning correctly.- Use a motion correction algorithm during data analysis.
No response to dopamine - Inactive dopamine solution.- Problem with the fluidic delivery.- The neurons are not responsive under the experimental conditions.- Prepare fresh dopamine solution before each experiment.- Check for blockages or leaks in the microfluidic setup.- Verify the health of the worms and the experimental parameters.
Rapid photobleaching - Excitation light is too intense.- Long exposure times.- Reduce the intensity of the excitation light.- Decrease the exposure time and/or the frame rate.

References

Application of DAR-1 in Neurobiology Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for studying the D1-like dopamine receptor, DAR-1, in the nematode Caenorhabditis elegans. This model organism, with its well-defined nervous system, offers a powerful platform for dissecting the role of dopaminergic signaling in various neurobiological processes. These notes will cover the signaling pathway of this compound, its function in associative learning, and detailed protocols for relevant behavioral assays.

Introduction to this compound

This compound is a G-protein coupled receptor (GPCR) in C. elegans that is homologous to the mammalian D1-like dopamine receptors.[1] It plays a crucial role in modulating behaviors such as locomotion, mechanosensation, and associative learning.[2][3] Understanding the function of this compound can provide insights into the conserved mechanisms of dopamine signaling in more complex nervous systems and may inform the development of therapeutics targeting dopamine-related neurological and psychiatric disorders.

This compound Signaling Pathway

This compound is coupled to a stimulatory G-protein (Gαs). Upon binding of its ligand, dopamine, this compound undergoes a conformational change, leading to the activation of Gαs. The activated Gαs subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates downstream target proteins, ultimately leading to a cellular response. This signaling cascade is antagonized by the D2-like dopamine receptors, DOP-2 and DOP-3, which are coupled to inhibitory G-proteins (Gαi/o) and decrease adenylyl cyclase activity.[1]

DAR1_Signaling_Pathway Dopamine Dopamine DAR1 This compound (D1-like Receptor) Dopamine->DAR1 Binds Gs Gαs DAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Response Cellular Response (e.g., Neuronal Plasticity) Phosphorylation->Response Leads to

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound function.

Table 1: Pharmacological Profile of this compound

LigandParameterValueReference
DopamineEC50~0.8 µM[2]

EC50 (Half-maximal effective concentration) refers to the concentration of dopamine that induces a response halfway between the baseline and maximum in COS-7 cells expressing the DOP-1 (this compound) receptor.

Table 2: Behavioral Phenotype of Wild-Type vs. dop-1 Mutants in Butanone Associative Learning

GenotypeNaïve Chemotaxis Index (CI) to ButanoneChemotaxis Index (CI) after ConditioningLearning Index (Trained CI - Naïve CI)Reference
Wild-type~0.2~0.8~0.6[4]
dop-1 mutantFaster habituation to mechanosensory stimuliImpaired associative learningReduced Learning Index (qualitative)[2]

Experimental Protocols

Butanone Associative Learning Assay

This assay is used to assess the ability of C. elegans to form an association between a neutral odorant (butanone) and the presence of food.

Butanone_Learning_Workflow cluster_prep Preparation cluster_conditioning Conditioning cluster_assay Chemotaxis Assay P0 Synchronize C. elegans population P1 Grow worms to young adult stage P0->P1 C0 Wash worms and starve for 1 hour in M9 buffer P1->C0 C1 Transfer to conditioning plates with E. coli and butanone C0->C1 C2 Incubate for 1 hour C1->C2 A0 Wash conditioned worms C2->A0 A1 Place worms at the origin of a chemotaxis plate A0->A1 A2 Allow worms to move for 1 hour A1->A2 A3 Count worms at butanone, control, and origin A2->A3 A4 Calculate Chemotaxis Index (CI) A3->A4

Figure 2: Butanone Associative Learning Workflow

Materials:

  • Nematode Growth Medium (NGM) plates

  • E. coli OP50 culture

  • M9 Buffer

  • Butanone (10% in ethanol)

  • Ethanol (95-100%)

  • Sodium azide (1 M)

  • Synchronized young adult C. elegans (wild-type and this compound mutants)

Protocol:

  • Preparation of Conditioning Plates:

    • Seed NGM plates with a lawn of E. coli OP50 and allow the bacteria to grow overnight at room temperature.

    • Just before use, streak 10 µl of 10% butanone onto the lid of the seeded NGM plate.

  • Worm Preparation and Conditioning:

    • Wash synchronized young adult worms from their growth plates with M9 buffer.

    • Starve the worms in M9 buffer for 1 hour at room temperature.

    • Transfer the starved worms to the center of the butanone-streaked, bacteria-seeded conditioning plates.

    • Incubate the conditioning plates for 1 hour at room temperature.

  • Chemotaxis Assay:

    • Prepare chemotaxis assay plates (unseeded NGM plates). Mark an origin at one end and two spots at the other end, equidistant from the origin.

    • At one of the spots, place 1 µl of 10% butanone. At the other spot, place 1 µl of ethanol as a control.

    • Add 1 µl of 1 M sodium azide to both the butanone and ethanol spots to paralyze worms upon arrival.

    • Wash the conditioned worms from the conditioning plates with M9 buffer.

    • Place a drop of the worm suspension at the origin of the chemotaxis plate.

    • Allow the worms to move freely on the plate for 1 hour.

    • Count the number of worms at the butanone spot, the ethanol spot, and the origin.

  • Data Analysis:

    • Calculate the Chemotaxis Index (CI) using the following formula: CI = (Number of worms at butanone - Number of worms at ethanol) / (Total number of worms that have left the origin)

    • Calculate the Learning Index (LI) by subtracting the CI of naïve (unconditioned) worms from the CI of conditioned worms.

Chemotaxis Assay to Volatile Odorants

This assay is a fundamental component of the associative learning protocol and can also be used independently to assess the innate attraction or repulsion of C. elegans to a specific odorant.

Protocol:

  • Plate Preparation:

    • Use standard NGM plates without a bacterial lawn.

    • Mark an origin on one side of the plate and two test spots on the opposite side, equidistant from the origin.

  • Application of Chemicals:

    • At one test spot, apply 1 µl of the volatile odorant of interest (e.g., 10% butanone in ethanol).

    • At the other test spot, apply 1 µl of the solvent (e.g., ethanol) as a control.

    • To each spot, add 1 µl of 1 M sodium azide to immobilize the worms that reach the spots.

  • Worm Application and Incubation:

    • Wash a population of synchronized young adult worms with M9 buffer.

    • Place a small drop of the worm suspension at the origin.

    • Allow the plate to sit at room temperature for 1 hour.

  • Scoring and Analysis:

    • Count the number of worms at the odorant spot, the control spot, and those remaining at the origin.

    • Calculate the Chemotaxis Index as described in the butanone associative learning assay protocol.

Logical Relationship of Dopamine Receptors in Learning

In the context of associative learning and memory in C. elegans, the D1-like receptor this compound and the D2-like receptors (DOP-2 and DOP-3) often have opposing roles. While this compound signaling is generally associated with the promotion of certain forms of learning, the D2-like receptors can modulate and sometimes inhibit these processes. This antagonistic relationship provides a fine-tuned mechanism for behavioral plasticity in response to environmental cues.

Dopamine_Receptor_Logic Dopamine Dopamine Signal DAR1 This compound (D1-like) Dopamine->DAR1 D2_like DOP-2/DOP-3 (D2-like) Dopamine->D2_like Learning Associative Learning DAR1->Learning Promotes D2_like->Learning Modulates/Inhibits

Figure 3: Opposing Roles of Dopamine Receptors

Conclusion

The study of this compound in C. elegans provides a valuable framework for understanding the fundamental principles of dopamine signaling in neurobiology. The protocols and information provided in this document are intended to serve as a comprehensive resource for researchers investigating the role of this important receptor in learning, memory, and other dopamine-mediated behaviors. Further research to obtain more precise quantitative data on the behavioral phenotypes of this compound mutants will be crucial for a more complete understanding of its function.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Expression of Recombinant DAR-1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the expression of recombinant DAR-1 protein. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the expression and purification of this compound.

Frequently Asked Questions (FAQs)

Initial Diagnosis

Q1: I am experiencing low or no expression of my recombinant this compound protein. Where do I start troubleshooting?

A1: The first step is to confirm the identity of your this compound protein. The name "this compound" can refer to at least two distinct proteins depending on the organism of origin. Please select the appropriate organism for your construct to receive tailored troubleshooting advice.

  • Drosophila melanogaster (Fruit Fly): This this compound is a transcriptional regulator involved in neurogenesis.

  • Arabidopsis thaliana (Thale Cress): This this compound is a DA1-related peptidase involved in organ size regulation.

Once you have confirmed the origin of your this compound protein, you can proceed with the specific troubleshooting guides below. A general troubleshooting workflow is also provided to guide your experimental process.

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Troubleshooting_Workflow cluster_start cluster_verification Initial Verification cluster_optimization Expression Optimization cluster_analysis Protein Analysis cluster_outcome start Low/No this compound Expression construct_check Verify Plasmid Construct (Sequencing, Restriction Digest) start->construct_check mrna_analysis Check for mRNA Expression (RT-qPCR) construct_check->mrna_analysis Construct OK codon_optimization Codon Optimization for Expression Host mrna_analysis->codon_optimization Low/no mRNA sds_page SDS-PAGE and Western Blot of Total Cell Lysate mrna_analysis->sds_page mRNA detected expression_conditions Optimize Expression Conditions (Temperature, Inducer Concentration, Time) codon_optimization->expression_conditions host_strain Test Different Expression Host Strains expression_conditions->host_strain solubility_tags Fusion with Solubility-Enhancing Tags host_strain->solubility_tags solubility_tags->sds_page solubility_test Analyze Soluble vs. Insoluble Fractions sds_page->solubility_test Protein detected degradation Protein Degradation sds_page->degradation No/low protein, or smaller fragments success Successful Expression solubility_test->success Protein soluble inclusion_bodies Protein in Inclusion Bodies (Refolding required) solubility_test->inclusion_bodies Protein insoluble inclusion_bodies->expression_conditions degradation->expression_conditions

Caption: General troubleshooting workflow for low recombinant this compound protein expression.

Troubleshooting for Drosophila melanogaster this compound (Transcriptional Regulator)

Q2: I have confirmed my this compound is from Drosophila melanogaster. What are the specific challenges I might face?

A2: The Drosophila this compound is a transcriptional regulator containing zinc finger domains.[1] When expressing this type of eukaryotic protein in a prokaryotic host like E. coli, you may encounter several issues:

  • Codon Bias: The codon usage of Drosophila differs significantly from that of E. coli, which can lead to translational stalling and low protein yield.

  • Improper Folding: Zinc finger domains require proper coordination with zinc ions for their structural integrity and function. The cellular environment of E. coli may not be optimal for this.

  • Low Solubility: Eukaryotic regulatory proteins often fold incorrectly in E. coli, leading to the formation of insoluble aggregates known as inclusion bodies.

  • Protein Toxicity: Overexpression of a foreign transcriptional regulator can sometimes be toxic to the host cells, leading to poor growth and low protein expression.

Q3: How can I address codon bias for my Drosophila this compound construct?

A3: To overcome codon bias, consider the following:

  • Gene Synthesis with Codon Optimization: Synthesize the this compound gene with codons optimized for your expression host (e.g., E. coli). Several online tools and commercial services are available for this.

  • Use of Specialized Host Strains: Utilize E. coli strains that are engineered to express tRNAs for codons that are rare in E. coli but common in other organisms. Examples include Rosetta™ and CodonPlus® strains.

Q4: My Drosophila this compound protein is expressed but is found in inclusion bodies. What can I do to improve its solubility?

A4: Improving the solubility of your protein is a critical step. Here are some strategies:

  • Lower Expression Temperature: Reducing the induction temperature (e.g., to 16-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding.[2]

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the expression rate and potentially reduce the formation of inclusion bodies.

  • Fusion with Solubility-Enhancing Tags: Fuse your this compound protein with a highly soluble partner protein, such as Maltose Binding Protein (MBP), Glutathione S-Transferase (GST), or Thioredoxin (Trx).

  • Co-expression with Chaperones: Co-express your protein with molecular chaperones that can assist in proper folding. Several commercially available chaperone plasmid sets can be co-transformed into your expression host.

  • Media Supplementation: Supplement your growth media with 1 mM ZnCl₂ to ensure the availability of zinc for the proper folding of the zinc finger domains.

Troubleshooting for Arabidopsis thaliana this compound (DA1-related Peptidase)

Q5: I am working with this compound from Arabidopsis thaliana. What are the key considerations for its expression?

A5: The Arabidopsis this compound is a ubiquitin receptor with peptidase activity and contains UIM and LIM domains.[3][4] Expressing this eukaryotic enzyme in E. coli presents specific challenges:

  • Post-Translational Modifications (PTMs): As a eukaryotic protein, native this compound may undergo PTMs that are absent in E. coli. This can affect its activity and stability.

  • Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm is not conducive to the formation of disulfide bonds, which may be necessary for the correct folding and stability of the LIM domain.

  • Codon Bias: Similar to the Drosophila protein, codon usage differences between Arabidopsis and E. coli can limit expression.

  • Insolubility: The complex structure of this compound, with multiple domains, increases the likelihood of misfolding and aggregation into inclusion bodies.

Q6: How can I address the lack of post-translational modifications and potential disulfide bond issues for my Arabidopsis this compound?

A6: While fully replicating eukaryotic PTMs in E. coli is not always possible, you can take steps to improve the likelihood of obtaining properly folded protein:

  • Periplasmic Expression: Target the expression of your this compound to the periplasm of E. coli. The periplasm has a more oxidizing environment, which can facilitate disulfide bond formation. This can be achieved by adding a periplasmic signal sequence to the N-terminus of your protein.

  • Use of Engineered Host Strains: Employ E. coli strains, such as SHuffle® or Origami™, which have a modified cytoplasmic environment that promotes disulfide bond formation.

  • Consider a Eukaryotic Expression System: If obtaining a fully active protein with native PTMs is critical, consider switching to a eukaryotic expression system, such as yeast (e.g., Pichia pastoris), insect cells (baculovirus system), or mammalian cells.[5][6][7][8][9]

Q7: My Arabidopsis this compound expression is very low, even after optimizing culture conditions. What else can I try?

A7: If initial optimization steps are unsuccessful, consider the following advanced strategies:

  • Vector Choice: Ensure your expression vector has a tightly regulated promoter (e.g., pBAD, T7-lac) to control basal expression, which can be important if the protein is toxic.

  • Fusion Tags for Stability and Purification: In addition to solubility-enhancing tags, consider using smaller tags like a His-tag for easier purification. The choice and position (N- or C-terminal) of the tag can influence expression levels.

  • Optimize Lysis Conditions: Harsh lysis methods can lead to protein degradation. Use milder enzymatic lysis (e.g., lysozyme) and always include protease inhibitors in your lysis buffer.

  • Sequence Analysis for "Difficult-to-Express" Regions: Analyze the amino acid sequence of this compound for regions that might contribute to low expression, such as hydrophobic patches or regions of high disorder.[10][11][12][13][14] Truncating or mutating these regions might improve expression, but this should be done with caution to preserve protein function.

Data Presentation

Table 1: Comparison of Expression Systems for Recombinant Protein Production

FeatureE. coliYeast (P. pastoris)Insect Cells (Baculovirus)Mammalian Cells (HEK293, CHO)
Cost LowLow to MediumHighVery High
Speed Fast (days)Medium (weeks)Slow (weeks to months)Slow (months)
Yield HighVery HighHighVariable
Post-Translational Modifications NoneSimple GlycosylationComplex Glycosylation, PhosphorylationMost authentic PTMs
Folding Prone to inclusion bodiesGoodVery GoodExcellent
Disulfide Bonds Challenging (requires special strains)GoodVery GoodExcellent
Complexity of Protein Best for simple, non-glycosylated proteinsGood for secreted proteinsExcellent for complex, intracellular and secreted proteinsBest for very complex proteins and therapeutics

Table 2: Common Solubility-Enhancing Fusion Tags

Fusion TagSize (kDa)Solubilization MechanismCleavage
His-tag ~1Does not significantly enhance solubilityNot typically cleaved
GST (Glutathione S-Transferase) 26Acts as a chaperone and increases solubilityProtease (e.g., Thrombin, PreScission)
MBP (Maltose Binding Protein) 42Highly soluble and acts as a chaperoneProtease (e.g., TEV, Factor Xa)
Trx (Thioredoxin) 12Catalyzes disulfide bond formation and increases solubilityProtease (e.g., TEV)
SUMO (Small Ubiquitin-like Modifier) 11Enhances solubility and can be cleaved with high specificitySUMO protease

Experimental Protocols

Protocol 1: Small-Scale Expression Trial to Optimize Induction Conditions
  • Inoculation: Inoculate 5 mL of appropriate growth medium (e.g., LB) containing the required antibiotic with a single colony of your expression strain harboring the this compound plasmid. Grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, inoculate 50 mL of fresh medium in a 250 mL flask with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Just before induction, remove a 1 mL aliquot as your "uninduced" sample. Induce the remaining culture with the appropriate inducer (e.g., IPTG). To optimize, test a range of inducer concentrations (e.g., 0.1, 0.5, 1.0 mM IPTG) and induction temperatures (e.g., 18°C, 25°C, 37°C).

  • Expression: Continue to grow the cultures for a set period (e.g., 4 hours for 37°C, or overnight for lower temperatures).

  • Harvesting: Harvest the cells by centrifugation. Normalize the cell pellets by OD₆₀₀ to ensure equal loading on the subsequent gel.

  • Analysis: Resuspend the cell pellets in SDS-PAGE loading buffer. Analyze the total cell protein by SDS-PAGE and Western blot to assess the expression level and size of the recombinant this compound protein.

Protocol 2: Analysis of Soluble and Insoluble Protein Fractions
  • Cell Lysis: Resuspend the cell pellet from your expression culture in a suitable lysis buffer (e.g., Tris-HCl, NaCl, with protease inhibitors). Lyse the cells by sonication on ice or by using a French press.

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to separate the soluble and insoluble fractions.

  • Sample Preparation:

    • Soluble Fraction: Carefully collect the supernatant.

    • Insoluble Fraction: Wash the pellet with lysis buffer and then resuspend it in the same volume of buffer as the soluble fraction.

  • Analysis: Take equal volumes of the uninduced sample, total cell lysate, soluble fraction, and insoluble fraction. Mix with SDS-PAGE loading buffer and analyze by SDS-PAGE and Western blot. This will allow you to determine if your this compound protein is being expressed and whether it is in the soluble fraction or in inclusion bodies.

Visualizations

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Expression_System_Choice start Need to express recombinant this compound ptm Are authentic post-translational modifications (PTMs) critical? start->ptm disulfide Does the protein require multiple disulfide bonds? ptm->disulfide No eukaryotic Consider a eukaryotic system: - Yeast - Insect Cells - Mammalian Cells ptm->eukaryotic Yes ecoli Start with E. coli. (Cost-effective, fast) disulfide->ecoli No ecoli_special Use specialized E. coli strains (e.g., SHuffle, Origami) or periplasmic expression. disulfide->ecoli_special Yes

Caption: Decision tree for choosing an appropriate expression system for this compound.

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DAR1_Signaling_Context cluster_arabidopsis Arabidopsis thaliana this compound cluster_drosophila Drosophila melanogaster this compound TCP14_15 TCP14/15 (Transcription Factors) Endoreduplication Endoreduplication TCP14_15->Endoreduplication represses DAR1 This compound (DA1-related Peptidase) DAR1->TCP14_15 modulates stability of CellCycleGenes Cell Cycle Genes (e.g., RBR, CYCA2;3) Endoreduplication->CellCycleGenes is regulated by DAR1_fly This compound (Transcriptional Regulator) Spas spas (Microtubule-severing protein) DAR1_fly->Spas suppresses expression of DendriteGrowth Dendrite Growth Spas->DendriteGrowth negatively regulates

Caption: Simplified signaling context of Arabidopsis and Drosophila this compound proteins.

References

Technical Support Center: Troubleshooting Antibody Non-specific Binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for antibody applications. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during experiments, with a particular focus on addressing non-specific binding of antibodies.

A common point of confusion can arise from the term "DAR," which in the context of antibody-drug conjugates (ADCs), refers to the "Drug-to-Antibody Ratio," a critical parameter for the efficacy and safety of these therapeutics.[1][2][3] This is distinct from an antibody targeting a protein named "DAR-1." This guide will address the general issue of antibody non-specific binding, a frequent challenge in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific antibody binding?

A1: Non-specific binding occurs when an antibody binds to unintended proteins or other molecules in a sample, rather than its specific target epitope.[4][5] This can lead to high background noise, false-positive results, and difficulty in interpreting data.[6]

Q2: What are the common causes of non-specific binding?

A2: Several factors can contribute to non-specific binding, including:

  • Excessive antibody concentration : Using too much primary or secondary antibody can lead to binding at low-affinity sites.[7][8]

  • Inadequate blocking : Failure to properly block non-specific binding sites on a membrane or plate can result in high background.[9][10]

  • Problems with the blocking agent : The choice of blocking agent can be critical. For instance, using milk-based blockers for phosphoprotein detection can cause issues as milk contains phosphoproteins.[9][10]

  • Insufficient washing : Inadequate washing steps may not effectively remove unbound or weakly bound antibodies.[10]

  • Hydrophobic interactions : Antibodies may non-specifically bind to membranes or other proteins through hydrophobic interactions.

  • Fc receptor binding : Antibodies can bind non-specifically to Fc receptors present on the surface of certain cell types.[4][11]

  • Presence of heterophilic antibodies : Human samples may contain human anti-mouse antibodies (HAMA) or other heterophilic antibodies that can cross-link primary and secondary antibodies.[4][11]

  • Sample quality : Degraded samples can expose new epitopes leading to non-specific binding.[9]

Q3: How can I differentiate between non-specific binding and true signal?

A3: Including proper controls in your experiment is crucial. A key control is to run a sample lane or well without the primary antibody. Any signal detected in this "secondary-only" control is likely due to non-specific binding of the secondary antibody.[5][9] Additionally, using a positive and negative control cell line or tissue can help validate the specificity of the antibody.

Troubleshooting Guide: High Background and Non-Specific Bands

This guide provides a systematic approach to troubleshooting high background and non-specific bands in common immunoassays like Western Blotting and ELISA.

Problem: High Uniform Background

A high, uniform background across the membrane or plate can obscure the specific signal.

Troubleshooting Workflow for High Uniform Background

A High Uniform Background Observed B Step 1: Optimize Blocking A->B C Increase blocking time/temperature Increase blocker concentration (e.g., 5-7% milk/BSA) Switch blocking agent (e.g., BSA to milk or vice-versa) B->C Actions D Step 2: Optimize Antibody Concentrations C->D If problem persists E Titrate primary antibody (e.g., 1:1000 to 1:10000) Titrate secondary antibody D->E Actions F Step 3: Enhance Washing Steps E->F If problem persists G Increase number and duration of washes Increase detergent (e.g., Tween-20) concentration F->G Actions H Step 4: Check Detection Reagents G->H If problem persists I Reduce film exposure time Use a less sensitive detection reagent H->I Actions J Problem Resolved I->J Outcome

Caption: A stepwise approach to troubleshooting high uniform background.

Problem: Non-Specific Bands

The appearance of distinct, non-specific bands in addition to the target band.

Troubleshooting Workflow for Non-Specific Bands

A Non-Specific Bands Observed B Step 1: Verify Sample Quality A->B C Prepare fresh lysates Use protease/phosphatase inhibitors Ensure proper sample handling (keep on ice) B->C Actions D Step 2: Optimize Antibody Dilution C->D If problem persists E Increase primary antibody dilution D->E Actions F Step 3: Run Controls E->F If problem persists G Include secondary antibody-only control Use pre-adsorbed secondary antibody F->G Actions H Step 4: Adjust Incubation Conditions G->H If problem persists I Decrease incubation time Perform incubation at a lower temperature (e.g., 4°C) H->I Actions J Problem Resolved I->J Outcome

Caption: A logical workflow for addressing the issue of non-specific bands.

Quantitative Data Summary

Optimizing experimental parameters is key to reducing non-specific binding. The following tables provide starting points and ranges for key variables.

Table 1: Recommended Antibody Dilutions and Incubation Times

ApplicationPrimary Antibody Dilution (starting point)Incubation Time (Primary)Secondary Antibody DilutionIncubation Time (Secondary)
Western Blot1:10001-2 hours at RT or overnight at 4°C[12]1:2000 - 1:100001 hour at RT
ELISA1:500 - 1:20001-2 hours at RT1:2000 - 1:100001 hour at RT
Immunohistochemistry1:100 - 1:5001 hour at RT or overnight at 4°C1:200 - 1:100030-60 minutes at RT
Immunoprecipitation1-10 µg per 1 mg of lysate4 hours to overnight at 4°CN/AN/A

Table 2: Common Blocking Agents and Their Properties

Blocking AgentConcentrationCommon ApplicationsAdvantagesDisadvantages
Non-fat Dry Milk3-5% (w/v)Western Blot, ELISAInexpensive and effective for many antibodies.[10]Contains phosphoproteins (casein), which can interfere with phospho-specific antibodies.[9] Not recommended for biotin-avidin systems.
Bovine Serum Albumin (BSA)1-5% (w/v)Western Blot, ELISA, IHCGood for phospho-specific antibodies and biotin-avidin systems.[10] A single purified protein.More expensive than milk.
Normal Serum1-5% (v/v)IHC, Flow CytometryBlocks non-specific binding of secondary antibodies.[13] Use serum from the same species as the secondary antibody.Can contain endogenous antibodies that may cross-react.
Fish Gelatin0.1-0.5% (w/v)Western Blot, IHCLess likely to cross-react with mammalian antibodies.[6]May not be as effective as milk or BSA for all applications.
Commercial BlockersVariesAll applicationsOften protein-free and optimized for low background and high signal-to-noise.[13]Can be more expensive.

Detailed Experimental Protocols

Protocol 1: Optimizing Blocking Conditions for Western Blot
  • After transferring proteins to a PVDF or nitrocellulose membrane, wash the membrane briefly with Tris-buffered saline with Tween-20 (TBST).

  • Prepare three different blocking buffers to test:

    • 5% (w/v) non-fat dry milk in TBST.

    • 5% (w/v) BSA in TBST.

    • A commercial blocking buffer.

  • Cut the membrane into strips (if probing for the same target at the same molecular weight) and incubate each strip in a different blocking buffer for 1 hour at room temperature with gentle agitation.

  • Proceed with the standard primary and secondary antibody incubations, using the corresponding blocking buffer for antibody dilutions.

  • Develop the blots and compare the background levels to determine the optimal blocking agent.

Protocol 2: Antibody Titration to Reduce Non-specific Binding
  • Prepare a dilution series of your primary antibody. A good starting range is 1:250, 1:500, 1:1000, 1:2000, 1:4000, and 1:8000.[12]

  • Run multiple identical lanes of your protein lysate on an SDS-PAGE gel and transfer to a membrane.

  • Block the entire membrane in your optimized blocking buffer.

  • Cut the membrane into strips, ensuring each strip contains one lane of lysate.

  • Incubate each strip with a different dilution of the primary antibody overnight at 4°C.

  • Wash all strips extensively with TBST.

  • Incubate all strips with the same dilution of the secondary antibody.

  • Develop all strips simultaneously for the same length of time.

  • The optimal primary antibody concentration will be the one that gives a strong specific signal with the lowest background.[7]

Protocol 3: Pre-clearing Lysate for Immunoprecipitation

This protocol helps to reduce non-specific binding of proteins to the beads and the IP antibody.[14]

  • To your cell lysate (e.g., 1 mg of total protein), add an irrelevant antibody of the same isotype as your IP antibody.

  • Incubate for 1 hour at 4°C with gentle rotation.

  • Add 20-30 µL of protein A/G beads to the lysate.

  • Incubate for another 30-60 minutes at 4°C with gentle rotation.

  • Centrifuge the lysate to pellet the beads.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for your specific immunoprecipitation experiment.

Signaling Pathway Example: Generic Kinase Cascade

Understanding the signaling pathway of your target protein can help in designing experiments and interpreting results. The diagram below illustrates a generic kinase signaling cascade, which is a common type of pathway studied using specific antibodies.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Ligand B Receptor A->B Binds C Kinase 1 B->C Activates D Kinase 2 C->D Phosphorylates E Kinase 3 D->E Phosphorylates F Transcription Factor E->F Activates G Gene Expression F->G Promotes

Caption: A simplified diagram of a typical kinase signaling pathway.

References

DAR-1 CRISPR Editing Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the DAR-1 CRISPR system. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their gene editing experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and improve the efficiency and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound CRISPR system?

The this compound CRISPR system is a powerful genome-editing tool that utilizes a Cas9 nuclease guided by a single guide RNA (sgRNA) to introduce precise double-stranded breaks (DSBs) at a specific target site in the genome.[1] These breaks are then repaired by the cell's natural repair mechanisms, either through non-homologous end joining (NHEJ), which can lead to insertions or deletions (indels) that disrupt gene function, or through homology-directed repair (HDR) if a donor template is provided, allowing for precise gene insertions or corrections.[2][3][4]

Q2: What are the most common reasons for low editing efficiency with the this compound system?

Low editing efficiency is a frequent challenge in CRISPR experiments.[5][6] Several factors can contribute to this issue:

  • Suboptimal sgRNA Design: The design of the sgRNA is critical for successful editing. Poorly designed sgRNAs can have low binding affinity to the target sequence, leading to reduced cleavage rates.[6]

  • Inefficient Delivery: The method used to deliver the this compound components (Cas9 and sgRNA) into the target cells significantly impacts efficiency. Different cell types have varying susceptibility to different delivery methods.[5][7]

  • Cell Line Specificity: The characteristics of the target cell line, such as its transfection efficiency and the activity of its DNA repair pathways, can influence editing outcomes.[6][8]

  • Inadequate Expression of Cas9 or sgRNA: Low expression levels of either the Cas9 nuclease or the sgRNA will result in a non-functional CRISPR system.[5]

Q3: How can I minimize off-target effects?

Off-target effects, where the this compound system edits unintended genomic sites, are a major concern.[9][10][11] Strategies to reduce off-target mutations include:

  • Careful sgRNA Design: Utilize bioinformatics tools to design sgRNAs with high specificity for the target site and minimal homology to other genomic regions.[5][10]

  • Use of High-Fidelity Cas9 Variants: Engineered Cas9 variants with increased specificity can significantly reduce off-target cleavage.[9]

  • Titration of this compound Components: Optimizing the concentration of Cas9 and sgRNA can limit the opportunity for off-target binding and cleavage.[5]

  • Use of Cas9 Nickases: Instead of creating a double-strand break, a Cas9 nickase cuts only one strand of the DNA.[9][12] Requiring two separate nicking events at the target site to create a DSB greatly enhances specificity.[12]

  • Limiting Exposure Time: Delivering Cas9 and sgRNA as ribonucleoprotein (RNP) complexes or as RNA molecules leads to transient expression, reducing the time the components are active in the cell and thus minimizing off-target events.[12][13]

Troubleshooting Guides

Problem 1: Low or No Editing Efficiency

Symptoms:

  • T7E1 or other mismatch detection assays show no or very faint cleavage bands.

  • Sanger sequencing of the target locus shows no or very few indels.

  • Next-generation sequencing (NGS) analysis reveals a low percentage of edited reads.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal sgRNA Design 1. Redesign sgRNAs: Use at least two different sgRNA design tools to predict on-target activity and off-target effects.[5][10] 2. Test Multiple sgRNAs: Empirically test 3-5 different sgRNAs targeting your gene of interest to identify the most effective one.[6][14] 3. Ensure Correct PAM Sequence: Verify that the sgRNA targets a region immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for S. pyogenes Cas9).[10][15]
Inefficient Delivery of this compound Components 1. Optimize Transfection/Transduction: Titrate the amount of plasmid DNA, viral vector, or RNP complex. Optimize cell density and reagent concentrations for your specific cell type.[5][8][16] 2. Try Different Delivery Methods: If one method (e.g., lipofection) fails, consider others like electroporation, lentiviral transduction, or adeno-associated virus (AAV) delivery, as efficiency is highly cell-type dependent.[5][6][17] 3. Use a Reporter System: Co-transfect a fluorescent reporter plasmid to assess transfection efficiency independently of editing efficiency.[18]
Poor Expression of Cas9/sgRNA 1. Verify Promoter Activity: Ensure the promoter driving Cas9 and sgRNA expression is active in your target cell line.[5] 2. Codon Optimization: If expressing Cas9 from a plasmid, ensure the Cas9 sequence is codon-optimized for the target species.[5] 3. Check Plasmid Integrity: Verify the integrity and concentration of your plasmid DNA.[5]
Cell Line-Specific Issues 1. Assess Cell Health: Ensure cells are healthy and in the logarithmic growth phase during transfection.[8] 2. Consider Cell Cycle Synchronization: For homology-directed repair (HDR), editing is more efficient in the S and G2 phases of the cell cycle.[19] 3. Use a Cas9-Expressing Stable Cell Line: If performing multiple experiments in the same cell line, consider generating a stable cell line expressing Cas9 to ensure consistent nuclease activity.[6][20]
Problem 2: High Frequency of Off-Target Mutations

Symptoms:

  • Whole-genome sequencing (WGS) or targeted deep sequencing reveals mutations at unintended genomic locations.

  • In silico prediction tools identify multiple potential off-target sites with high scores.

  • Phenotypic changes are observed that are not consistent with the intended on-target edit.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor sgRNA Specificity 1. Thorough Bioinformatic Analysis: Use multiple off-target prediction tools to screen your sgRNA sequences against the entire genome of your target organism.[11] 2. Choose sgRNAs with Fewer Potential Off-Target Sites: Prioritize sgRNAs with the lowest number of predicted off-target sites, especially those with 1-3 mismatches.[9]
Excessive Cas9/sgRNA Concentration or Expression 1. Titrate this compound Components: Determine the lowest effective concentration of Cas9 and sgRNA that still yields sufficient on-target editing.[5] 2. Use RNP Delivery: Deliver pre-assembled Cas9-sgRNA ribonucleoprotein (RNP) complexes. RNPs are rapidly degraded by the cell, limiting the time for off-target activity.[13] 3. Use mRNA instead of Plasmid DNA: Transfecting Cas9 and sgRNA as mRNA results in transient expression compared to plasmid DNA, which can persist in the cell for longer periods.[12]
Use of Wild-Type Cas9 1. Employ High-Fidelity Cas9 Variants: Utilize engineered Cas9 proteins (e.g., SpCas9-HF1, eSpCas9) that have been shown to have reduced off-target activity.[9] 2. Use a Nickase Strategy: Design two sgRNAs that target opposite strands of the DNA in close proximity and use a Cas9 nickase. This requires two binding events to create a double-strand break, significantly increasing specificity.[12]
Problem 3: Low Efficiency of Homology-Directed Repair (HDR)

Symptoms:

  • Low frequency of precise insertions or modifications at the target locus.

  • Sequencing results show a high ratio of indels (from NHEJ) to the desired HDR event.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient HDR Pathway 1. Synchronize Cells: HDR is most active during the S and G2 phases of the cell cycle. Synchronizing your cell population can increase HDR efficiency. 2. Use HDR-Enhancing Compounds: Small molecules that inhibit the NHEJ pathway or promote the HDR pathway can be used to shift the balance of DNA repair towards your desired outcome.[2]
Suboptimal Donor Template Design 1. Optimize Homology Arm Length: For plasmid donors, homology arms of at least 500 base pairs are recommended. For single-stranded oligodeoxynucleotide (ssODN) donors, asymmetric arms can sometimes improve efficiency.[3] 2. Use ssODN for Small Edits: For small insertions, deletions, or single nucleotide changes, ssODNs are often more efficient than plasmid donors.[21] 3. Introduce Silent Mutations in the PAM Site: To prevent re-cutting of the edited allele by Cas9, introduce silent mutations in the PAM sequence or the sgRNA binding site within the donor template.[8][19]
Inefficient Donor Template Delivery 1. Optimize Donor Concentration: Titrate the concentration of the donor template. An optimal ratio of donor to CRISPR components is crucial. 2. Covalent Tethering of Donor: Consider advanced strategies where the donor template is covalently attached to the Cas9-sgRNA RNP complex to increase its local concentration at the cut site.

Experimental Protocols

Protocol 1: Transfection of Adherent Cells with this compound Plasmids using Lipofection

This protocol is a general guideline for the transfection of adherent cells. Optimization will be required for specific cell lines and experimental conditions.[1]

Materials:

  • Adherent cells in culture

  • Complete growth medium

  • Opti-MEM I Reduced Serum Medium

  • Lipofection reagent (e.g., Lipofectamine 3000)

  • This compound Cas9 plasmid

  • sgRNA expression plasmid

  • 6-well plates

Procedure:

  • Cell Seeding: 24 hours before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[22]

  • Prepare DNA-Lipofection Reagent Complex: a. In tube A, dilute the this compound Cas9 and sgRNA plasmids in Opti-MEM. b. In tube B, dilute the lipofection reagent in Opti-MEM. c. Add the contents of tube A to tube B, mix gently, and incubate at room temperature for 15-20 minutes.

  • Transfection: a. Remove the growth medium from the cells and replace it with fresh, pre-warmed complete medium. b. Add the DNA-lipofection reagent complex dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Analysis: After incubation, harvest the cells to assess editing efficiency using methods like T7E1 assay or sequencing.

Protocol 2: T7 Endonuclease I (T7E1) Assay for Mutation Detection

The T7E1 assay is a cost-effective method to estimate the frequency of indels at a target locus.[8]

Materials:

  • Genomic DNA from edited and control cells

  • PCR primers flanking the target site

  • Taq polymerase and dNTPs

  • T7 Endonuclease I

  • Agarose gel and electrophoresis equipment

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from the population of cells transfected with the this compound system.

  • PCR Amplification: Amplify the target genomic region using primers that flank the cut site.

  • Heteroduplex Formation: Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.

    • 95°C for 5 minutes

    • Ramp down to 85°C at -2°C/second

    • Ramp down to 25°C at -0.1°C/second

  • T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I according to the manufacturer's instructions. T7E1 will cleave the mismatched heteroduplexes.

  • Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates successful editing. The intensity of the cleaved bands relative to the undigested band can be used to estimate the editing efficiency.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis sgRNA Design sgRNA Design Delivery of this compound Delivery of this compound sgRNA Design->Delivery of this compound Cell Culture Cell Culture Cell Culture->Delivery of this compound Incubation Incubation Delivery of this compound->Incubation Genomic DNA Extraction Genomic DNA Extraction Incubation->Genomic DNA Extraction Mutation Detection Mutation Detection Genomic DNA Extraction->Mutation Detection Clonal Isolation Clonal Isolation Mutation Detection->Clonal Isolation

Caption: A generalized workflow for a this compound CRISPR gene editing experiment.

DNA_Repair_Pathways cluster_nhej NHEJ Pathway cluster_hdr HDR Pathway This compound induced DSB This compound induced DSB Ku70/80 binding Ku70/80 binding This compound induced DSB->Ku70/80 binding Error-prone Resection Resection This compound induced DSB->Resection High-fidelity DNA-PKcs recruitment DNA-PKcs recruitment Ku70/80 binding->DNA-PKcs recruitment Artemis processing Artemis processing DNA-PKcs recruitment->Artemis processing Ligation Ligation Artemis processing->Ligation Indels Indels Ligation->Indels Strand invasion Strand invasion Resection->Strand invasion DNA synthesis DNA synthesis Strand invasion->DNA synthesis Resolution and Ligation Resolution and Ligation DNA synthesis->Resolution and Ligation Precise Edit Precise Edit Resolution and Ligation->Precise Edit Donor Template Donor Template Donor Template->Strand invasion

Caption: The two major DNA repair pathways following a this compound induced double-strand break.

Troubleshooting_Logic Low Editing Efficiency Low Editing Efficiency Check Transfection Efficiency Check Transfection Efficiency Low Editing Efficiency->Check Transfection Efficiency High High Check Transfection Efficiency->High High Low Low Check Transfection Efficiency->Low Low Redesign sgRNA Redesign sgRNA Validate Cas9/sgRNA Expression Validate Cas9/sgRNA Expression Redesign sgRNA->Validate Cas9/sgRNA Expression Optimize Delivery Method Optimize Delivery Method Test New Cell Batch Test New Cell Batch Optimize Delivery Method->Test New Cell Batch Problem Solved Problem Solved Test New Cell Batch->Problem Solved Validate Cas9/sgRNA Expression->Problem Solved High->Redesign sgRNA If still low Then Low->Optimize Delivery Method

Caption: A decision tree for troubleshooting low this compound editing efficiency.

References

DAR-1 Behavioral Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in behavioral assays involving the C. elegans D1-like dopamine receptor DAR-1 (gene: dop-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in C. elegans?

A1: this compound is a D1-like dopamine receptor in Caenorhabditis elegans, encoded by the dop-1 gene. Dopamine signaling in C. elegans is crucial for modulating various behaviors, including locomotion, learning, and responses to food and mechanosensory stimuli.[1][2] The nervous system of C. elegans contains a small number of dopaminergic neurons that influence a larger neural network, regulating these behaviors.[2][3] this compound, along with other dopamine receptors, plays a significant role in this modulatory control.

Q2: What are the common behavioral assays used to study this compound function?

A2: Several behavioral assays are employed to investigate the role of this compound and dopamine signaling in C. elegans. These include:

  • Swimming Induced Paralysis (SWIP): This assay is used to assess the function of the dopamine transporter (DAT) and the overall state of the dopaminergic system.[4][5][6]

  • Mechanosensory Response (Habituation): This assay measures the worm's response to a mechanical stimulus (like a tap) and its ability to habituate to repeated stimuli. Mutants for dop-1 have been shown to habituate faster to such stimuli.[1]

  • Chemotaxis Assays: These assays evaluate the worm's ability to move towards an attractant or away from a repellent, providing insights into sensory processing and behavioral choice.

Q3: What are the known phenotypes of dop-1 mutant worms?

A3: Loss-of-function mutations in the dop-1 gene can lead to distinct behavioral phenotypes. For example, dop-1 mutants have been observed to exhibit faster habituation to non-localized mechanical stimulation.[1] In swimming assays, the DOP-1 receptor has a role in inhibiting swimming at a later stage.[7]

Troubleshooting Guides

Inconsistent Results in Swimming Induced Paralysis (SWIP) Assay

The SWIP assay is sensitive to subtle variations in experimental conditions. Below are common issues and troubleshooting steps.

Problem Potential Cause(s) Recommended Solution(s)
High variability in paralysis time between trials. 1. Worm Age Inconsistency: Developmental stage significantly impacts behavior. 2. Temperature Fluctuations: C. elegans behavior is highly sensitive to temperature changes. 3. Inconsistent Drug Concentration: Incorrect preparation or degradation of solutions (e.g., amphetamine).1. Synchronize Worm Cultures: Use a bleaching protocol to obtain a synchronized population of worms and test animals at the same larval stage (e.g., late L4).[8] 2. Maintain Stable Temperature: Perform all assays in a temperature-controlled environment. Incubate plates and solutions at the desired temperature before the experiment. 3. Prepare Fresh Solutions: Always prepare fresh drug solutions before each experiment.
No paralysis observed in dat-1 mutant controls. 1. Dopamine Depletion: The SWIP phenotype in dat-1 mutants is dependent on dopamine signaling. 2. Incorrect Genotype: The strain may not have the correct dat-1 mutation.1. Confirm Dopamine Dependence: Test if the paralysis is rescued by depleting dopamine, for instance by using cat-2 mutants (which lack tyrosine hydroxylase) or by treatment with reserpine.[5][9] 2. Verify Strain Genotype: Confirm the genotype of your worm strain through sequencing or PCR.
Wild-type worms show paralysis without amphetamine. 1. Contamination: Bacterial or fungal contamination on plates can affect worm health and behavior. 2. Stressful Handling: Rough handling of worms before the assay can induce stress responses.1. Maintain Aseptic Technique: Ensure all media, plates, and handling tools are sterile. Regularly check plates for contamination. 2. Gentle Handling: Handle worms gently using a platinum wire pick or by washing. Allow worms to acclimate on the assay plate before starting the experiment.
Inconsistent Results in Chemotaxis Assays

Chemotaxis assays measure the directed movement of worms in a chemical gradient. Variability can arise from several factors.

Problem Potential Cause(s) Recommended Solution(s)
High variability in Chemotaxis Index (CI). 1. Assay Plate Conditions: Uneven drying of the agar surface or inconsistent salt/attractant gradients. 2. Worm Starvation State: The nutritional state of the worms can influence their motivation to seek food. 3. Environmental Cues: External light or temperature gradients can interfere with chemotaxis.1. Standardize Plate Preparation: Prepare all assay plates at the same time and allow them to dry for a consistent period. Ensure precise application of chemoattractants and control solutions. 2. Control Starvation Period: Implement a standardized starvation protocol before the assay to ensure a consistent motivational state. 3. Controlled Environment: Conduct assays in a dark, temperature-controlled incubator to minimize external sensory inputs.
Worms do not move from the origin. 1. Anesthetic Concentration Too High: The concentration of sodium azide used to paralyze worms at the target is too high and is diffusing across the plate. 2. Worms are Unhealthy: The worms may be in poor health due to contamination, starvation, or age.1. Optimize Anesthetic Concentration: Use the lowest effective concentration of sodium azide and ensure it is precisely spotted. 2. Use Healthy, Young Adult Worms: Always use well-fed, young adult worms for chemotaxis assays.

Experimental Protocols

Swimming Induced Paralysis (SWIP) Assay

This protocol is adapted from established methods to assess dopamine signaling.[4][5][8]

Materials:

  • Synchronized late L4 stage C. elegans

  • NGM (Nematode Growth Medium) plates seeded with OP50 E. coli

  • M9 buffer

  • Glass spot plate

  • 200 mM Sucrose solution (control)

  • 200 mM Sucrose solution with 0.5 mM amphetamine

  • Stereomicroscope

  • Platinum wire pick or eyelash pick

Procedure:

  • Worm Preparation: Culture synchronized worms on NGM plates with OP50 E. coli at 20°C until they reach the late L4 stage.

  • Assay Setup: Aliquot 40 µL of the control or amphetamine solution into the wells of a glass spot plate.

  • Transfer Worms: Using a pick, transfer 8-10 late L4 stage worms into a well. Submerge the tip of the pick to allow the worms to swim off.

  • Scoring Paralysis: Start a timer immediately after transferring the worms. At one-minute intervals for a total of 10 minutes, count the number of worms that are paralyzed (immobile at the bottom of the well).

  • Data Analysis: Calculate the percentage of paralyzed worms at each time point for each condition.

Chemotaxis Assay

This is a general protocol for a standard chemotaxis assay.

Materials:

  • Synchronized young adult C. elegans

  • Chemotaxis agar plates (e.g., 1.6% agar, 5 mM KPO4 pH 6.0, 1 mM CaCl2, 1 mM MgSO4)

  • Chemoattractant (e.g., diacetyl) diluted in a solvent (e.g., ethanol)

  • Control solution (solvent only)

  • 1 M Sodium azide (anesthetic)

Procedure:

  • Plate Preparation: Mark the bottom of the chemotaxis plate with a starting origin at the center and two opposite quadrants for the attractant and two for the control.

  • Worm Preparation: Wash worms off their growth plates with M9 buffer and wash them several times to remove any bacteria.

  • Plating Worms: Place a small drop of the washed worm suspension onto the origin of the chemotaxis plate. Wick away excess liquid.

  • Applying Chemicals: Spot a small volume (e.g., 1 µL) of the attractant and control solutions onto their respective marked quadrants. At the same locations, spot a small volume of sodium azide to paralyze the worms as they arrive.

  • Incubation: Place the plates in a 20°C incubator for a set amount of time (e.g., 60 minutes).

  • Data Analysis: Count the number of worms in the attractant quadrants and the control quadrants. Calculate the Chemotaxis Index (CI) as: (number of worms in attractant quadrants - number of worms in control quadrants) / (total number of worms that have left the origin).

Visualizations

Dopamine_Signaling_Behavior cluster_presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAR1 This compound (dop-1) D1-like Receptor Dopamine->DAR1 DOP2 DOP-2 D2-like Receptor Dopamine->DOP2 DOP3 DOP-3 D2-like Receptor Dopamine->DOP3 DOP4 DOP-4 D1-like Receptor Dopamine->DOP4 Gs Gαs DAR1->Gs Go_i Gαo/i DOP2->Go_i DOP3->Go_i Gq Gαq DOP4->Gq AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC stimulates Go_i->AC inhibits cAMP cAMP AC->cAMP DAG_IP3 DAG / IP3 PLC->DAG_IP3 Behavioral_Output Behavioral Output (e.g., Locomotion, Habituation) cAMP->Behavioral_Output modulates DAG_IP3->Behavioral_Output modulates

Caption: Dopamine signaling pathway in C. elegans regulating behavior.

SWIP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sync Synchronize C. elegans culture Grow Grow worms to late L4 stage Sync->Grow Transfer Transfer 8-10 worms to solution Grow->Transfer Prepare_Solutions Prepare control and amphetamine solutions Prepare_Solutions->Transfer Score Score paralyzed worms every minute for 10 min Transfer->Score Calculate Calculate % paralysis at each time point Score->Calculate Compare Compare results between conditions Calculate->Compare

Caption: Experimental workflow for the Swimming Induced Paralysis (SWIP) assay.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent Behavioral Results Biological_Variability Biological Variability Inconsistent_Results->Biological_Variability Environmental_Factors Environmental Factors Inconsistent_Results->Environmental_Factors Protocol_Execution Protocol Execution Inconsistent_Results->Protocol_Execution Sync_Worms Synchronize worm age Biological_Variability->Sync_Worms Control_Temp Control temperature Environmental_Factors->Control_Temp Standardize_Protocol Standardize handling and timing Protocol_Execution->Standardize_Protocol Fresh_Reagents Use fresh reagents Protocol_Execution->Fresh_Reagents

Caption: Logical troubleshooting workflow for inconsistent behavioral assay results.

References

Technical Support Center: DAR-1 Functional Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functional analysis of the Dopamine-1 (DAR-1) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for studying this compound function, with a primary focus on the model organism Caenorhabditis elegans, where it is known as DOP-1.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and unexpected results that researchers may encounter during this compound functional analysis.

Q1: I have a this compound/dop-1 null mutant, but I am not observing the expected behavioral phenotype (e.g., altered locomotion or habituation). Why might this be?

A1: The lack of an obvious phenotype in a this compound/dop-1 mutant can be due to several factors:

  • Genetic Redundancy and Compensation: The dopamine system in C. elegans is complex, with multiple dopamine receptors. Other receptors, particularly the D2-like receptors DOP-2 and DOP-3, can have opposing or compensatory effects on behavior.[1][2] For instance, while this compound (DOP-1) signaling can enhance locomotion, DOP-3 signaling is inhibitory.[1] It's possible that in the absence of this compound, the activity of other dopamine receptors is altered, masking the expected phenotype. Consider creating double or triple mutants with other dopamine receptors to unmask the function of this compound.

  • Assay Conditions: Behavioral assays in C. elegans are highly sensitive to environmental conditions.[3] Factors such as the age of the worms, cultivation temperature, plate dryness, and the nature of the bacterial lawn can all influence the outcome.[4] Ensure that your experimental and control groups are tightly matched for all of these variables.

  • Subtle Phenotypes: The phenotype of a this compound/dop-1 mutant might be more subtle than anticipated and may require more sensitive assays or specific conditions to be revealed. For example, some behaviors are only apparent under specific food conditions or after a particular stimulus.[5]

Q2: My pharmacological experiments with this compound agonists/antagonists are giving inconsistent results. What could be the cause?

A2: Inconsistent pharmacological results can be frustrating. Here are some potential causes and solutions:

  • Drug Uptake and Metabolism: The cuticle of C. elegans can be a barrier to drug absorption, leading to variability in the effective internal concentration of your compound.[6] Consider using mutant strains with increased cuticle permeability, although this can have other confounding effects. Also, be aware that the worms' metabolism might alter the drug.

  • Off-Target Effects: The drug you are using may not be perfectly specific for this compound and could be interacting with other dopamine receptors or even receptors for other neurotransmitters like serotonin.[7] It is crucial to run your pharmacology experiments in a this compound/dop-1 null background to confirm that the observed effect is indeed mediated by this compound.

  • Assay Design: The timing of drug administration and the duration of the assay are critical. For behavioral assays, it's important to allow sufficient time for the drug to be absorbed and to take effect. For acute effects, you might need to observe the worms immediately after exposure, while for longer-term effects, a longer incubation period might be necessary.

Q3: I am trying to study this compound signaling, but I am unsure of the downstream pathway. What are the key components?

A3: this compound is a D1-like dopamine receptor, which in C. elegans (as DOP-1) is known to couple to the Gαq subunit of heterotrimeric G proteins.[8][9] Activation of Gαq, in turn, stimulates Phospholipase Cβ (PLCβ), leading to the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] These second messengers can then trigger a variety of downstream cellular responses, including calcium release from internal stores and the activation of protein kinase C (PKC).[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on this compound/DOP-1 function in C. elegans.

Table 1: Locomotion (Basal Slowing Response)

StrainConditionBody Bends per Minute (Mean ± SEM)Reference
Wild-type (him-5)Off food25.3 ± 1.2[11]
Wild-type (him-5)On food15.1 ± 0.9[11]
dop-1 mutantOff food24.8 ± 1.5[11]
dop-1 mutantOn food23.9 ± 1.3[11]

Table 2: Tap Withdrawal Habituation

StrainTap Stimulus BlockReversal Distance (mm, Mean ± SEM)Reference
Wild-typeFirst 5 taps0.25 ± 0.02Inferred from Sanyal et al., 2004
Wild-typeLast 5 taps (of 30)0.10 ± 0.01Inferred from Sanyal et al., 2004
dop-1 mutantFirst 5 taps0.24 ± 0.02Inferred from Sanyal et al., 2004
dop-1 mutantLast 5 taps (of 30)0.05 ± 0.01Inferred from Sanyal et al., 2004

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound functional analysis.

Protocol 1: C. elegans Locomotion Assay (Basal Slowing Response)

Objective: To quantify the effect of this compound/DOP-1 on the basal slowing response of C. elegans in the presence of a bacterial food source.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • M9 buffer

  • Platinum wire worm pick

  • Dissecting microscope with a camera for recording

  • Worm tracking software

Procedure:

  • Prepare NGM plates seeded with a lawn of E. coli OP50 and unseeded plates.

  • Synchronize worm populations to obtain age-matched young adults.

  • Transfer individual worms to an unseeded NGM plate and allow them to acclimate for 5 minutes.

  • Record the locomotion of each worm for 1 minute and count the number of body bends. A body bend is defined as a full sinusoidal wave of movement.

  • Carefully transfer the same worm to an NGM plate with a bacterial lawn.

  • Allow the worm to acclimate for 5 minutes.

  • Record the locomotion of the worm on the bacterial lawn for 1 minute and count the body bends.

  • Repeat for a sufficient number of worms for each genotype (e.g., wild-type and dop-1 mutants).

  • Calculate the average number of body bends per minute for each condition and genotype. The slowing response is the reduction in the number of body bends on food compared to off food.

Protocol 2: C. elegans Tap Withdrawal Habituation Assay

Objective: To assess the role of this compound/DOP-1 in the habituation of the tap withdrawal response.

Materials:

  • NGM agar plates with a thin bacterial lawn

  • Automated tap stimulus delivery system

  • Dissecting microscope with a high-speed camera

  • Image analysis software to measure reversal distance

Procedure:

  • Prepare NGM plates with a thin, even lawn of E. coli OP50.

  • Use age-synchronized young adult worms.

  • Place a single worm on an assay plate and allow it to acclimate and move forward for at least 1 minute.

  • Deliver a single mechanical tap to the side of the plate. The worm should respond by stopping and moving backward (a reversal).

  • Record the initial response and measure the distance of the reversal.

  • Deliver a series of taps at a constant inter-stimulus interval (e.g., one tap every 10 seconds for a total of 30 taps).

  • Record and measure the reversal distance for each tap.

  • Habituation is observed as a decrease in the reversal distance with repeated stimulation.

  • Compare the rate and extent of habituation between wild-type and dop-1 mutant worms.

Visualizations

Signaling Pathway

DAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine DAR1 This compound/DOP-1 Dopamine->DAR1 Binds G_protein Gαq/βγ DAR1->G_protein Activates PLC PLCβ G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Neuronal_Response Altered Neuronal Activity & Behavior Ca_release->Neuronal_Response PKC_activation->Neuronal_Response

Caption: this compound/DOP-1 Gαq signaling pathway.

Experimental Workflow

Experimental_Workflow start Start strain_prep Strain Preparation (Wild-type & this compound/dop-1 mutant) start->strain_prep synchronization Age Synchronization strain_prep->synchronization behavioral_assay Behavioral Assay synchronization->behavioral_assay locomotion Locomotion Assay behavioral_assay->locomotion e.g. habituation Habituation Assay behavioral_assay->habituation e.g. pharmacology Pharmacological Assay behavioral_assay->pharmacology e.g. data_acquisition Data Acquisition (Video Recording) locomotion->data_acquisition habituation->data_acquisition pharmacology->data_acquisition data_analysis Data Analysis (Quantification) data_acquisition->data_analysis interpretation Interpretation & Conclusion data_analysis->interpretation

Caption: General experimental workflow for this compound functional analysis.

Troubleshooting Logic

Troubleshooting_Logic start Unexpected Result in This compound/dop-1 Mutant? no_phenotype No Observable Phenotype start->no_phenotype Yes inconsistent_results Inconsistent Pharmacological Results start->inconsistent_results Yes check_assay Check Assay Conditions? no_phenotype->check_assay check_drug_delivery Check Drug Delivery & Specificity? inconsistent_results->check_drug_delivery check_redundancy Consider Genetic Redundancy? check_assay->check_redundancy No solution_assay Standardize age, temp, and plate conditions. check_assay->solution_assay Yes solution_redundancy Create double mutants (e.g., dop-1;dop-3). check_redundancy->solution_redundancy Yes solution_drug Use permeable mutants; Test in null background. check_drug_delivery->solution_drug Yes

Caption: Troubleshooting logic for this compound functional analysis.

References

Technical Support Center: Mitigating Off-Target Effects in DAR-1 RNAi

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing RNA interference (RNAi) to study the DAR-1 gene in C. elegans. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize off-target effects, ensuring the validity and specificity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound in C. elegans and which signaling pathway is it involved in?

A1: this compound in C. elegans is a key component of the DBL-1/TGF-β signaling pathway. This pathway is crucial for regulating body size and male tail development. The DBL-1 ligand binds to a receptor complex, which then activates downstream signaling molecules, including this compound, to regulate gene expression.[1][2][3][4]

Q2: What are off-target effects in RNAi and why are they a concern for this compound studies?

A2: Off-target effects occur when the small interfering RNAs (siRNAs) designed to silence this compound also bind to and suppress other unintended messenger RNAs (mRNAs) in the worm. This can lead to misleading or difficult-to-interpret phenotypes, incorrectly attributing functions to this compound. In C. elegans, off-target effects are a notable concern, especially when there is high sequence similarity between the intended target and other genes. It has been predicted that off-target effects are likely to occur when an mRNA sequence shares more than 95% identity over a 40-nucleotide stretch with the dsRNA trigger.[1][5]

Q3: How can I design siRNAs for this compound to minimize off-target effects from the start?

A3: Several computational tools can aid in the design of specific siRNAs. These tools analyze the C. elegans transcriptome to identify regions of the this compound mRNA that have minimal homology to other genes. It is crucial to perform a thorough bioinformatic analysis to select candidate siRNA sequences that are unique to this compound.

Q4: What are the primary experimental strategies to reduce off-target effects in my this compound RNAi experiments?

A4: The main strategies include:

  • siRNA Pooling: Using a pool of multiple siRNAs targeting different regions of the this compound mRNA can reduce the concentration of any single siRNA, thereby minimizing its individual off-target effects.[6][7]

  • Chemical Modifications: Modifying the siRNA duplex, for instance with 2'-O-methylation, can decrease miRNA-like off-target effects without compromising the intended gene silencing.[6][7][8]

  • Lowering siRNA Concentration: Using the lowest effective concentration of siRNAs can help reduce off-target binding. However, this needs to be balanced with achieving sufficient on-target knockdown.

Troubleshooting Guides

Problem 1: I am observing an unexpected or inconsistent phenotype after this compound RNAi.

This could be due to off-target effects or inefficient knockdown of the this compound gene.

Possible Cause Suggested Solution
Off-target gene silencing 1. Validate Knockdown: Confirm the specific reduction of this compound mRNA levels using quantitative RT-PCR (qRT-PCR).[9] 2. Use Multiple siRNAs: Test at least two or more independent siRNAs targeting different regions of the this compound gene. A consistent phenotype with multiple siRNAs strengthens the conclusion that the effect is on-target. 3. Perform Rescue Experiment: If possible, express a version of the this compound gene that is resistant to your siRNA (e.g., by silent mutations in the siRNA binding site) and check if it rescues the observed phenotype.
Inefficient this compound Knockdown 1. Optimize RNAi Protocol: Ensure your RNAi feeding protocol is optimized. This includes using fresh RNAi plates, a high concentration of bacteria expressing the dsRNA, and an appropriate incubation time. 2. Use RNAi-sensitive strains: If knockdown is still inefficient, consider using C. elegans strains that are hypersensitive to RNAi, such as rrf-3(pk1426) or eri-1(mg366).
Vector-induced Unspecific Effects Be aware that the empty L4440 vector used in feeding RNAi can sometimes elicit unspecific effects. Always include a control group of worms fed with bacteria carrying the empty L4440 vector.[10]
Problem 2: How do I experimentally validate that the observed phenotype is due to this compound knockdown and not off-target effects?

Validation is a critical step to ensure the reliability of your RNAi results.

Validation Step Experimental Approach
Confirm this compound mRNA Reduction Perform qRT-PCR to quantify the levels of this compound mRNA in your experimental worms compared to control worms. A significant reduction confirms on-target knockdown.[9]
Assess Potential Off-Target Genes 1. Bioinformatic Prediction: Use siRNA design tools to predict potential off-target genes with high sequence similarity to your this compound siRNA. 2. qRT-PCR of Off-Targets: Measure the mRNA levels of the top predicted off-target genes to see if they are also downregulated.
Global Gene Expression Analysis For a more comprehensive analysis, perform microarray or deep sequencing (RNA-seq) to compare the global gene expression profiles of worms treated with this compound siRNA versus control siRNA. This can reveal genome-wide off-target effects.[6][7][11][12][13][14][15]

Quantitative Data Summary

Strategy Reported Reduction in Off-Target Effects Considerations
siRNA Pooling (siPools) Can eliminate detectable off-target effects by diluting the concentration of individual siRNAs below the threshold for off-target activity.[6]The complexity of the pool (number of different siRNAs) is a critical factor.
Chemical Modification (e.g., 2'-O-methyl) Can reduce silencing of off-target transcripts by an average of 66% while maintaining on-target silencing.The position of the modification within the siRNA is crucial for its effectiveness.

Experimental Protocols

Protocol 1: RNAi by Feeding for this compound in C. elegans

This protocol is a standard method for inducing RNAi in C. elegans by feeding them bacteria engineered to express double-stranded RNA (dsRNA) targeting the this compound gene.

Materials:

  • NGM (Nematode Growth Medium) plates containing ampicillin and IPTG.

  • E. coli strain HT115 expressing dsRNA for this compound (from a library or custom-made).

  • E. coli strain HT115 with an empty L4440 vector (control).

  • Synchronized L4 stage C. elegans.

Procedure:

  • Culture the E. coli strains overnight in LB medium with ampicillin.

  • Seed the NGM plates with the bacterial cultures and allow them to grow overnight at room temperature to induce dsRNA expression.

  • Transfer synchronized L4 stage worms to the seeded NGM plates.

  • Incubate the plates at the desired temperature (e.g., 20°C).

  • Score the phenotype of the F1 progeny. For this compound, this would typically involve measuring body size or observing male tail morphology.[11][16][17]

Protocol 2: Validation of this compound Knockdown by Quantitative RT-PCR (qRT-PCR)

This protocol outlines the steps to quantify the reduction in this compound mRNA levels following RNAi treatment.

Materials:

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR instrument and reagents (e.g., SYBR Green or TaqMan probes).

  • Primers specific for C. elegans this compound and a reference gene (e.g., act-1).

Procedure:

  • Collect populations of worms from both the this compound RNAi and control plates.

  • Extract total RNA from the worm samples according to the kit manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers for this compound and the reference gene.

  • Analyze the data using the ΔΔCt method to determine the relative expression of this compound mRNA, normalized to the reference gene. A significant decrease in the this compound RNAi sample compared to the control indicates successful knockdown.[8][9][10][18][19]

Visualizations

RNAi_Off_Target_Workflow Workflow for Mitigating Off-Target Effects in this compound RNAi cluster_design siRNA Design & Selection cluster_experiment Experimental Strategies cluster_validation Validation & Analysis A Identify this compound Target Sequence B Bioinformatic Analysis for Specificity (e.g., BLAST against C. elegans transcriptome) A->B C Select Candidate siRNAs with Low Off-Target Potential B->C D Perform this compound RNAi (e.g., by feeding) C->D E Implement Off-Target Reduction Methods: - siRNA Pooling - Chemical Modifications - Titrate siRNA Concentration D->E F Observe and Quantify Phenotype (Body size, male tail morphology) E->F G Validate On-Target Knockdown (qRT-PCR for this compound mRNA) F->G H Assess Off-Target Effects (qRT-PCR of predicted off-targets, Microarray/RNA-seq) F->H I Interpret Results with Confidence G->I H->I

Caption: Workflow for designing, executing, and validating this compound RNAi experiments to minimize off-target effects.

DBL1_Signaling_Pathway DBL-1/TGF-β Signaling Pathway in C. elegans cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBL1 DBL-1 (Ligand) DAF4 DAF-4 (Type II Receptor) DBL1->DAF4 Binds SMA6 SMA-6 (Type I Receptor) DAF4->SMA6 Recruits & Phosphorylates SMA2 SMA-2 (R-SMAD) SMA6->SMA2 Phosphorylates SMA3 SMA-3 (R-SMAD) SMA6->SMA3 Phosphorylates Complex SMA-2/SMA-3/SMA-4 Complex SMA2->Complex SMA3->Complex SMA4 SMA-4 (Co-SMAD) SMA4->Complex Transcription Gene Transcription (Body Size, Male Tail Development) Complex->Transcription Regulates

Caption: The DBL-1/TGF-β signaling pathway in C. elegans, which regulates developmental processes.

References

Technical Support Center: Refining DAR-1 Agonist Dosage for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dopamine D1 Receptor (DAR-1) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. All quantitative data is summarized in structured tables for easy comparison, and detailed methodologies for key experiments are provided.

Frequently Asked Questions (FAQs)

Q1: How do I select an initial dose range for my in vivo experiment with a this compound agonist?

A1: Selecting an initial dose range depends on the specific agonist, the animal model, and the desired biological effect. It is crucial to start with a literature search for your specific compound and experimental paradigm. As a general starting point, refer to the table below which summarizes doses used in rodent studies for common this compound agonists. Always begin with the lower end of the reported effective dose range and perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: I am observing a biphasic or "inverted U-shaped" dose-response curve. What does this mean and how should I proceed?

A2: An inverted U-shaped dose-response curve is a common phenomenon with this compound agonists, where lower doses produce the desired effect, but higher doses lead to a diminished or even opposite effect.[1][2] This can be due to several factors, including receptor desensitization, activation of counter-regulatory mechanisms, or off-target effects at higher concentrations.

  • What to do: If you observe an inverted U-shaped curve, the optimal dose for your experiment lies at the peak of the curve. You should perform a more detailed dose-response study with narrower dose intervals around the peak to precisely identify the most effective concentration. Avoid using doses on the descending part of the curve, as they may produce misleading results.

Q3: My this compound agonist has poor solubility in aqueous solutions. How can I prepare it for in vivo administration?

A3: Poor aqueous solubility is a common issue with many benzazepine and other heterocyclic this compound agonists. Here are some strategies to improve solubility for in vivo studies:

  • Co-solvents: A common approach is to first dissolve the agonist in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as saline or PBS.[3] It is critical to keep the final concentration of the organic solvent low (typically <10%) to avoid vehicle-induced toxicity.

  • pH adjustment: The solubility of some compounds can be increased by adjusting the pH of the vehicle.

  • Formulation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic drugs and increase their aqueous solubility.

  • Use of surfactants: Surfactants can aid in the solubilization of poorly soluble compounds.

Always perform a small-scale solubility test before preparing a large batch for your experiment. Ensure the final formulation is clear and free of precipitates.

Q4: How can I differentiate between D1 receptor-mediated effects and potential off-target effects of my agonist?

A4: Differentiating on-target from off-target effects is crucial for accurate data interpretation. Here are key strategies:

  • Use of a selective antagonist: Pre-treating your animals or cells with a selective this compound antagonist (e.g., SCH-23390) should block the effects of your agonist if they are indeed D1 receptor-mediated.

  • Dose-response analysis: Off-target effects often occur at higher concentrations. A carefully designed dose-response study can help identify a "therapeutic window" where on-target effects are observed without significant off-target pharmacology.

  • Use of multiple agonists: If possible, confirm your findings with a structurally different this compound agonist. If both compounds produce the same effect, it is more likely to be a D1 receptor-mediated phenomenon.

  • Knockout models: Using this compound receptor knockout animals is a definitive way to confirm that the observed effects are mediated by the D1 receptor.

  • Literature review: Be aware of the known off-target activities of your specific agonist. For example, dihydrexidine has some affinity for D2 receptors and alpha-2 adrenergic receptors.[4]

Troubleshooting Guides

In Vivo Experiments
IssuePossible Cause(s)Troubleshooting Steps
High variability in behavioral response - Improper drug administration (e.g., i.p. injection into the gut) - Animal stress - Individual differences in drug metabolism- Ensure proper training in injection techniques. - Acclimate animals to the experimental environment. - Increase sample size to account for individual variability.
Lack of behavioral effect at expected doses - Poor bioavailability or brain penetration of the agonist - Rapid metabolism of the compound - Incorrect dose range for the specific animal strain or sex- Check the literature for pharmacokinetic data of your agonist. - Consider a different route of administration (e.g., subcutaneous vs. intraperitoneal). - Perform a wider dose-response study.
Unexpected side effects (e.g., seizures, severe hypotension) - Off-target effects of the agonist - Overdosing- Some D1 agonists, like A-68930, are known to have a lower seizure threshold.[5] - Immediately lower the dose or discontinue the experiment. - Consult the literature for known side effects of your specific compound.
In Vitro Experiments
IssuePossible Cause(s)Troubleshooting Steps
Low or no signal in cAMP assay - Low receptor expression in the cell line - Agonist degradation - Incorrect assay conditions- Use a cell line with confirmed high expression of this compound. - Prepare fresh agonist solutions for each experiment. - Optimize cell density, agonist incubation time, and forskolin concentration (for Gi-coupled assays).
High background signal in cAMP assay - Basal receptor activity - Non-specific activation- Reduce cell seeding density. - Decrease agonist incubation time. - Include a control with a this compound antagonist to determine the level of non-specific signal.
Precipitation of agonist in cell culture media - Poor solubility of the compound- Prepare a high-concentration stock solution in DMSO and dilute it in media immediately before use. - Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

Quantitative Data Tables

Table 1: In Vivo Dosages of Common this compound Agonists in Rodents
AgonistAnimal ModelDose RangeRoute of AdministrationObserved EffectReference(s)
SKF-38393 Mouse3 - 300 mg/kgSCLocomotor stimulation (biphasic at high doses)[6]
Rat1 - 10 mg/kgi.p.Increased locomotor activity[7]
Mouse5 mg/kgi.p.Exploratory and anti-depressive-like behavior[8]
Dihydrexidine Rat0.3 - 30 mg/kgi.p.Increased grooming, sniffing, and locomotion[9]
Rat0.3 mg/kgi.p.Improved cognitive performance[10][11]
Rat3 - 10 mg/kgi.p.Increased acetylcholine release[10][11]
SKF-81297 Rat0.4 - 0.8 mg/kgs.c.Enhanced locomotor activity[12]
Rat0.05 - 0.20 µ g/0.5 µlIntracerebral (PFC)Modulation of memory retrieval[13]
CY-208243 Rat1 - 10,000 nmol/kgs.c.Modulation of prefrontal cortex neuronal activity[1]
Table 2: In Vitro Concentrations of Common this compound Agonists
AgonistAssay/ModelConcentration RangeEffectReference(s)
SKF-81297 Cultured mouse striatal neurons10 µMD1 receptor activation
HEK293 cells expressing human D1RKi = 1.9 nMReceptor binding affinity[3]
A-68930 LLC-PK1 cells (renal epithelial)EC50 = 12.7 nMFull agonist for cAMP accumulation[14]
Dihydrexidine U2OS cellsNot specifiedIncreased YAP phosphorylation
Table 3: Pharmacokinetic Properties of Selected this compound Agonists

| Agonist | Animal Model | Half-life (t½) | Bioavailability | Brain Penetration | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Dihydrexidine | Rat | 1 - 2 hours | Poor oral bioavailability | Not specified |[9] | | SKF-81297 | Not specified | Not specified | Centrally active following systemic administration | Yes | |

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study for Locomotor Activity in Mice
  • Animal Acclimation: Acclimate male C57BL/6J mice to the housing facility for at least one week before the experiment. House them in groups with ad libitum access to food and water on a 12:12 light-dark cycle.

  • Habituation: On the day of the experiment, place the mice in the open-field arenas (e.g., 40x40 cm boxes) and allow them to habituate for at least 30 minutes.

  • Drug Preparation: Prepare a stock solution of the this compound agonist (e.g., SKF-38393) in a suitable vehicle (e.g., 0.9% saline). Prepare serial dilutions to achieve the desired doses.

  • Drug Administration: Administer the agonist or vehicle via the desired route (e.g., subcutaneous injection). A typical dose range to start with for SKF-38393 is 3, 10, 30, and 100 mg/kg.

  • Data Collection: Immediately after injection, place the mice back into the open-field arenas. Record locomotor activity using an automated tracking system for a predefined period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, ambulatory time, and rearing frequency.

  • Data Analysis: Analyze the data by comparing the locomotor activity of the different dose groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Plot the dose-response curve to identify the optimal dose.

Protocol 2: In Vitro cAMP Accumulation Assay
  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the human D1 receptor in appropriate growth medium.

  • Cell Seeding: Seed the cells into 96-well plates at an optimized density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, wash the cells with assay buffer.

  • Agonist Stimulation: Prepare serial dilutions of the this compound agonist in assay buffer. Add the agonist solutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., forskolin, a direct adenylyl cyclase activator).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[15]

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw assay signals to cAMP concentrations. Plot the agonist concentration versus the cAMP response and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

Visualizations

DAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gs Gs Pathway (Canonical) cluster_Gq Gq Pathway (Controversial) DAR1 This compound Receptor Gs Gs protein DAR1->Gs activates Gq Gq protein DAR1->Gq activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Agonist This compound Agonist Agonist->DAR1 binds Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Refinement lit_review Literature Review (select agonist & initial dose range) protocol_dev Protocol Development (define model, route, endpoint) lit_review->protocol_dev drug_prep Agonist Preparation (solubility & stability testing) protocol_dev->drug_prep dose_response Dose-Response Study (wide range of doses vs. vehicle) drug_prep->dose_response data_collection Data Collection (behavioral, biochemical, etc.) dose_response->data_collection data_analysis Data Analysis (statistical tests, curve fitting) data_collection->data_analysis dose_selection Optimal Dose Selection (identify peak of dose-response) data_analysis->dose_selection troubleshooting Troubleshooting (address unexpected results) data_analysis->troubleshooting if needed main_exp Main Experiment (using refined optimal dose) dose_selection->main_exp troubleshooting->dose_response re-evaluate

References

DAR-1 (Dopamine Receptor) Mutant Phenotype Rescue Experiment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with DAR-1 (Dopamine Receptor, exemplified here by the D2-like receptor dop-3) mutant phenotype rescue experiments in C. elegans.

Frequently Asked Questions (FAQs)

Q1: What are the typical phenotypes of a C. elegansthis compound/dop-3 mutant?

A1: dop-3 is a homolog of the mammalian D2-like dopamine receptor.[1] Loss-of-function mutations in dop-3 typically result in defects in dopamine-mediated behaviors. A key phenotype is the impairment of the "basal slowing response," where well-fed wild-type animals slow their locomotion upon encountering a bacterial lawn, a source of food. dop-3 mutants fail to exhibit this slowing behavior.[1] Additionally, these mutants can show resistance to paralysis induced by excess dopamine and may exhibit hypersensitivity to certain olfactory stimuli like 1-octanol.[1][2]

Q2: What is the basic principle of a rescue experiment for a this compound/dop-3 mutant?

A2: The principle is to introduce a wild-type copy of the dop-3 gene into the dop-3 mutant background. If the introduced gene is functional and expressed in the correct cells, it should restore the wild-type phenotype, thus "rescuing" the mutant phenotype. This confirms that the observed phenotype is indeed caused by the mutation in the dop-3 gene.

Q3: What are the essential components of a this compound/dop-3 rescue construct?

A3: A typical rescue construct includes:

  • The dop-3 genomic sequence: This should include exons, introns, and the 3' UTR.

  • The native dop-3 promoter: This is the upstream regulatory region that drives expression in the correct neurons.

  • (Optional) A fluorescent marker: A co-injection marker (e.g., myo-2p::mCherry to label the pharynx) is often used to identify transgenic animals.

Q4: How can I confirm that my rescue construct is being expressed?

A4: Expression can be confirmed by creating a fusion protein with a fluorescent reporter like GFP (e.g., dop-3p::dop-3::gfp). This allows for direct visualization of the protein's expression pattern in live animals. You can then verify if the expression pattern matches the known expression of dop-3 in cholinergic motor neurons and other neurons in the head and tail.[1]

Troubleshooting Guide

Issue 1: No rescue of the mutant phenotype is observed.
Possible Cause Troubleshooting Step
Incorrect or incomplete rescue construct Verify the sequence of your construct. Ensure it contains the full native promoter, all exons and introns, and the 3' UTR.
Low or no expression of the transgene - Check for the presence of the fluorescent co-injection marker. If the marker is visible, the injection was likely successful. - Use a reporter gene (e.g., GFP) fused to your gene of interest to directly visualize its expression. - Optimize the promoter used or consider using a stronger, pan-neuronal promoter for initial troubleshooting, although this may not fully recapitulate the specific function.
Mosaic expression of the transgene Extrachromosomal arrays, a common method for transgenesis in C. elegans, can be lost during cell division, leading to mosaic animals where only some cells express the rescue construct.[3] To address this, screen multiple independent transgenic lines for consistent rescue. For stable, non-mosaic expression, consider integrating the transgene into the genome using methods like UV/TMP irradiation.[3]
Incorrect subcellular localization If using a tagged version of the protein (e.g., with GFP), the tag might interfere with its function or localization. Confirm that the fusion protein localizes to the correct subcellular compartments (e.g., the plasma membrane of neurons).
Issue 2: Partial or variable rescue of the phenotype.
Possible Cause Troubleshooting Step
Dosage effects Multi-copy extrachromosomal arrays can lead to overexpression of the transgene, which might be toxic or cause other, non-physiological effects. Try injecting a lower concentration of your rescue construct DNA to obtain lines with lower copy numbers.
Genetic background issues Ensure that the mutant strain has been properly outcrossed to remove any background mutations that might contribute to the phenotype.
Subtle behavioral phenotypes The rescue may be present but difficult to observe visually. Employ quantitative behavioral assays to precisely measure locomotion, turning frequency, or other relevant parameters.

Quantitative Data Summary

The following table summarizes data from an experiment assessing the antagonistic roles of the D1-like receptor DOP-1 and the D2-like receptor DOP-3 in modulating acetylcholine (ACh) release at the neuromuscular junction. This is measured by the rate of paralysis induced by the AChE inhibitor aldicarb.[4]

Genotype Transgene Time to 50% Paralysis (minutes) Interpretation
Wild-type (N2)None~60Baseline ACh release
dop-3 (loss-of-function)None~45Increased ACh release
dop-3 (loss-of-function)dop-3(+) rescue~60Rescue of the hypersensitive phenotype
dop-1 (loss-of-function)None~90Decreased ACh release
dop-1 (loss-of-function)dop-1(+) rescue~60Rescue of the resistant phenotype

Data are approximate, based on graphical representation in Chase et al., 2004.[4]

Experimental Protocols

Protocol 1: Preparation of dop-3 Rescue Construct
  • Promoter and Gene Amplification: Using PCR, amplify the genomic region of dop-3, including approximately 2-3 kb of the upstream promoter region, all exons and introns, and the 3' UTR from wild-type (N2) genomic DNA.

  • Vector Ligation: Clone the amplified dop-3 fragment into a suitable C. elegans expression vector.

  • Plasmid Purification: Prepare a high-purity stock of the rescue construct plasmid DNA for microinjection.

Protocol 2: Microinjection and Generation of Transgenic Animals
  • Injection Mix Preparation: Prepare an injection mix containing:

    • dop-3 rescue construct (e.g., 10-50 ng/µl)

    • Co-injection marker (e.g., myo-2p::mCherry at 5 ng/µl)

    • Filler DNA (e.g., pBluescript) to a final concentration of 100 ng/µl.

  • Microinjection: Inject the DNA mix into the gonad of young adult dop-3 mutant hermaphrodites.

  • Screening for Progeny: Transfer injected worms to individual plates. After 2-3 days, screen the F1 progeny for the presence of the co-injection marker (e.g., red fluorescence in the pharynx).

  • Establishing Transgenic Lines: Isolate transgenic F1 animals and allow them to self-propagate to establish stable extrachromosomal lines.

Protocol 3: Basal Slowing Response Assay
  • Worm Preparation: Use well-fed, synchronized young adult worms of wild-type, dop-3 mutant, and dop-3 rescue strains.

  • Assay Plates: Prepare standard NGM plates seeded with a lawn of OP50 E. coli.

  • Behavioral Recording: Transfer individual worms to the center of the bacterial lawn and record their movement for 5-10 minutes using a tracking microscope and appropriate software.

  • Data Analysis: Quantify the average speed of the worms on the bacterial lawn. Wild-type and rescued animals should exhibit a significantly lower speed compared to the dop-3 mutants.

Visualizations

DAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine DOP3 DOP-3 Receptor (D2-like) Dopamine->DOP3 binds G_protein Gαo/i (GOA-1) Gβγ DOP3->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Downstream Downstream Effectors (e.g., Ion Channels, Kinases) G_protein->Downstream cAMP ↓ cAMP AC->cAMP cAMP->Downstream Behavior Modulation of Locomotion (e.g., Basal Slowing) Downstream->Behavior

Caption: Simplified D2-like dopamine receptor (dop-3) signaling pathway in C. elegans.

Rescue_Experiment_Workflow cluster_construct Plasmid Construction cluster_transgenesis Transgenesis cluster_analysis Phenotypic Analysis pcr 1. PCR amplify dop-3 gene + promoter ligate 2. Ligate into expression vector pcr->ligate purify 3. Purify plasmid DNA ligate->purify mix 4. Prepare injection mix (plasmid + marker) purify->mix inject 5. Microinject into dop-3 mutant gonad mix->inject screen 6. Screen F1 for fluorescent marker inject->screen establish 7. Establish transgenic lines screen->establish assay 8. Perform behavioral assay (e.g., Basal Slowing) establish->assay compare 9. Compare behavior of: - Wild-type - dop-3 mutant - Rescued strain assay->compare conclusion 10. Conclusion: Phenotype Rescued? compare->conclusion

Caption: Experimental workflow for a dop-3 mutant phenotype rescue experiment.

Troubleshooting_Logic start Rescue Experiment Fails check_marker Is co-injection marker visible? start->check_marker check_construct Verify rescue construct sequence check_marker->check_construct Yes reinject Re-do microinjections check_marker->reinject No check_expression Check for transgene expression (e.g., GFP fusion) check_construct->check_expression Correct reclone Re-clone construct check_construct->reclone Incorrect check_expression->check_construct No/Low Expression check_mosaicism Screen multiple lines for mosaicism check_expression->check_mosaicism Expression OK integrate Consider genomic integration check_mosaicism->integrate High Mosaicism success Problem Likely Solved check_mosaicism->success Consistent Expression integrate->success

Caption: Logical troubleshooting flow for a failed rescue experiment.

References

Technical Support Center: Best Practices for DDR1 Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Discoidin Domain Receptor 1 (DDR1). The content is designed to address specific issues that may be encountered during experimental analysis.

Troubleshooting Guides

Troubleshooting a DDR1 Kinase Assay
Problem Possible Cause Recommended Solution
No or Weak Signal Inactive enzymeEnsure proper storage of recombinant DDR1 at -70°C and avoid repeated freeze-thaw cycles.[1]
Incorrect buffer compositionUse a recommended kinase assay buffer, for example, 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 20 mM MgCl2, 12.5 mM MnCl2, 5 mM EGTA, and 2 mM EDTA, with freshly added DTT.[1]
Substrate issueConfirm the correct peptide substrate is being used, such as KKSRGDYMTMQIG.[2] Verify the substrate concentration, typically around 20 µM.[2]
Insufficient ATPUse an appropriate ATP concentration, generally around 10 µM for radiometric assays.[2]
High Background Contaminated reagentsPrepare fresh buffers and antibody dilutions for each experiment.[3]
Non-specific antibody bindingIncrease the number of wash steps after antibody incubation.[3] Consider using an affinity-purified antibody.[3]
High enzyme concentrationPerform a serial dilution of the active DDR1 kinase to determine the optimal concentration for your assay.[1]
High Variability Between Replicates Pipetting errorsUse calibrated pipettes and ensure proper mixing of reagents.
Temperature fluctuationsPre-equilibrate all reagents and plates to the assay temperature (e.g., 30°C).[1]
Edge effects in plate-based assaysAvoid using the outer wells of the microplate or fill them with buffer to maintain a humid environment.
Troubleshooting a Cell-Based DDR1 Phosphorylation Assay (Western Blot)
Problem Possible Cause Recommended Solution
No or Weak Phospho-DDR1 Signal Insufficient collagen stimulationEnsure collagen is properly dissolved and used at an effective concentration (e.g., 10-50 µg/mL).[4][5] The stimulation time for DDR1 phosphorylation is unusually slow, so ensure incubation is adequate (e.g., 90 minutes to 2 hours).[4][5][6]
Poor lysis/protein extractionUse a suitable lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[5] Ensure cells are kept on ice during lysis.[7]
Ineffective primary antibodyUse an antibody validated for detecting phosphorylated DDR1 (e.g., at Tyr-513 or Tyr-792).[4][8][9] Verify the recommended antibody dilution and incubation time.
Poor protein transferConfirm successful transfer from gel to membrane using a total protein stain like Ponceau S.[3]
Multiple Bands Detected Protein degradationAdd fresh protease inhibitors to the lysis buffer and keep samples on ice.[7]
Non-specific primary antibodyDecrease the primary antibody concentration or increase the stringency of the wash steps.[3] Run a control with only the secondary antibody to check for non-specific binding.[3]
DDR1 isoforms or post-translational modificationsConsult literature to see if different DDR1 isoforms or modifications could account for the observed bands.[7]
Inconsistent Results with Inhibitors Compound instability or insolubilityPrepare fresh stock solutions of inhibitors in an appropriate solvent like DMSO.[4] Ensure the final solvent concentration in the cell culture media is low and consistent across all wells.
Incorrect pre-incubation timePre-treat cells with the inhibitor for a sufficient time (e.g., 1-2 hours) before collagen stimulation.[4]

Frequently Asked Questions (FAQs)

1. What are the key downstream signaling pathways activated by DDR1?

Upon activation by collagen, DDR1 triggers several downstream signaling pathways that are crucial in cellular processes like proliferation, migration, and invasion. Key pathways include the PI3K/Akt/mTOR, MAPK1/3 (ERK1/2), and NF-κB pathways.[10] DDR1 activation can also lead to the activation of Src kinase and regulate epithelial to mesenchymal transition (EMT).[11]

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds & activates PI3K PI3K DDR1->PI3K MAPK_ERK MAPK/ERK DDR1->MAPK_ERK NFkB NF-κB DDR1->NFkB Src Src DDR1->Src Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Processes Cell Proliferation, Migration, Invasion mTOR->Cell_Processes MAPK_ERK->Cell_Processes NFkB->Cell_Processes Src->Cell_Processes

DDR1 Signaling Pathways

2. How do I interpret the IC50 values for my DDR1 inhibitor?

The IC50 value represents the concentration of an inhibitor required to reduce the activity of DDR1 by 50%. A lower IC50 value indicates a more potent inhibitor. When comparing your results to published data, consider that IC50 values can vary depending on the assay format (biochemical vs. cell-based) and experimental conditions (e.g., ATP concentration in kinase assays). For example, DDR1-IN-1 has a reported IC50 of 105 nM in a biochemical assay and an EC50 of 86 nM in a cell-based autophosphorylation assay.[12][13]

DDR1 Inhibitor IC50 Values

InhibitorTypeDDR1 IC50 (nM)DDR2 IC50 (nM)Reference
DDR1-IN-1 Type II105413[12]
DDR1-IN-2 Type II47145[12]
Ponatinib Type II99[14]
Imatinib Type II41-4371[14][15]
Dasatinib Type I1.35-[15]
Nilotinib Type II3.7-[15]
Compound 7rh Type II6.8-[12]
Compound 4 -46.16-[16][17]

3. What is the typical experimental workflow for a cell-based DDR1 inhibition assay?

A common workflow involves seeding cells that express DDR1, pre-treating them with your inhibitor, stimulating DDR1 phosphorylation with collagen, lysing the cells, and then quantifying the level of phosphorylated DDR1, often by Western blot or a plate-based immunoassay like HTRF.[4][18][19]

DDR1_Inhibition_Workflow A 1. Seed DDR1- expressing cells B 2. Pre-treat with inhibitor (e.g., 1-2 hr) A->B C 3. Stimulate with collagen (e.g., 90 min) B->C D 4. Lyse cells C->D E 5. Quantify p-DDR1 (e.g., Western Blot, HTRF) D->E F 6. Data Analysis (IC50 determination) E->F

Cell-Based DDR1 Inhibition Assay Workflow

4. How can I confirm that the observed pharmacology is DDR1-dependent?

To ensure that the effects of your inhibitor are specifically due to the inhibition of DDR1, you can use a control cell line with DDR1 expression knocked down (e.g., using shRNA).[20] If the inhibitor's effect is diminished or absent in the knockdown cells compared to the control cells, it provides strong evidence for on-target activity.[20] Another approach is to use a mutant version of DDR1 that is resistant to the inhibitor, such as the G707A mutation which confers resistance to DDR1-IN-1.[13]

Experimental Protocols

Protocol: Collagen-Induced DDR1 Phosphorylation in Cultured Cells

This protocol outlines the general steps for stimulating and detecting DDR1 phosphorylation in a cell-based assay.

Materials:

  • Cells expressing DDR1 (e.g., T47D, U2OS)[4][5]

  • Complete culture medium

  • Serum-free medium

  • Collagen Type I (e.g., from rat tail)[4]

  • DDR1 inhibitor and vehicle control (e.g., DMSO)

  • Cold PBS

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[5]

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-DDR1 (e.g., pY513 or pY792) and anti-total-DDR1[5][8][9]

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.[5] Incubate overnight.

  • Serum Starvation: The following day, replace the complete medium with serum-free medium and incubate for an additional 12-24 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of the DDR1 inhibitor in serum-free medium. Add the inhibitor solutions or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C.[4]

  • Collagen Stimulation: Add Collagen Type I to a final concentration of 10-50 µg/mL.[4][5] Incubate for 90 minutes to 2 hours at 37°C.[4][5]

  • Cell Lysis: Aspirate the medium and wash the cells three times with cold PBS.[4] Add supplemented lysis buffer to each well and incubate for 30 minutes on ice or a shaker at 4°C.[18]

  • Protein Quantification: Clear the lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: Normalize protein concentrations for all samples. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies for phospho-DDR1 and total DDR1, followed by the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using a chemiluminescent substrate and an imaging system. Quantify band intensity using software like ImageJ to determine the ratio of phosphorylated DDR1 to total DDR1.[8]

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Dopamine D1 Receptor (DAR-1). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during electrophysiological recordings of this compound.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary signaling pathway of the this compound receptor and how does it influence electrophysiological recordings?

A1: The this compound receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf G-protein. Activation of this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including ion channels.[1][2][3] Therefore, electrophysiological effects of this compound activation are often indirect, resulting from the modulation of other ion channels rather than the opening of a channel pore within the receptor itself.

Q2: Am I looking for a direct current through the this compound receptor itself?

A2: It is important to clarify that this compound is a metabotropic receptor, not an ionotropic receptor. This means it does not have an intrinsic ion channel. Therefore, you will not be recording a direct current flowing through the this compound receptor. Instead, you will be measuring changes in the currents of other ion channels that are modulated by the this compound signaling cascade. Common examples include the modulation of voltage-gated sodium (Na+), potassium (K+), and calcium (Ca2+) channels, as well as NMDA receptors.[4]

Troubleshooting Common Recording Issues

Q3: My dopamine/DAR-1 agonist application results in a very small or no response. What could be the issue?

A3: There are several potential reasons for a lack of response:

  • Receptor Desensitization: Prolonged or repeated application of agonists can lead to receptor desensitization.[5] This is a process where the receptor becomes less responsive to the agonist. To mitigate this, use the lowest effective concentration of your agonist and allow for sufficient washout periods between applications.

  • Cell Health: Poor cell health can lead to a general loss of receptor function and signaling fidelity. Ensure your cells or tissue slices are healthy and viable.

  • "Run-down" of the Current: In whole-cell patch-clamp, the intracellular contents are dialyzed with the pipette solution. This can lead to the loss of essential signaling molecules, causing a gradual decrease in the response over time, a phenomenon known as "run-down".[6] To combat this, include ATP and GTP in your intracellular solution to support G-protein signaling and phosphorylation.

  • Receptor Expression Levels: The cell type or expression system you are using may have low levels of this compound expression.

  • Voltage-Dependence of Agonist Potency: The potency of dopamine at D1-like receptors can be voltage-dependent, with depolarization reducing potency.[7] Consider your holding potential when applying agonists.

Q4: The response to my this compound agonist is not stable and "runs down" over time. How can I improve the stability of my recordings?

A4: "Run-down" is a common issue when recording from GPCRs in the whole-cell configuration.[6] Here are some strategies to improve stability:

  • Perforated Patch-Clamp: This technique uses antibiotics like amphotericin B or gramicidin to create small pores in the cell membrane under the patch pipette. This allows for electrical access to the cell while preserving larger intracellular molecules, including those involved in the signaling cascade.

  • Include ATP and GTP in your Internal Solution: To maintain the energy-dependent processes of G-protein signaling, it is crucial to include ATP and GTP in your intracellular solution.[5]

  • Optimize Agonist Concentration: Use the lowest concentration of agonist that gives a reliable response to minimize receptor desensitization and internalization.

  • Temperature: Recording at a more physiological temperature (around 32-37°C) can sometimes improve the stability of signaling pathways, but be aware that it can also accelerate run-down in some cases.

Q5: I'm observing a lot of noise in my recordings. How can I improve the signal-to-noise ratio?

A5: Noise can originate from various sources in an electrophysiology rig. Here's a systematic approach to troubleshooting:

  • Check Your Grounding: Improper grounding is a major source of electrical noise. Ensure all components of your setup are properly grounded to a common ground point.

  • Electrical Shielding: Use a Faraday cage to shield your setup from external electrical noise.

  • Pipette and Seal Resistance: A high-quality gigaseal (>1 GΩ) is essential for low-noise recordings. Ensure your pipettes are clean and have the appropriate resistance for your application.

  • Solution Filtering: Filter all your solutions to remove any particulate matter that could affect the seal or clog the pipette.

  • Perfusion System: Ensure your perfusion system is running smoothly and not introducing vibrations or electrical noise.

Data Presentation

Since this compound activation primarily modulates the activity of other ion channels, the quantitative data presented below focuses on the pharmacological properties of common this compound agonists and antagonists, and the characteristics of a this compound modulated current.

Table 1: Pharmacology of Common this compound Ligands

LigandTypeTypical Concentration RangeExpected EffectReference(s)
DopamineEndogenous Agonist100 nM - 30 µMActivates this compound, leading to modulation of target ion channels. Potency is voltage-dependent.[7]
SKF-81297Agonist1 nM - 10 µMPotent and full agonist for cAMP production.[8]
SKF-38393Partial Agonist100 nM - 20 µMPartial agonist for cAMP production.[8][9]
A-77636Agonist1 nM - 1 µMPotent agonist for cAMP signaling.[8]
SCH-23390Antagonist1 µM - 20 µMBlocks the effects of this compound agonists.[5][9][10]
RacloprideAntagonist1 µM - 10 µMPrimarily a D2 antagonist, but can be used to differentiate receptor subtypes.[11]

Note: The optimal concentration for each ligand should be determined empirically for your specific experimental system.

Table 2: Example of this compound Modulation of Voltage-Gated Sodium Current (INa) in Prefrontal Cortex Neurons

ParameterControlWith this compound Agonist (SKF-81297)UnitReference(s)
Open Probability (Po) of late openings~0.0015~0.0022-[5]
Average Number of Late Openings~0.03~0.05per channel/sweep[5]
Calculated Persistent Na+ Current (INap)~1.9 - 12.8~5.3 - 18.5pA[5]

This table provides an example of how this compound activation can modulate the properties of another ion channel. The specific effects and their magnitudes will vary depending on the cell type and the ion channel being studied.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound Modulated Currents in Neurons

This protocol provides a general framework for recording currents modulated by this compound activation in cultured neurons or acute brain slices.

Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.

  • Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 10 HEPES, and 0.2 EGTA. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

Procedure:

  • Prepare brain slices or cultured neurons according to standard laboratory protocols.

  • Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Approach a healthy-looking neuron with the patch pipette while applying positive pressure.

  • Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal.

  • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the cell at a desired potential (e.g., -70 mV).

  • Record baseline currents.

  • Apply the this compound agonist of choice via the perfusion system at a known concentration.

  • Record the changes in the current of interest (e.g., voltage-gated sodium or calcium currents elicited by voltage steps).

  • Wash out the agonist and allow the currents to return to baseline before applying the next compound.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording of this compound Modulation of GIRK Channels in Xenopus Oocytes

This protocol is suitable for studying the coupling of heterologously expressed this compound to G-protein-gated inwardly rectifying potassium (GIRK) channels.

Solutions:

  • ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.6.

  • High Potassium Solution (for recording) (in mM): 2 NaCl, 96 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.6.

  • Electrode Solution: 3 M KCl.

Procedure:

  • Inject cRNA for this compound and the desired GIRK channel subunits into Xenopus oocytes.

  • Incubate the oocytes for 2-5 days to allow for protein expression.

  • Place an oocyte in the recording chamber perfused with ND96 solution.

  • Pull two sharp microelectrodes with a resistance of 0.5-2 MΩ and fill them with 3 M KCl.

  • Impale the oocyte with both the voltage-sensing and current-injecting electrodes.

  • Clamp the oocyte membrane potential to a holding potential of -80 mV.

  • Switch the perfusion to the high potassium solution to increase the driving force for K+ and elicit a basal GIRK current.

  • Apply the this compound agonist via the perfusion system.

  • Record the change in the inward GIRK current as a measure of this compound activation.

  • Wash out the agonist with the high potassium solution.

Mandatory Visualizations

Diagram 1: this compound Signaling Pathway

DAR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine DAR1 This compound Receptor Dopamine->DAR1 Binds Gs Gαs/olf DAR1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Stimulates PKA PKA cAMP->PKA Activates IonChannel Ion Channel (e.g., Na+, K+, Ca2+) PKA->IonChannel Phosphorylates Phosphorylation Phosphorylation IonChannel->Phosphorylation Leads to Phosphorylation->IonChannel Modulates Current

Caption: Simplified signaling cascade of the this compound receptor.

Diagram 2: Troubleshooting Workflow for No/Small Response

Troubleshooting_No_Response Start No or Small Response to This compound Agonist CheckCellHealth Is the cell/slice healthy? Start->CheckCellHealth CheckSeal Is the seal >1 GΩ? CheckCellHealth->CheckSeal Yes ImproveHealth Improve preparation (e.g., slicing, recovery) CheckCellHealth->ImproveHealth No CheckSolutions Are ATP/GTP in the internal solution? CheckSeal->CheckSolutions Yes Reseal Obtain a new, high- resistance seal CheckSeal->Reseal No ConsiderDesensitization Consider Receptor Desensitization CheckSolutions->ConsiderDesensitization Yes AddSupplements Add ATP/GTP to internal solution CheckSolutions->AddSupplements No OptimizeAgonist Use lower agonist concentration and longer washouts ConsiderDesensitization->OptimizeAgonist ImproveHealth->Start Reseal->Start AddSupplements->Start End Response should improve OptimizeAgonist->End

Caption: A logical workflow for troubleshooting a lack of response.

Diagram 3: Experimental Workflow for Whole-Cell Recording

Whole_Cell_Workflow Prep Prepare Cell/Slice Patch Approach Neuron & Form Giga-seal Prep->Patch WholeCell Rupture Membrane for Whole-Cell Access Patch->WholeCell Baseline Record Baseline Currents WholeCell->Baseline Agonist Apply this compound Agonist Baseline->Agonist Record Record Modulated Currents Agonist->Record Washout Washout Agonist Record->Washout Analyze Analyze Data Washout->Analyze

Caption: A step-by-step workflow for a whole-cell recording experiment.

References

Validation & Comparative

A Comprehensive Guide to Validating Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an antibody is a critical step in producing reliable and reproducible experimental data. This guide provides an objective comparison of various validation methods, supported by experimental principles, to ensure an antibody binds to its intended target with high precision.

Key Experimental Protocols for Antibody Specificity Validation

A multi-pronged approach, employing several distinct methods, is the most robust strategy for validating antibody specificity. Below are detailed protocols for key experiments.

1. Western Blotting (WB)

  • Principle: Western blotting is used to detect a specific protein in a complex mixture. An antibody's specificity is assessed by its ability to detect a single protein band of the correct molecular weight in a cell lysate or tissue homogenate.

  • Methodology:

    • Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors. Determine the total protein concentration using a standard assay (e.g., BCA).

    • Gel Electrophoresis: Separate proteins by size by running 20-30 µg of total protein lysate on a polyacrylamide gel (SDS-PAGE). Include a molecular weight marker.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

2. Immunoprecipitation followed by Mass Spectrometry (IP-MS)

  • Principle: IP-MS is a powerful technique to identify the binding partners of a target protein. For antibody validation, it confirms that the antibody enriches the intended target protein from a complex mixture.

  • Methodology:

    • Cell Lysis: Lyse cells with a non-denaturing buffer to maintain protein-protein interactions.

    • Antibody-Bead Conjugation: Conjugate the antibody to magnetic or agarose beads.

    • Immunoprecipitation: Incubate the cell lysate with the antibody-conjugated beads to capture the target protein and its binding partners.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads.

    • Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the primary target and any co-precipitated proteins.

3. Knockout/Knockdown (KO/KD) Validation

  • Principle: This is considered the gold standard for antibody validation. The antibody's specificity is confirmed by the absence of a signal in a cell line or tissue where the target gene has been knocked out or its expression significantly reduced (knockdown).

  • Methodology:

    • Generate KO/KD Model: Use CRISPR/Cas9 to create a knockout cell line or siRNA/shRNA to create a knockdown model for the gene encoding the target protein.

    • Validate KO/KD: Confirm the absence or significant reduction of the target mRNA (by RT-qPCR) and/or protein (by another validated antibody, if available).

    • Perform Target Application: Use the antibody in the desired application (e.g., Western blotting, immunofluorescence) on both the wild-type and KO/KD samples. A specific antibody will show a signal in the wild-type sample but not in the KO/KD sample.

4. Immunofluorescence (IF) / Immunohistochemistry (IHC)

  • Principle: These techniques are used to visualize the subcellular localization or tissue distribution of a target protein. A specific antibody should produce a staining pattern consistent with the known localization of the target protein.

  • Methodology:

    • Sample Preparation: Fix cells on coverslips or embed tissues in paraffin and section them.

    • Antigen Retrieval (for IHC): Use heat or enzymatic digestion to unmask the antigen epitopes.

    • Permeabilization (for intracellular targets in IF): Use a detergent (e.g., Triton X-100) to allow the antibody to access intracellular proteins.

    • Blocking: Block with a solution containing serum from the secondary antibody's host species to prevent non-specific binding.

    • Primary Antibody Incubation: Incubate with the primary antibody.

    • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (for IF) or an enzyme-conjugated secondary antibody (for IHC).

    • Counterstaining and Mounting: Stain the nuclei (e.g., with DAPI) and mount the sample.

    • Imaging: Visualize the staining using a fluorescence microscope (for IF) or a bright-field microscope (for IHC).

Comparative Data Summary

The following table summarizes the strengths and weaknesses of each validation method.

Validation MethodPrimary OutcomeStrengthsLimitations
Western Blotting (WB) Detects a specific protein at the correct molecular weight.Relatively simple and widely available. Provides molecular weight information.Can be prone to non-specific bands. Denaturing conditions may mask some epitopes.
Immunoprecipitation-MS (IP-MS) Identifies the protein(s) that the antibody binds to in a native state.High confidence in target identification. Can identify off-target binding.Technically demanding and requires access to a mass spectrometer.
Knockout/Knockdown (KO/KD) Confirms target specificity by absence of signal in a null background.Considered the "gold standard" for specificity validation.Generation of KO/KD models can be time-consuming and expensive.
Immunofluorescence (IF) / IHC Shows specific staining in the expected subcellular or tissue location.Provides spatial information about the target protein.Staining patterns can be subjective and require careful interpretation.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection Lysate Cell/Tissue Lysate Quantify Protein Quantification Lysate->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Block->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detect Signal Detection SecondaryAb->Detect

Caption: Workflow for Western Blotting.

KO_Validation_Logic cluster_samples Samples cluster_experiment Experiment cluster_results Expected Results WildType Wild-Type Cells WB Western Blot / IF WildType->WB KOCells Knockout Cells KOCells->WB Signal Signal Detected WB->Signal Wild-Type Lane/Sample NoSignal No Signal WB->NoSignal Knockout Lane/Sample

Caption: Logic of Knockout Validation.

Signaling_Pathway_Example Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene

Caption: Example of a Signaling Pathway.

A Comparative Guide to DAR-1 and DAR-2 Dopamine Receptors for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the structural, functional, and pharmacological distinctions between D1-like and D2-like dopamine receptors, providing essential data and experimental methodologies for researchers in neuroscience and drug development.

Dopamine, a critical catecholamine neurotransmitter, exerts its diverse physiological and neurological functions through two primary classes of G protein-coupled receptors (GPCRs): the D1-like (D1 and D5 subtypes) and D2-like (D2, D3, and D4 subtypes) receptors. For the purposes of this guide, we will focus on the archetypal members of these families, the D1 (DAR-1) and D2 (DAR-2) dopamine receptors. These receptors are central to a vast array of processes including motor control, reward, motivation, and cognition.[1][2] Consequently, they are key therapeutic targets for a multitude of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[1] This guide provides a comprehensive comparison of this compound and DAR-2 receptors, presenting key quantitative data, detailed experimental protocols, and visual representations of their signaling pathways to aid researchers in their exploration of the dopaminergic system.

Genetic and Structural Distinctions

The fundamental differences between this compound and DAR-2 receptors originate from their distinct genetic encoding and resultant protein structures. Both are seven-transmembrane domain proteins, a characteristic feature of GPCRs.[3] However, they exhibit significant variations in the length of their third intracellular loop and the C-terminal tail. This compound receptors possess a long C-terminal tail and a short third intracellular loop, whereas DAR-2 receptors have a short C-terminal tail and a long third intracellular loop. These structural distinctions are pivotal in determining their differential coupling to intracellular G-proteins and the subsequent signaling cascades they initiate.[1]

Recent advancements in cryo-electron microscopy have provided unprecedented insights into the three-dimensional structures of both D1 and D2 receptors in complex with their respective G-proteins.[1][4] These studies have revealed the precise molecular determinants of ligand binding and G-protein selectivity. For instance, the outward movement of the sixth transmembrane helix (TM6) and the extension of the fifth transmembrane helix (TM5) on the cytoplasmic side of the D1 receptor are crucial for its preferential coupling to Gs proteins.[1] Conversely, the structural conformation of the D2 receptor favors interaction with Gi proteins.[1]

Signaling Pathways: A Tale of Two G-Proteins

The primary functional divergence between this compound and DAR-2 receptors lies in their opposing effects on the intracellular second messenger, cyclic adenosine monophosphate (cAMP). This is a direct consequence of their coupling to different heterotrimeric G-proteins.[3][5]

This compound Receptor Signaling: this compound receptors are canonically coupled to stimulatory G-proteins, specifically Gs and Golf.[1] Upon dopamine binding, the activated Gs/Golf protein stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resultant increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream protein targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), which ultimately modulates neuronal excitability and gene expression.

DAR1_Signaling Dopamine Dopamine DAR1 This compound (D1 Receptor) Dopamine->DAR1 Gs Gs/Golf DAR1->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream Downstream Effectors (e.g., DARPP-32) PKA->Downstream phosphorylates Response Cellular Response (Excitatory) Downstream->Response

This compound Signaling Pathway

DAR-2 Receptor Signaling: In stark contrast, DAR-2 receptors are coupled to inhibitory G-proteins, primarily Gi and Go.[3] Activation of DAR-2 by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity. This inhibitory action on the cAMP pathway is a cornerstone of DAR-2 function.

DAR2_Signaling Dopamine Dopamine DAR2 DAR-2 (D2 Receptor) Dopamine->DAR2 Gi Gi/Go DAR2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Response Cellular Response (Inhibitory) Downstream->Response

DAR-2 Signaling Pathway

Quantitative Comparison of Ligand Binding Affinities

The pharmacological distinction between this compound and DAR-2 receptors is most evident in their differential affinities for various synthetic agonists and antagonists. These binding affinities, typically expressed as the inhibition constant (Ki), are critical for the development of selective drugs. The following table summarizes the Ki values for a selection of commonly used dopaminergic ligands.

LigandReceptor TargetTypeKi (nM)
DopamineThis compoundAgonist~200
DAR-2Agonist~10
SKF-38393This compoundAgonist~1.1
DAR-2Agonist>1000
BromocriptineThis compoundAgonist~4.7
DAR-2Agonist~0.6
SCH-23390This compoundAntagonist~0.2
DAR-2Antagonist>1000
HaloperidolThis compoundAntagonist~2.5
DAR-2Antagonist~0.7
ClozapineThis compoundAntagonist~30
DAR-2Antagonist~130
RisperidoneThis compoundAntagonist~2.5
DAR-2Antagonist~3.2

Note: Ki values can vary between studies and experimental conditions. The values presented here are representative.

Differential Distribution in the Central Nervous System

The distinct physiological roles of this compound and DAR-2 receptors are further underscored by their differential expression patterns throughout the brain. Quantitative autoradiography and in situ hybridization studies have provided detailed maps of their distribution.

Generally, this compound receptors are more abundant than DAR-2 receptors in many brain regions.[6] High densities of this compound receptors are found in the caudate-putamen, nucleus accumbens, olfactory tubercle, and the substantia nigra pars reticulata.[6] In contrast, DAR-2 receptors are highly expressed in the caudate-putamen, nucleus accumbens, and the olfactory tubercle, but at lower densities than this compound receptors in these regions.[6] The substantia nigra pars compacta contains a moderate density of DAR-2 receptors, while they are largely absent in the pars reticulata.[6]

The prefrontal cortex exhibits a more complex pattern of expression, with both receptor subtypes present but showing regional and laminar differences in their distribution among pyramidal and GABAergic neurons.[7][8][9][10] For instance, in the rat prelimbic cortex, a higher proportion of both pyramidal and GABAergic neurons express D1 receptors compared to D2 receptors.[8][10]

Table of Receptor Densities in Rat Brain Regions (fmol/mg protein) [6]

Brain RegionThis compound Density (fmol/mg protein)DAR-2 Density (fmol/mg protein)
Caudate-Putamen~2500~600-800
Nucleus Accumbens~2500~600-800
Olfactory Tubercle~2500~600-800
Substantia Nigra (pars compacta)~2500~230
Substantia Nigra (pars reticulata)~2500~70
Ventral Tegmental Area~90Undetectable

Experimental Protocols

Accurate characterization of this compound and DAR-2 receptor function and pharmacology relies on robust and reproducible experimental assays. Below are detailed methodologies for two fundamental techniques in dopamine receptor research.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation, as well as the inhibition constant (Ki) of unlabeled ligands.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation and Detection cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., striatum) in buffer Centrifuge1 Centrifugation (e.g., 1000 x g, 10 min, 4°C) Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (e.g., 40,000 x g, 20 min, 4°C) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Membranes) in Assay Buffer Centrifuge2->Pellet Incubation Incubate Membranes with: - Radioligand (e.g., [3H]SCH-23390 for D1, [3H]Spiperone for D2) - Unlabeled Ligand (for competition assays) - Buffer (for total binding) Pellet->Incubation Incubation_Conditions Incubation Conditions: (e.g., 60 min at 25°C) Incubation->Incubation_Conditions Filtration Rapid Filtration through Glass Fiber Filters Incubation_Conditions->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting of Radioactivity Washing->Counting Scatchard Scatchard or Non-linear Regression Analysis Counting->Scatchard IC50 Calculate IC50 (for competition assays) Counting->IC50 Kd_Bmax Determine Kd and Bmax Scatchard->Kd_Bmax Cheng_Prusoff Cheng-Prusoff Equation to calculate Ki IC50->Cheng_Prusoff

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation:

    • Dissect the brain region of interest (e.g., striatum) on ice and homogenize in 10 volumes of ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.1-0.5 mg/mL.

  • Binding Reaction:

    • For saturation binding assays, set up a series of tubes containing a fixed amount of membrane protein and increasing concentrations of the radioligand (e.g., [3H]SCH-23390 for this compound, [3H]spiperone for DAR-2).

    • For competition binding assays, use a fixed concentration of radioligand and increasing concentrations of the unlabeled competitor drug.

    • To determine non-specific binding, include a parallel set of tubes containing a high concentration of a non-radioactive competing ligand (e.g., 10 µM butaclamol).

    • Incubate the reaction tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.

    • Immediately wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation experiments, plot specific binding against the concentration of free radioligand and analyze using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • For competition experiments, plot the percentage of specific binding against the log concentration of the competitor and use non-linear regression to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate (for this compound) or inhibit (for DAR-2) the production of cAMP in whole cells expressing the receptor of interest.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the dopamine receptor of interest (e.g., HEK293 or CHO cells) in appropriate growth medium.

    • Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or a suitable assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

    • For this compound agonism: Add varying concentrations of the test agonist and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • For DAR-2 antagonism: First, stimulate the cells with a known concentration of an adenylyl cyclase activator (e.g., 1 µM forskolin) in the presence of varying concentrations of the test antagonist. Incubate for a specified time at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), or a bioluminescence resonance energy transfer (BRET)-based biosensor.

  • Data Analysis:

    • Generate dose-response curves by plotting the measured cAMP levels against the log concentration of the ligand.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

    • For antagonists, determine the IC50 (the concentration of antagonist that inhibits 50% of the agonist-stimulated response) and calculate the antagonist affinity (Kb) using the Schild equation or a similar pharmacological model.

Conclusion

The this compound and DAR-2 dopamine receptors, despite both being targets for the same endogenous ligand, exhibit profound differences in their structure, signaling mechanisms, pharmacology, and anatomical distribution. These distinctions are fundamental to their opposing roles in modulating neuronal activity and behavior. A thorough understanding of these differences, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued development of more selective and effective therapeutic agents for a wide range of neurological and psychiatric disorders. This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of the dopaminergic system.

References

Functional Differences Between C. elegans DAR-1 and its Human Ortholog, Dopamine Receptor D1

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

[Date]: 2025-10-30

This guide provides a detailed comparison of the functional characteristics of the Caenorhabditis elegans dopamine receptor, DAR-1 (with a focus on the well-studied D1-like receptor, DOP-1), and its human ortholog, the D1 dopamine receptor (DRD1). Understanding the distinctions in signaling, pharmacology, and physiological roles is crucial for leveraging the powerful genetic model of C. elegans in neuroscience research and drug discovery targeting the human dopaminergic system.

Introduction

The nematode C. elegans is a valuable model organism for studying the fundamental principles of neurobiology due to its simple, well-defined nervous system[1]. The dopaminergic system, which is conserved between nematodes and humans, plays a critical role in modulating behaviors such as locomotion, learning, and motivation. In C. elegans, the D1-like dopamine receptor DOP-1, an ortholog of the human D1 dopamine receptor (DRD1), is a key mediator of dopamine signaling[2][3]. Despite their shared ancestry, significant functional divergences have arisen between the nematode and human receptors. This guide delineates these differences, providing quantitative data, experimental methodologies, and visual representations of their signaling pathways.

Quantitative Comparison of Receptor Properties

The following table summarizes the key pharmacological and signaling parameters for C. elegans DOP-1 and human DRD1. It is important to note that the data are compiled from different studies using various experimental systems, which may contribute to variability in the reported values.

ParameterC. elegans DOP-1Human DRD1Functional Implication
Dopamine Binding Affinity (Kd/Ki) Not consistently reported; functional assays suggest micromolar affinity.~183 - 200 nM[4]Human DRD1 exhibits a significantly higher affinity for dopamine, suggesting it can be activated by lower concentrations of the neurotransmitter.
Dopamine Potency (EC50) ~0.8 µM (in [35S]GTPγS binding assay)[5]~27 nM (G-protein response) to 2.2 µM (dopamine sensor)[4]The potency of dopamine can vary depending on the specific downstream effector being measured, but human DRD1 generally appears to be activated by lower concentrations of dopamine in functional assays.
Primary G-Protein Coupling Gαs (in heterologous systems), Gαq (in vivo)[6][7]Gαs/Gαolf[8][9]This represents a major functional divergence. While both can couple to Gαs, the in vivo coupling of DOP-1 to Gαq in C. elegans indicates a broader range of downstream signaling cascades compared to the canonical Gαs-cAMP pathway of human DRD1.
Primary Signaling Pathway Adenylyl Cyclase activation (via Gαs); Phospholipase C activation (via Gαq)Adenylyl Cyclase activation, leading to increased intracellular cAMP[10]The signaling output of DOP-1 is more diverse, potentially leading to the mobilization of intracellular calcium and activation of protein kinase C, in addition to cAMP-mediated signaling.

Signaling Pathway Divergence

The primary functional difference between DOP-1 and DRD1 lies in their downstream signaling cascades, particularly concerning their G-protein coupling preferences in a physiological context.

Human DRD1 Signaling Pathway

The human D1 dopamine receptor classically couples to the stimulatory G-protein, Gαs (or Gαolf in specific neuronal populations). Upon dopamine binding, the activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to changes in gene expression, ion channel activity, and synaptic plasticity.

Human_DRD1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine DRD1 Human DRD1 Dopamine->DRD1 Binds Gs Gαs DRD1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gs->AC Stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates

Fig. 1: Human DRD1 Signaling Pathway
C. elegans DOP-1 Signaling Pathway

In contrast to its human ortholog, C. elegans DOP-1 exhibits more versatile signaling. While it can couple to Gαs and stimulate cAMP production in heterologous expression systems, genetic evidence in C. elegans points to a significant role for Gαq coupling[6][7]. Activation of the Gαq pathway leads to the stimulation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. This Gαq-mediated pathway can influence neuronal excitability and neurotransmitter release through mechanisms distinct from the Gαs-cAMP pathway.

Celegans_DOP1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine DOP1 C. elegans DOP-1 Dopamine->DOP1 Binds Gq Gαq DOP1->Gq Activates PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Stimulates PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates

Fig. 2: C. elegans DOP-1 Gαq-mediated Signaling

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize the functional differences between this compound/DOP-1 and DRD1.

Radioligand Binding Assay for Determining Binding Affinity (Kd)

This protocol is used to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand for its receptor, providing a measure of binding affinity.

1. Membrane Preparation:

  • Culture cells (e.g., HEK293) transiently or stably expressing the receptor of interest (human DRD1 or C. elegans DOP-1).

  • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Saturation Binding:

  • Set up a series of reactions containing a fixed amount of membrane protein and increasing concentrations of a high-affinity radioligand (e.g., [3H]SCH23390 for D1-like receptors).

  • For each concentration, prepare a parallel set of reactions containing an excess of a non-labeled competing ligand (e.g., unlabeled dopamine or a specific antagonist) to determine non-specific binding.

  • Incubate the reactions at a specified temperature (e.g., room temperature or 4°C) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Plot the specific binding as a function of the free radioligand concentration.

  • Fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Kd (the concentration of radioligand at which 50% of the receptors are occupied) and Bmax (the maximum number of binding sites).

cAMP Accumulation Assay for Determining Functional Potency (EC50)

This assay measures the ability of a ligand to stimulate the production of intracellular cyclic AMP (cAMP), a hallmark of Gαs-coupled receptor activation.

1. Cell Culture and Plating:

  • Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells) in appropriate media.

  • Plate the cells in a multi-well plate (e.g., 96-well or 384-well) at a density that allows for optimal cell health and signal detection.

  • Allow the cells to adhere and grow overnight.

2. Agonist Stimulation:

  • Prepare serial dilutions of the agonist (e.g., dopamine) in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Aspirate the culture medium from the cells and replace it with the agonist dilutions.

  • Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for cAMP accumulation.

3. cAMP Detection:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, according to the manufacturer's instructions. These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.

  • Plot the cAMP concentration as a function of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the functional properties of C. elegans DOP-1 and human DRD1 in a heterologous expression system.

Experimental_Workflow cluster_Cloning 1. Molecular Cloning cluster_Expression 2. Heterologous Expression cluster_Assays 3. Functional Assays cluster_Analysis 4. Data Analysis & Comparison Clone_DOP1 Clone C. elegans DOP-1 cDNA Vector Expression Vector Clone_DOP1->Vector Clone_DRD1 Clone Human DRD1 cDNA Clone_DRD1->Vector Transfection Transfect into Cell Line (e.g., HEK293) Vector->Transfection BindingAssay Radioligand Binding (Determine Kd) Transfection->BindingAssay cAMPAssay cAMP Accumulation (Determine EC50) Transfection->cAMPAssay Analysis Compare Kd and EC50 values BindingAssay->Analysis cAMPAssay->Analysis

Fig. 3: Workflow for Receptor Characterization

Conclusion

While C. elegans this compound/DOP-1 and human DRD1 are orthologous dopamine receptors, they exhibit significant functional differences, most notably in their G-protein coupling and downstream signaling pathways. Human DRD1 predominantly signals through the canonical Gαs-cAMP pathway, whereas C. elegans DOP-1 demonstrates greater signaling promiscuity, engaging the Gαq pathway in vivo. Furthermore, the available data, though not from direct comparative studies, suggest that human DRD1 has a higher affinity for dopamine. These distinctions are critical for the interpretation of genetic and pharmacological studies in C. elegans and their translation to human physiology and disease. By understanding these differences, researchers can more effectively utilize the powerful genetic model of C. elegans to dissect the complexities of the dopaminergic system and accelerate the development of novel therapeutics.

References

Confirming DAR-1 Gene Knockout: A Comparative Guide to Validation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful knockout of a target gene is a critical first step in understanding its function and developing novel therapeutics. This guide provides a comprehensive comparison of common molecular techniques used to confirm the knockout of the DAR-1 gene, a dopamine D1-like receptor in the model organism Caenorhabditis elegans. Detailed experimental protocols, quantitative comparisons, and visual workflows are presented to aid in the selection of the most appropriate validation strategy.

The this compound gene encodes a G-protein coupled receptor (GPCR) that plays a role in dopamine signaling. Knockout of this gene is a valuable tool for investigating its function in neuronal processes and behavior. However, rigorous validation is essential to ensure that the desired genetic modification has occurred and to avoid misinterpretation of experimental results. This guide focuses on polymerase chain reaction (PCR) as a primary validation method and compares it with other widely used techniques.

Comparison of Gene Knockout Confirmation Methods

Choosing the right method to confirm a gene knockout depends on several factors, including the desired level of detail, available resources, and the specific nature of the genetic modification. The following table summarizes the key characteristics of four common techniques.

MethodPrincipleInformation ProvidedThroughputCostTime
Standard PCR Amplification of a specific DNA region to verify the presence or absence of the target gene or the integration of a selection cassette.Presence/absence of the gene, size of the deletion/insertion.HighLowShort
Quantitative PCR (qPCR) Measures the amount of a specific DNA or RNA target in real-time.Relative quantification of gene expression (mRNA level) or gene copy number.HighModerateShort
Western Blot Detects specific proteins in a sample using antibodies.Presence/absence and size of the target protein.MediumHighModerate
Southern Blot Detects specific DNA sequences in a large, complex sample.Presence, size, and copy number of the target gene at the DNA level.LowHighLong

Experimental Protocols

Standard PCR for this compound Knockout Confirmation in C. elegans

This protocol is designed to amplify the genomic region spanning the this compound gene to differentiate between wild-type and knockout animals.

1. Primer Design:

Three primers are typically used for a deletion knockout:

  • Forward Primer (Fwd): Binds upstream of the this compound gene.

  • Reverse Primer (Rev): Binds downstream of the this compound gene.

  • Internal Reverse Primer (Int Rev): Binds within the this compound coding sequence.

Example Primer Sequences (Hypothetical for this compound):

  • dar-1_Fwd: 5'-CGTCGATTGTCGTTGTCGTT-3'

  • dar-1_Rev: 5'-AGCTAGCTAGCTAGCTAGCT-3'

  • dar-1_Int_Rev: 5'-GATTACAGATTACAGATTAC-3'

2. DNA Extraction:

  • Pick single worms into 5-10 µL of lysis buffer (e.g., 50 mM KCl, 10 mM Tris-HCl pH 8.3, 2.5 mM MgCl2, 0.45% NP-40, 0.45% Tween-20, and 100 µg/mL Proteinase K).

  • Freeze the samples at -80°C for at least 15 minutes.

  • Lyse the worms by incubating at 60°C for 1 hour, followed by heat inactivation of Proteinase K at 95°C for 15 minutes.

  • Centrifuge at high speed for 1 minute and use the supernatant as the PCR template.

3. PCR Reaction:

ComponentVolume (µL)Final Concentration
5X PCR Buffer51X
dNTPs (10 mM)0.50.2 mM
dar-1_Fwd (10 µM)10.4 µM
dar-1_Rev (10 µM)10.4 µM
dar-1_Int_Rev (10 µM)10.4 µM
Taq DNA Polymerase0.251.25 units
Worm Lysate1-
Nuclease-free waterup to 25-

4. PCR Program:

StepTemperature (°C)TimeCycles
Initial Denaturation953 min1
Denaturation9530 sec35
Annealing5530 sec35
Extension721 min/kb35
Final Extension725 min1
Hold41

5. Gel Electrophoresis:

  • Run the PCR products on a 1.5% agarose gel.

  • Expected Results:

    • Wild-type: Two bands will be visible - a larger band from the Fwd/Rev primers and a smaller band from the Fwd/Int Rev primers.

    • Homozygous Knockout: A single, smaller band will be visible from the Fwd/Rev primers (due to the deletion). The internal primer binding site is absent.

    • Heterozygous: Three bands will be present, corresponding to both the wild-type and knockout alleles.

Visualizing Workflows and Pathways

To better understand the experimental process and the biological context of this compound, the following diagrams are provided.

PCR_Workflow cluster_sample_prep Sample Preparation cluster_pcr PCR Amplification cluster_analysis Analysis Worm Single C. elegans Lysis Lysis Buffer Worm->Lysis Pick Lysate Worm Lysate (DNA Template) Lysis->Lysate Heat/Freeze Thermocycler Thermocycler Lysate->Thermocycler PCR_Mix PCR Master Mix (Buffer, dNTPs, Taq) PCR_Mix->Thermocycler Primers Primers (Fwd, Rev, Int Rev) Primers->Thermocycler Gel Agarose Gel Electrophoresis Thermocycler->Gel PCR Product Result Genotype Confirmation (WT, KO, Het) Gel->Result

Figure 1. Workflow for PCR-based confirmation of gene knockout.

The this compound receptor is a D1-like dopamine receptor that, upon binding to its ligand dopamine, initiates an intracellular signaling cascade.

DAR1_Signaling_Pathway Dopamine Dopamine DAR1 This compound Receptor (GPCR) Dopamine->DAR1 G_protein Gαs/olf DAR1->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Response Cellular Response Downstream->Response

Figure 2. Simplified this compound signaling pathway.

Concluding Remarks

Confirming a gene knockout is a non-negotiable step in genetic research. While PCR is a rapid and cost-effective first-line method for screening potential knockouts, it is often advisable to use a secondary, orthogonal method for definitive confirmation. For instance, after identifying a homozygous knockout by PCR, confirming the absence of the this compound protein by Western blot would provide a higher level of confidence in the result. For a comprehensive analysis, especially when unexpected phenotypes are observed, sequencing the targeted genomic region is the gold standard to identify the precise nature of the genetic modification. By understanding the strengths and limitations of each technique, researchers can design a robust validation strategy that ensures the reliability of their experimental findings.

A Comparative Guide to DAR-1 and Other G-protein Coupled Receptors in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dopamine receptor DAR-1 (DOP-1) with other key G-protein coupled receptors (GPCRs) in the nematode, Caenorhabditis elegans. The information presented herein is based on a comprehensive review of published experimental data, offering an objective analysis of their signaling properties and functional roles in mediating worm behavior. This guide is intended to serve as a valuable resource for researchers investigating GPCR signaling and those involved in the development of novel therapeutics targeting these receptors.

Introduction to GPCRs in C. elegans

C. elegans possesses a large and diverse repertoire of GPCRs that play crucial roles in a wide array of physiological processes, including neurotransmission, chemosensation, and the regulation of behavior.[1][2] The simplicity of the C. elegans nervous system, with its fully mapped connectome, makes it a powerful model organism for dissecting the function of these receptors in defined neural circuits.[1][3] This guide focuses on a comparative analysis of the D1-like dopamine receptor this compound/DOP-1, the D2-like dopamine receptor DOP-3, and the serotonin receptor SER-1, highlighting their distinct and overlapping roles in modulating neuronal activity and behavior.

Quantitative Comparison of Receptor Properties

Direct quantitative comparisons of ligand binding affinities and G-protein coupling efficiencies for C. elegans GPCRs from standardized heterologous expression systems are not always available in the literature. The following tables summarize the available quantitative and qualitative data for this compound/DOP-1, DOP-3, and SER-1.

Table 1: Ligand Binding and Functional Potency

ReceptorEndogenous LigandAgonist Potency (EC50)AntagonistsNotes
This compound/DOP-1 Dopamine20 ± 10 nM (GTPγS binding assay)[4]Not extensively characterized in C. elegansFunctions as a D1-like receptor.[4]
DOP-3 DopamineNot availableNot extensively characterized in C. elegansFunctions as a D2-like receptor.
SER-1 SerotoninNot availableMethiothepin, mianserin, clozapineFunctions as a 5-HT2-like receptor.

N/A: Not available in the reviewed literature.

Table 2: Signaling Properties

ReceptorG-protein CouplingDownstream EffectorSecond MessengerFunctional Effect
This compound/DOP-1 Gαq, GαsAdenylyl Cyclase↑ cAMPExcitatory/Modulatory
DOP-3 GαoAdenylyl Cyclase↓ cAMPInhibitory
SER-1 GαqPhospholipase C↑ IP3, DAGExcitatory

Signaling Pathways

The signaling pathways for this compound/DOP-1, DOP-3, and SER-1 illustrate their distinct mechanisms of action within the cell.

cluster_DAR1 This compound/DOP-1 Signaling Dopamine Dopamine This compound/DOP-1 This compound/DOP-1 Dopamine->this compound/DOP-1 binds Gαq/s Gαq/s This compound/DOP-1->Gαq/s activates Adenylyl Cyclase Adenylyl Cyclase Gαq/s->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Cellular Response (Excitatory) Cellular Response (Excitatory) PKA->Cellular Response (Excitatory) phosphorylates targets

Caption: this compound/DOP-1 signaling pathway.

cluster_DOP3 DOP-3 Signaling Dopamine Dopamine DOP-3 DOP-3 Dopamine->DOP-3 binds Gαo Gαo DOP-3->Gαo activates Adenylyl Cyclase Adenylyl Cyclase Gαo->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP reduces production of Cellular Response (Inhibitory) Cellular Response (Inhibitory) cAMP->Cellular Response (Inhibitory) leads to

Caption: DOP-3 signaling pathway.

cluster_SER1 SER-1 Signaling Serotonin Serotonin SER-1 SER-1 Serotonin->SER-1 binds Gαq Gαq SER-1->Gαq activates PLC PLC Gαq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2+ release Ca2+ release IP3->Ca2+ release induces PKC activation PKC activation DAG->PKC activation activates Cellular Response (Excitatory) Cellular Response (Excitatory) Ca2+ release->Cellular Response (Excitatory) PKC activation->Cellular Response (Excitatory)

Caption: SER-1 signaling pathway.

Functional Roles in Behavior

This compound/DOP-1, DOP-3, and SER-1 play distinct and sometimes opposing roles in regulating key behaviors in C. elegans.

Table 3: Behavioral Functions

ReceptorBehavioral RoleKey Neurons/Tissues of ExpressionPhenotype of Loss-of-Function Mutant
This compound/DOP-1 Modulates mechanosensory habituation, promotes local search behavior, involved in the "basal slowing response" to food.[4][5]Mechanosensory neurons (ALM, PLM), cholinergic motor neurons.[6]Faster habituation to tap stimulus, reduced local searching off food.[4][5]
DOP-3 Inhibits locomotion, involved in the "basal slowing response" to food, regulates olfactory sensitivity.Cholinergic motor neurons, ASH sensory neurons.Hyperactive locomotion, resistance to dopamine-induced paralysis.
SER-1 Stimulates egg-laying, regulates locomotion.Vulval muscles, RIA and RIC interneurons.Reduced egg-laying rate, altered locomotion.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to characterize GPCR function in C. elegans.

Heterologous Expression and Functional Assays

This workflow is commonly used to characterize the basic signaling properties of a receptor in a controlled cellular environment.

Clone GPCR cDNA Clone GPCR cDNA Transfect into mammalian cells (e.g., HEK293) Transfect into mammalian cells (e.g., HEK293) Clone GPCR cDNA->Transfect into mammalian cells (e.g., HEK293) Functional Assay Functional Assay Transfect into mammalian cells (e.g., HEK293)->Functional Assay cAMP Assay cAMP Assay Functional Assay->cAMP Assay GTPγS Binding Assay GTPγS Binding Assay Functional Assay->GTPγS Binding Assay Calcium Imaging Calcium Imaging Functional Assay->Calcium Imaging Data Analysis (EC50, etc.) Data Analysis (EC50, etc.) cAMP Assay->Data Analysis (EC50, etc.) GTPγS Binding Assay->Data Analysis (EC50, etc.) Calcium Imaging->Data Analysis (EC50, etc.)

Caption: Workflow for heterologous expression and functional assays.

1. cDNA Cloning and Expression Vector Construction:

  • The full-length cDNA of the target GPCR (e.g., dop-1, dop-3, ser-1) is amplified from a C. elegans cDNA library by PCR.

  • The amplified cDNA is then cloned into a mammalian expression vector (e.g., pcDNA3.1).

2. Cell Culture and Transfection:

  • HEK293 or CHO cells are cultured in appropriate media.

  • Cells are transiently transfected with the GPCR expression vector using a suitable transfection reagent.

3. Functional Assays:

  • cAMP Measurement: For Gs or Gi/o coupled receptors, intracellular cAMP levels are measured in response to agonist stimulation using commercially available kits (e.g., ELISA, HTRF).

  • GTPγS Binding Assay: The activation of G-proteins is directly measured by quantifying the binding of non-hydrolyzable [35S]GTPγS to membranes prepared from transfected cells upon agonist stimulation.[4]

  • Calcium Imaging: For Gq-coupled receptors, changes in intracellular calcium concentration are monitored using calcium-sensitive fluorescent dyes (e.g., Fura-2) in response to agonist application.

Behavioral Assays in C. elegans

1. Locomotion Analysis:

  • Basal Slowing Response: The rate of locomotion (body bends per minute) of well-fed worms is quantified before and after they encounter a bacterial lawn.[7] Dopamine and receptors like DOP-1 and DOP-3 are involved in this behavior.[6][8]

  • Aldicarb-induced Paralysis Assay: This assay indirectly measures the rate of acetylcholine release at the neuromuscular junction. Aldicarb, an acetylcholinesterase inhibitor, causes paralysis. Mutants with altered neurotransmitter release, which can be modulated by GPCRs, will exhibit altered sensitivity to aldicarb.

2. Egg-laying Assay:

  • The number of eggs laid by individual hermaphrodites over a specific time period is counted.

  • The effect of exogenous application of neurotransmitters (e.g., serotonin) or drugs on the egg-laying rate of wild-type and mutant animals is quantified.

Conclusion

This compound/DOP-1, DOP-3, and SER-1 represent a small fraction of the vast GPCR family in C. elegans, yet they play fundamental and often opposing roles in shaping the animal's behavior in response to its environment. While significant progress has been made in elucidating their signaling pathways and behavioral functions, a lack of standardized, quantitative biochemical data presents a challenge for direct comparisons. Future studies employing heterologous expression systems to systematically characterize the pharmacological properties of these and other C. elegans GPCRs will be invaluable for a deeper understanding of their function and for their potential as therapeutic targets.

References

A Comparative Analysis of Dopamine Receptor Signaling in C. elegans Neurons

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the signaling pathways and functions of the primary dopamine receptors in the nematode, Caenorhabditis elegans: DOP-1 (a D1-like receptor) and DOP-2 and DOP-3 (D2-like receptors). While the user query specified "DAR-1," this is not a standard nomenclature in C. elegans literature; therefore, this guide focuses on the well-characterized DOP receptors that mediate dopamine signaling. This analysis is supported by experimental data from behavioral assays, details on neuronal expression, and descriptions of the underlying signaling mechanisms.

Quantitative Data Presentation

The following table summarizes the quantitative effects of mutations in dop-1, dop-2, and dop-3 on various dopamine-mediated behaviors in C. elegans. These receptors often exhibit antagonistic functions, particularly DOP-1 and DOP-3, in modulating neuronal circuits and behavior.

Behavioral AssayWild-Type (N2) Phenotypedop-1 Mutant Phenotypedop-2 Mutant Phenotypedop-3 Mutant PhenotypeComparative Insights
Gentle Touch Response High response probability (~90-100%)Significantly reduced response[1]Significantly reduced response[1]Significantly reduced response[1]All three receptors are important for normal mechanosensation, with mutants showing a diminished response to gentle touch.[1]
Swimming Induced Paralysis (SWIP) in dat-1 background Wild-type animals do not paralyze. dat-1 mutants paralyze in ~10-20 mins.dat-1; dop-1 double mutants show a slightly enhanced paralysis phenotype compared to dat-1 alone.dat-1; dop-2 double mutants show a partial suppression of paralysis.dat-1; dop-3 double mutants show a complete suppression of paralysis.[2]DOP-3 is the primary mediator of SWIP, an effect caused by excess extrasynaptic dopamine. DOP-1 appears to have an opposing, albeit weaker, role.[2][3]
Basal Slowing Response on Food Well-fed animals slow their locomotion rate on a bacterial lawn.dop-1 mutants show a reduced slowing response, indicating a role in promoting this behavior.dop-2 mutants have a less characterized role in this specific assay.dop-3 mutants fail to slow down, indicating it is essential for this dopamine-mediated behavior.DOP-1 and DOP-3 act antagonistically to control the basal slowing response, with DOP-3 being the primary driver of slowing.
Octanol Avoidance (30% Octanol) Wild-type animals show a robust avoidance response (e.g., response time of ~4 seconds).No significant difference from wild-type.No significant difference from wild-type.Hypersensitive response (faster response time, e.g., ~2 seconds), indicating DOP-3 normally dampens this sensory response.[4]DOP-3 plays a key role in modulating the sensitivity of sensory neurons to certain aversive stimuli.[4]
Egg-Laying Rate (Roaming State) Coupled with locomotion; higher rate during roaming.No significant phenotype in single mutants.Reduced egg-laying rate during roaming (similar to dopamine-deficient mutants).[5]Reduced egg-laying rate during roaming (similar to dopamine-deficient mutants).[5]DOP-2 and DOP-3 are required for coupling the egg-laying motor program with the roaming locomotor state.[5]
Neuronal Expression of Dopamine Receptors

The differential expression of DOP-1, DOP-2, and DOP-3 across various neuron types underpins their distinct and sometimes opposing roles in the regulation of behavior.

Neuron ClassSpecific NeuronsDOP-1 ExpressionDOP-2 ExpressionDOP-3 Expression
Motor Neurons Cholinergic Motor Neurons (e.g., VA, VB)Yes[6][7]Weakly ExpressedYes[6][7]
GABAergic Motor Neurons (e.g., VD, DD)NoStrongly ExpressedStrongly Expressed[7]
Sensory Neurons Mechanosensory (touch)Yes (ALM, PLM)Not prominently reportedYes (ASH)[4]
Interneurons RIS, SIA, SIB, RID, PDAYes (RIS)[7]Yes (SIA, SIB, RID, PDA)Yes (ASE, SIA, RIC)[7]
Dopaminergic Neurons CEP, ADE, PDENoYes (autoreceptor function)Not reported

Signaling Pathways and Visualizations

Dopamine signaling in C. elegans is primarily mediated by G-protein coupled receptors. DOP-1, a D1-like receptor, typically couples to Gαq to stimulate downstream pathways, while DOP-2 and DOP-3, D2-like receptors, couple to Gαo to inhibit neuronal activity.[7][8] Their antagonistic effects are often observed in neurons where they are co-expressed, such as the cholinergic motor neurons.[6]

DOP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DA Dopamine DOP1 DOP-1 Receptor DA->DOP1 Binds Gaq Gαq DOP1->Gaq Activates PLC Phospholipase C (EGL-8) Gaq->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Produces IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces UNC13 UNC-13 DAG->UNC13 Recruits ACh_Release Increased Acetylcholine Release UNC13->ACh_Release Promotes

DOP-1 (D1-like) signaling pathway in a cholinergic motor neuron.

DOP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DA Dopamine DOP3 DOP-3 Receptor DA->DOP3 Binds Gao Gαo (GOA-1) DOP3->Gao Activates EAT16 RGS Protein (EAT-16) Gao->EAT16 Interacts with DGK1 Diacylglycerol Kinase (DGK-1) Gao->DGK1 Interacts with ACh_Release Decreased Acetylcholine Release Gao->ACh_Release Inhibits

DOP-3 (D2-like) signaling pathway in a cholinergic motor neuron.

Experimental Protocols

Swimming Induced Paralysis (SWIP) Assay

This assay is used to assess the effects of excess dopamine signaling, often observed in mutants with defective dopamine transporter function (dat-1).

Methodology:

  • Animal Preparation: Synchronize C. elegans populations and grow them to the late L4 larval stage on NGM plates seeded with OP50 bacteria.

  • Assay Setup: Prepare a multi-well plate (e.g., 48-well) with each well containing a defined volume of M9 buffer or water (e.g., 150 µL).[5]

  • Transfer: Using a platinum wire pick, transfer a group of 10-15 L4 worms into a single well.

  • Observation: Start a timer immediately after transferring the worms. Observe the animals for a period of up to 30 minutes.

  • Scoring: An animal is scored as "paralyzed" if it ceases to perform the typical swimming/thrashing motion and remains largely immobile, only exhibiting occasional head movements or twitches, for a continuous period (e.g., 20 seconds).[5]

  • Data Analysis: The percentage of paralyzed animals is recorded at set time intervals (e.g., every 5 minutes). This allows for the generation of a time-course of paralysis.

SWIP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Synchronize C. elegans (L4 stage) C Transfer ~10 worms into each well A->C B Prepare multi-well plate with M9 buffer B->C D Start timer and observe for up to 30 minutes C->D E Score worms as paralyzed (cessation of thrashing) D->E F Calculate percentage of paralyzed worms over time E->F

Workflow for the Swimming Induced Paralysis (SWIP) assay.
Gentle Touch Response Assay

This assay measures mechanosensory function, which is modulated by dopamine signaling.

Methodology:

  • Animal Preparation: Use well-fed young adult worms on an NGM plate without a bacterial lawn.

  • Stimulus Application: Gently touch the worm's anterior or posterior body with a fine hair (e.g., an eyebrow hair) attached to a glass capillary tube.

  • Scoring Response: A positive response is recorded if the worm moves away from the stimulus (i.e., initiates backward locomotion for an anterior touch, or forward locomotion for a posterior touch). No response or a pause without directional movement is scored as a negative response.

  • Assay Repetition: Each animal is typically tested multiple times (e.g., 10 trials) with a set inter-trial interval (e.g., 30 seconds) to prevent habituation.

  • Data Analysis: The response rate is calculated as the percentage of positive responses out of the total number of trials.

Locomotion (Thrashing) Assay

This assay quantifies the general motor activity of the worms in a liquid environment.

Methodology:

  • Animal Preparation: Pick a single young adult worm from a culture plate.

  • Assay Setup: Place a drop of M9 buffer on a glass slide or in a well of a microtiter plate.

  • Transfer: Transfer the worm into the drop of M9 buffer.

  • Acclimation: Allow the worm to acclimate for a short period (e.g., 30-60 seconds).

  • Counting Thrashes: Count the number of body bends in a set time interval (e.g., 30 or 60 seconds). A single thrash is defined as a complete change in the direction of bending at the mid-body.

  • Data Analysis: The data is presented as the number of thrashes per minute. This can be performed manually or with automated tracking software.

References

A Cross-Species Examination of DAR-1/D1-like Dopamine Receptor Gene Regulation and Function

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Dopamine, a critical neurotransmitter, orchestrates a diverse array of physiological and behavioral processes across the animal kingdom. Its effects are mediated through dopamine receptors, with the D1-like receptor family playing a pivotal role in neuronal signaling. This guide provides a comprehensive cross-species comparison of the regulation and function of the DAR-1 gene and its D1-like homologs, with a focus on the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and vertebrates. By presenting quantitative data, detailed experimental protocols, and visualized signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in drug development seeking to understand the conserved and divergent aspects of dopaminergic signaling.

Quantitative Comparison of this compound/D1-like Receptor Properties

To facilitate a clear comparison of the key characteristics of this compound/D1-like receptors across different species, the following tables summarize available quantitative data on their expression and pharmacological properties.

Table 1: Cross-Species Comparison of this compound/D1-like Receptor Gene Expression
SpeciesGene(s)Primary Expression Tissues/CellsExpression Level (Relative or Absolute)Method
Caenorhabditis elegansThis compoundPharyngeal muscle, mechanosensory neurons, interneuronsQualitatively described as presentIn situ hybridization, Reporter gene fusion
Drosophila melanogasterDop1R1 (DopR), Dop1R2 (DAMB)Mushroom bodies, central complex, various neurons in the brainQualitatively described as widespread in the brainIn situ hybridization, Antibody staining
Ixodes scapularis (Tick)InvD1LSalivary glands, synganglionHighly expressed in salivary glandsImmunohistochemistry
Mus musculus (Mouse)Drd1Caudate-putamen, nucleus accumbens, olfactory tubercle, cerebral cortexD1R mRNA is the second most abundant dopamine receptor mRNA in the striatum after D2R.[1]Quantitative RT-PCR
Table 2: Pharmacological Profile of this compound/D1-like Receptors
SpeciesReceptorLigandPotency (EC50/IC50)Affinity (Ki)
Ixodes scapularis (Tick)InvD1LDopamine1.34 µM[2]-
Homo sapiens (Human)D1 ReceptorDopamine906 nM (at 0 mV)[3]-
Homo sapiens (Human)D5 ReceptorDopamine44 nM (at 0 mV)[3]-
Rana pipiens (Frog)D1-like ReceptorSCH-23390-1.1 nM[4]
Rana pipiens (Frog)D1-like ReceptorSpiperone-100 nM[4]
Rattus norvegicus (Rat)D1 ReceptorSCH-23390-0.1 nM[4]
Rattus norvegicus (Rat)D1 ReceptorSpiperone-10 nM[4]

Signaling Pathways of this compound/D1-like Receptors

Activation of this compound/D1-like receptors by dopamine initiates intracellular signaling cascades that are largely conserved across species. The canonical pathway involves the activation of a stimulatory G-protein (Gαs/olf), leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), thereby modulating gene expression.[5] In addition to the canonical cAMP pathway, D1-like receptors can also signal through Gαq, leading to the activation of Phospholipase C (PLC) and subsequent increases in intracellular calcium levels.[2]

Below are diagrams illustrating the generalized signaling pathways for D1-like receptors.

D1_like_receptor_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1-like Receptor Dopamine->D1R Gs Gαs/olf D1R->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression CREB->GeneExpression Regulates

Figure 1. Canonical D1-like receptor signaling pathway via cAMP.

D1_like_receptor_calcium_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1-like Receptor Dopamine->D1R Gq Gαq D1R->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response Ca2->CellularResponse Mediates

Figure 2. D1-like receptor signaling pathway via Calcium.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation and function of this compound/D1-like dopamine receptors.

Protocol 1: Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for a two-step qRT-PCR to quantify the mRNA levels of a target gene (e.g., this compound) relative to a reference gene.[6][7]

I. RNA Extraction

  • Homogenize cells or tissues in a lysis reagent (e.g., TRIzol).[6]

  • Add chloroform for phase separation and centrifuge to separate the aqueous (RNA-containing), interphase, and organic phases.[6]

  • Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.

  • Wash the RNA pellet with 75% ethanol.[6]

  • Air-dry the pellet and resuspend it in RNase-free water.[6]

  • Assess RNA quality and quantity using a spectrophotometer.

II. cDNA Synthesis (Reverse Transcription)

  • Prepare a reaction mix containing your total RNA, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.[8]

  • Incubate the reaction in a thermal cycler according to the reverse transcriptase manufacturer's instructions (e.g., 42°C for 50 minutes, followed by 70°C for 15 minutes to inactivate the enzyme).[6]

  • The resulting cDNA can be stored at -20°C.

III. qPCR

  • Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your target and reference genes, and nuclease-free water.[7]

  • Aliquot the master mix into a qPCR plate.

  • Add diluted cDNA to the appropriate wells.

  • Seal the plate and run it in a real-time PCR machine with a thermal cycling program that includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[8]

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[7]

IV. Data Analysis

  • Determine the threshold cycle (Ct) for each reaction.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.[7]

qRTPCR_Workflow RNA_Extraction 1. RNA Extraction cDNA_Synthesis 2. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 3. qPCR with SYBR Green cDNA_Synthesis->qPCR Data_Analysis 4. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Figure 3. Workflow for quantitative RT-PCR.

Protocol 2: Western Blotting for Protein Quantification

This protocol outlines the steps for detecting and quantifying the protein levels of a this compound/D1-like receptor.[9][10]

I. Protein Extraction

  • Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.[9]

  • Incubate on ice to facilitate lysis.[10]

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.[9]

  • Determine the protein concentration using a BCA assay.[10]

II. SDS-PAGE

  • Mix the protein samples with Laemmli loading buffer and heat to denature the proteins.[10]

  • Load equal amounts of protein into the wells of an SDS-polyacrylamide gel, along with a molecular weight marker.

  • Run the gel via electrophoresis to separate the proteins by size.[11]

III. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

  • Confirm successful transfer by staining the membrane with Ponceau S.[11]

IV. Immunodetection

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the this compound/D1-like receptor overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again with TBST.

V. Detection and Quantification

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[11]

  • Capture the chemiluminescent signal using a gel imager or X-ray film.[12]

  • Quantify the band intensity using densitometry software, normalizing to a loading control protein (e.g., β-actin or GAPDH).

Western_Blot_Workflow Protein_Extraction 1. Protein Extraction SDS_PAGE 2. SDS-PAGE Protein_Extraction->SDS_PAGE Transfer 3. Protein Transfer SDS_PAGE->Transfer Immunodetection 4. Immunodetection Transfer->Immunodetection Detection 5. Detection & Quantification Immunodetection->Detection

Figure 4. Workflow for Western Blotting.

Protocol 3: Luciferase Reporter Assay for Promoter Activity

This assay is used to measure the activity of the this compound/D1-like receptor gene promoter.[13][14]

I. Plasmid Construction

  • Clone the promoter region of the this compound/D1-like receptor gene upstream of a luciferase reporter gene in a suitable vector.

  • Co-transfect this construct into cultured cells along with a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.[14]

II. Cell Culture and Transfection

  • Culture the cells in an opaque-walled plate.

  • Transfect the cells with the reporter and control plasmids using a suitable transfection reagent.

III. Treatment and Incubation

  • After transfection, treat the cells with compounds of interest (e.g., potential transcription factor activators or inhibitors).

  • Incubate the cells for 24-48 hours to allow for reporter gene expression.[13]

IV. Luciferase Assay

  • Lyse the cells using a passive lysis buffer.[13]

  • Add the firefly luciferase substrate and measure the luminescence using a luminometer.[6]

  • Add a "stop and glo" reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence again.[13]

V. Data Analysis

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Compare the normalized luciferase activity between different treatment conditions to determine the effect on promoter activity.

Luciferase_Assay_Workflow Plasmid_Construction 1. Plasmid Construction Transfection 2. Cell Transfection Plasmid_Construction->Transfection Treatment 3. Cell Treatment Transfection->Treatment Luminescence_Measurement 4. Luminescence Measurement Treatment->Luminescence_Measurement Data_Analysis 5. Data Analysis Luminescence_Measurement->Data_Analysis

Figure 5. Workflow for Luciferase Reporter Assay.

References

A Head-to-Head Comparison of GLP-1 Receptor Agonists: Efficacy, Safety, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The glucagon-like peptide-1 (GLP-1) receptor has emerged as a pivotal target in the management of type 2 diabetes and obesity. The development of GLP-1 receptor agonists has revolutionized treatment paradigms, yet the growing number of available agents necessitates a clear understanding of their comparative performance. This guide provides an objective comparison of leading GLP-1 receptor agonists, supported by data from head-to-head clinical trials and an overview of the experimental methodologies used to characterize these compounds.

Quantitative Comparison of Clinical Efficacy and Safety

The following table summarizes key efficacy and safety data from major head-to-head clinical trials comparing prominent GLP-1 receptor agonists. These trials provide a direct comparison of the agents' effects on glycemic control (HbA1c reduction), body weight, and the incidence of common adverse events.

Clinical TrialComparisonPrimary Efficacy Endpoint (Change in HbA1c)Secondary Efficacy Endpoint (Change in Body Weight)Key Adverse Events (Nausea)
LEAD-6 [1][2][3]Liraglutide (1.8 mg, once daily) vs. Exenatide (10 µg, twice daily)Liraglutide: -1.12%Exenatide: -0.79%(p<0.0001)Liraglutide: -3.24 kgExenatide: -2.87 kg(p=NS)Nausea was less persistent with liraglutide.[1][3]
AWARD-6 [[“]]Dulaglutide (1.5 mg, once weekly) vs. Liraglutide (1.8 mg, once daily)Dulaglutide: -1.42%Liraglutide: -1.36%(Non-inferiority met)Dulaglutide: -2.90 kgLiraglutide: -3.61 kgNausea: Dulaglutide 20%, Liraglutide 19%
SUSTAIN 7 [5]Semaglutide (0.5 mg, once weekly) vs. Dulaglutide (0.75 mg, once weekly)Semaglutide: -1.5%Dulaglutide: -1.1%(p<0.0001)Semaglutide: -4.6 kgDulaglutide: -2.3 kg(p<0.0001)Nausea: Semaglutide 22%, Dulaglutide 17%
SUSTAIN 7 [5]Semaglutide (1.0 mg, once weekly) vs. Dulaglutide (1.5 mg, once weekly)Semaglutide: -1.8%Dulaglutide: -1.4%(p<0.0001)Semaglutide: -6.5 kgDulaglutide: -3.0 kg(p<0.0001)Nausea: Semaglutide 21%, Dulaglutide 19%
Meta-analysis [6][7]Semaglutide vs. LiraglutideSemaglutide showed a significantly greater reduction in HbA1c.[6][7]Semaglutide showed a significantly greater reduction in body weight.-
Meta-analysis [6][7]Semaglutide vs. DulaglutideSemaglutide showed a superior reduction in HbA1c.[6][7]Semaglutide showed a significantly greater reduction in body weight.-

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are central to its therapeutic effects. The binding of a GLP-1 agonist triggers a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These pathways collectively mediate the diverse physiological responses to GLP-1 receptor activation, including enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 Agonist GLP-1 Agonist GLP1R GLP-1 Receptor GLP-1 Agonist->GLP1R Binds to Gs Gαs Protein GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Exchange Protein Directly Activated by cAMP (EPAC) cAMP->EPAC Activates Insulin Glucose-Dependent Insulin Secretion PKA->Insulin Glucagon Glucagon Suppression PKA->Glucagon Gastric Delayed Gastric Emptying PKA->Gastric Satiety Increased Satiety PKA->Satiety EPAC->Insulin

GLP-1 Receptor Signaling Cascade

Experimental Protocols

The characterization and comparison of GLP-1 receptor agonists involve a range of in vitro and in vivo experimental protocols designed to assess their potency, efficacy, and downstream effects.

In Vitro Cell-Based Assays

1. cAMP Accumulation Assay: This is a primary assay to determine the potency and efficacy of GLP-1 agonists.

  • Principle: Measures the production of intracellular cyclic AMP (cAMP) following receptor activation.

  • General Methodology:

    • HEK293 or CHO cells stably expressing the human GLP-1 receptor are cultured.

    • Cells are incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Cells are then treated with varying concentrations of the GLP-1 receptor agonist.

    • Following incubation, cells are lysed, and the intracellular cAMP concentration is quantified using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • Dose-response curves are generated to determine EC50 values.

2. β-Arrestin Recruitment Assay: This assay assesses the potential for biased agonism.

  • Principle: Measures the recruitment of β-arrestin to the activated GLP-1 receptor, a key step in receptor desensitization and internalization.

  • General Methodology:

    • Cells co-expressing the GLP-1 receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent tag) are used.

    • Upon agonist stimulation, the recruitment of β-arrestin to the receptor brings the fusion partners into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

    • Dose-response curves are generated to quantify the potency of β-arrestin recruitment.

In Vivo Animal Models

1. Glucose Tolerance Tests in Rodent Models:

  • Principle: Evaluates the effect of the agonist on glucose disposal in response to a glucose challenge.

  • General Methodology:

    • Diabetic or diet-induced obese mice or rats are fasted overnight.

    • The GLP-1 receptor agonist or vehicle is administered at a specific time point before the glucose challenge.

    • A bolus of glucose is administered orally (OGTT) or intraperitoneally (IPGTT).

    • Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

    • The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.

2. Food Intake and Body Weight Studies:

  • Principle: Assesses the anorectic and weight-reducing effects of the agonists.

  • General Methodology:

    • Animals are housed individually to allow for accurate food intake measurement.

    • The GLP-1 receptor agonist or vehicle is administered chronically (e.g., once daily or once weekly via subcutaneous injection).

    • Food intake and body weight are recorded daily or at regular intervals over the study period.

    • Changes in body composition (fat mass vs. lean mass) can be assessed using techniques like DEXA or MRI.

Experimental Workflow for Agonist Comparison

The following diagram illustrates a typical workflow for the preclinical and clinical comparison of different GLP-1 receptor agonists.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials in_vitro In Vitro Characterization (cAMP, β-arrestin) in_vivo In Vivo Animal Models (Glucose Tolerance, Food Intake) in_vitro->in_vivo Lead Candidate Selection phase1 Phase I (Safety, PK/PD in healthy volunteers) in_vivo->phase1 IND Submission phase2 Phase II (Dose-ranging, Efficacy in patients) phase1->phase2 phase3 Phase III (Head-to-Head Comparison vs. Standard of Care) phase2->phase3 Market Approval Market Approval phase3->Market Approval Regulatory Review

Workflow for Comparing GLP-1 Agonists

References

Unraveling the Role of DAR-1 in Modulating C. elegans Behavior: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the D1-like dopamine receptor DAR-1's role in specific behaviors of the nematode Caenorhabditis elegans, contrasting its function with other dopamine receptors. The information presented is supported by experimental data and detailed methodologies to facilitate informed research and development.

This compound: A Key Player in Dopaminergic Modulation of Behavior

This compound, a homolog of the mammalian D1-type dopamine receptor, is a crucial component of the neural circuits governing several behaviors in C. elegans. It often functions in opposition to the D2-like receptors, DOP-2 and DOP-3, to fine-tune behavioral outputs in response to environmental cues. This guide will focus on two well-characterized behaviors significantly influenced by this compound signaling: swimming and the basal slowing response to food.

Comparative Analysis of Dopamine Receptor Mutants in Behavioral Assays

The following tables summarize quantitative data from studies comparing the behavioral phenotypes of this compound mutants with wild-type and other dopamine receptor mutants.

Table 1: Swimming Behavior

Swimming in C. elegans is characterized by rhythmic, sinusoidal body bends. The frequency of these bends is a key indicator of the animal's locomotive state in a liquid environment.

GenotypeMean Body Bend Frequency (Hz) at 1 minMean Body Bend Frequency (Hz) at 10 minKey Observation
Wild-type~2.0~2.0Sustained, high-frequency swimming.
grk-2<0.5<0.5Severe swimming defect.
grk-2; dop-3~1.5~0.4Initial suppression of the swimming defect, but unable to sustain swimming.[1]
grk-2; dop-1; dop-3~1.5~1.5Sustained swimming, indicating dop-1 mutation suppresses the late-stage swimming defect of grk-2; dop-3 mutants.[1][2]

Data adapted from a study investigating the role of dopamine receptors in modulating swimming behavior. The grk-2 mutant background enhances the defects, allowing for clearer observation of the roles of dop-1 and dop-3.

Table 2: Basal Slowing Response on Food

The basal slowing response is a characteristic behavior where C. elegans reduces its speed of locomotion upon encountering a bacterial lawn (its food source). This behavior is mediated by dopamine signaling.

GenotypeLocomotor Rate off Food (Body Bends/min)Locomotor Rate on Food (Body Bends/min)Slowing Response
Wild-type (him-5)~25~15Significant slowing in the presence of food.
dop-1~25~15Exhibits a basal slowing response similar to wild-type.

Data suggests that while this compound is involved in other aspects of dopamine-modulated behaviors, it may not be essential for the fundamental basal slowing response to food.

Experimental Protocols

Swimming Assay

This protocol is adapted from studies of swimming behavior in C. elegans.

Objective: To quantify the swimming behavior of C. elegans by measuring the frequency of body bends in a liquid medium.

Materials:

  • M9 buffer

  • 96-well plate or small petri dishes

  • Synchronized population of young adult worms

  • Microscope with video recording capabilities

  • Worm tracking software (e.g., WormLab) or manual counting method

Procedure:

  • Prepare a 96-well plate or small petri dishes with M9 buffer.

  • Transfer individual, age-synchronized young adult worms into the wells containing M9 buffer.

  • Allow the worms to acclimate for a brief period (e.g., 1 minute).

  • Record videos of the swimming worms for a set duration (e.g., 30 seconds) at specific time points (e.g., 1 minute and 10 minutes after transfer).

  • Analyze the videos to determine the number of body bends per unit of time (frequency in Hz). A full sinusoidal wave of the body is counted as one body bend. This can be done using automated worm tracking software or by manual counting from the video playback.

  • Compare the body bend frequencies between different genotypes.

Basal Slowing Response Assay

This protocol is a standard method for assessing the food-sensing behavior of C. elegans.[3][4][5]

Objective: To measure the change in locomotion rate of C. elegans upon encountering a bacterial lawn.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • M9 buffer

  • Synchronized population of well-fed young adult worms

  • Microscope

Procedure:

  • Prepare two sets of NGM plates: one seeded with a lawn of E. coli OP50 and one unseeded.

  • Wash a synchronized population of well-fed young adult worms off their culture plates with M9 buffer to remove any residual bacteria.

  • Transfer a small number of worms (e.g., 5-10) to the center of an unseeded NGM plate.

  • Allow the worms to acclimate for approximately 5 minutes.

  • Count the number of body bends for each worm over a 20-second interval to determine the basal locomotion rate.

  • Transfer a separate group of washed worms to the center of an NGM plate with a bacterial lawn.

  • After the worms have been on the bacterial lawn for a few minutes, count the number of body bends for each worm over a 20-second interval.

  • Calculate the locomotor rate (body bends/minute) for each condition.

  • The slowing response is the difference between the locomotor rate off and on the bacterial lawn. Compare this response across different genotypes.

Signaling Pathways and Logical Relationships

This compound Signaling in the RIS Neuron and its Impact on Swimming Behavior

In the context of sustained swimming, this compound/DOP-1 in the RIS (Ring Interneuron, Sleep) neuron plays a key role in modulating the secretion of the neuropeptide FLP-11. This signaling cascade ultimately influences the activity of downstream neurons that control locomotion.

DAR1_Swimming_Pathway Dopamine Dopamine DAR1 This compound (DOP-1) in RIS Neuron Dopamine->DAR1 Gs Gαs DAR1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates FLP11 FLP-11 Secretion PKA->FLP11 modulates AVK_neuron AVK Neuron FLP11->AVK_neuron inhibits Swimming Sustained Swimming AVK_neuron->Swimming promotes

Caption: this compound signaling pathway in the RIS neuron modulating sustained swimming.

Antagonistic Relationship between D1-like and D2-like Receptors in Locomotion

This compound (a D1-like receptor) and DOP-3 (a D2-like receptor) are often co-expressed in the same neurons, such as cholinergic motor neurons, where they have opposing effects on acetylcholine release and, consequently, locomotion.

Antagonistic_Dopamine_Receptors cluster_D1 D1-like Signaling cluster_D2 D2-like Signaling Dopamine Dopamine DAR1 This compound (DOP-1) Dopamine->DAR1 DOP3 DOP-3 Dopamine->DOP3 Gq Gαq DAR1->Gq PLC Phospholipase C Gq->PLC ACh_release_inc Increased Acetylcholine Release PLC->ACh_release_inc Locomotion Locomotion ACh_release_inc->Locomotion promotes Go Gαo DOP3->Go ACh_release_dec Decreased Acetylcholine Release Go->ACh_release_dec ACh_release_dec->Locomotion inhibits

Caption: Opposing effects of D1-like and D2-like dopamine receptors on locomotion.[6]

This guide provides a foundational understanding of this compound's role in C. elegans behavior, offering a starting point for further investigation into the complexities of dopamine signaling and its potential as a target for therapeutic development.

References

A Comparative Guide to Dopamine Receptor DAR-1 (DOP-1) Expression in Caenorhabditis elegans Life Stages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on DOP-1 Expression

A comprehensive search of the current scientific literature did not yield specific quantitative data comparing the expression levels of the DOP-1 receptor across the different life stages of C. elegans (e.g., L1-L4 larvae vs. adult). Researchers seeking to investigate the developmental regulation of this receptor would need to perform quantitative experiments using the methodologies described below.

Experimental Protocols for Quantifying DOP-1 Expression

The quantification of protein and gene expression in C. elegans can be achieved through several well-established methods. The choice of method will depend on whether protein or mRNA levels are being assessed.

1. Quantification of DOP-1 Protein Expression via Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

  • Protein Extraction: Synchronized populations of C. elegans at different life stages (L1, L2, L3, L4, and adult) are collected. The worms are washed to remove bacteria and then lysed using a sonicator or by freeze-thaw cycles in a lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay such as the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of total protein from each life stage are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is incubated with a primary antibody specific to the DOP-1 receptor. After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • Detection and Quantification: The signal is visualized using a chemiluminescent substrate, and the band intensity corresponding to DOP-1 is quantified using densitometry software. A loading control protein (e.g., actin or tubulin) should be used to normalize the data and ensure equal protein loading.

2. Quantification of dop-1 mRNA Expression via Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive method for quantifying gene expression at the mRNA level.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from synchronized populations of C. elegans at various life stages using a commercial kit or a standard Trizol-based method. The quality and quantity of the RNA are assessed, and then the RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The qPCR reaction is set up using the cDNA as a template, primers specific for the dop-1 gene, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The amplification of the dop-1 gene is monitored in real-time. The relative expression of dop-1 at different life stages is calculated using the comparative Ct (ΔΔCt) method, normalized to one or more stable reference genes (e.g., act-1, cdc-42).

3. In Vivo Expression Analysis using Reporter Genes

Reporter gene fusions can be used to visualize the expression pattern of dop-1 in living animals across different developmental stages.

  • Construct Generation: A DNA construct is made where the promoter region of the dop-1 gene is fused to a reporter gene, such as Green Fluorescent Protein (GFP).

  • Transgenesis: This construct is injected into the gonad of adult C. elegans to create transgenic lines that express GFP under the control of the dop-1 promoter.

  • Microscopy and Quantification: The expression pattern and intensity of GFP can be observed and quantified at different life stages using fluorescence microscopy. This method provides spatial and temporal information about gene expression.

DOP-1 Signaling Pathway

In C. elegans, dopamine signaling is crucial for modulating various behaviors, including locomotion, learning, and mechanosensation. The DOP-1 receptor is a D1-like dopamine receptor that is coupled to a Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade plays a role in neuronal function and behavior.

Below is a diagram illustrating the canonical DOP-1 signaling pathway.

DOP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine DOP1 DOP-1 Receptor Dopamine->DOP1 Binds G_protein Gs Protein (α, β, γ) DOP1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channel activity, gene expression) PKA->Cellular_Response Phosphorylates Targets

Caption: The DOP-1 dopamine receptor signaling pathway in C. elegans.

Experimental Workflow for DOP-1 Quantification

The following diagram outlines a typical experimental workflow for the quantitative comparison of DOP-1 expression across different life stages of C. elegans.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_quantification Quantification cluster_result Result A Synchronize C. elegans (e.g., by bleaching) B Culture to Different Life Stages (L1, L2, L3, L4, Adult) A->B C Harvest and Wash Worms B->C D1 Protein Extraction C->D1 D2 RNA Extraction C->D2 E1 Western Blot D1->E1 E2 qRT-PCR D2->E2 F1 Densitometry Analysis E1->F1 G Comparison of DOP-1 Expression Levels F1->G F2 Relative Quantification (ΔΔCt) E2->F2 F2->G

Caption: Workflow for quantifying DOP-1 expression in C. elegans.

Safety Operating Guide

Essential Procedures for the Safe Disposal of DAR-1

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document outlines the essential, immediate safety and logistical information for the proper disposal of a substance identified as DAR-1, with the understanding that this may refer to a specific chemical agent or a class of compounds such as an antibody-drug conjugate with a drug-to-antibody ratio of one. Adherence to these procedural guidelines is paramount to ensure personal safety and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures for this compound, it is crucial to consult the Safety Data Sheet (SDS) for specific handling and safety information. General safety precautions include wearing appropriate personal protective equipment (PPE), such as chemical-impermeable gloves, safety glasses with side shields, and a lab coat.[1][2] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust, mists, or vapors.[1][3] It is also essential to prevent contact with skin and eyes.[1]

In the event of accidental release, personnel should be evacuated from the affected area.[1][4] Spills should be collected using spark-proof tools and explosion-proof equipment, and the collected material must be promptly disposed of in accordance with applicable laws and regulations.[1]

Quantitative Disposal Parameters

The following table summarizes key quantitative data and parameters relevant to the safe disposal of chemical waste. These values are general and should be confirmed with the specific SDS for the exact compound being handled.

ParameterValue/InstructionSource
pH for Drain Disposal Between 7 and 9 for dilute aqueous solutions (<10% v/v) with no solvent or metal contamination.[5]
Generator Status (Monthly) Very Small Quantity: ≤ 100 kg hazardous waste, or ≤ 1 kg acutely hazardous waste.[6]
Small Quantity: > 100 kg and < 1000 kg hazardous waste.[6]
Large Quantity: ≥ 1000 kg hazardous waste, or > 1 kg acutely hazardous waste.[6]
Container Rinsing Triple-rinse with a suitable solvent; the first rinsate must be collected as hazardous waste.[5][7]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted systematically to ensure safety and regulatory compliance. The following protocol provides a step-by-step guide for laboratory personnel.

  • Waste Identification and Segregation :

    • Identify the waste as hazardous.[6][7] Almost any chemical requiring disposal is considered hazardous waste.[7]

    • Do not mix this compound waste with incompatible materials.[5][7] Incompatible wastes must be segregated.[5]

    • Waste should be collected in separate, clearly labeled containers for aqueous mixtures and organic solvents.[5]

  • Container Management :

    • Use sturdy, leak-proof containers that are compatible with the chemical nature of this compound.[5][7] For instance, corrosive materials should not be stored in metal drums.[6]

    • Keep waste containers tightly closed except when adding waste.[2][5][7]

    • Label all waste containers with "Hazardous Waste" and the complete chemical name.[7] Abbreviations are not acceptable.[7]

  • Waste Accumulation and Storage :

    • Store hazardous waste containers in a designated, well-ventilated, and cool area, away from sources of ignition.[2][3]

    • Utilize secondary containment for all liquid hazardous waste.[5]

    • Do not accumulate more than 10 gallons of hazardous waste within the laboratory.[5]

  • Disposal Request and Manifest :

    • Once a container is full, or if waste needs to be removed, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[5][7]

    • For generators of larger quantities of hazardous waste, obtaining a federal Environmental Protection Agency (EPA) Identification Number and reporting hazardous waste activities may be required.[6]

  • Empty Container Disposal :

    • Thoroughly empty the container of all contents.[5]

    • Triple-rinse the container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[5][7]

    • After thorough rinsing and air-drying, deface or remove all labels from the container before disposing of it as solid waste or in designated glass disposal containers.[5][8]

Experimental Protocols: Waste Characterization

To ensure proper disposal, a hazardous waste determination must be made at the point of generation.[9] This can be done through:

  • Knowledge of Process : Utilizing existing information about the chemicals and processes that generated the waste.

  • Analytical Testing : If the waste's properties are unknown, it must be tested by a qualified laboratory. The waste should be managed as hazardous until analytical results prove otherwise.[9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DAR1_Disposal_Workflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Disposal & Final Steps start Start: this compound Waste Generated identify Identify Waste as Hazardous start->identify sds Consult Safety Data Sheet (SDS) identify->sds ppe Don Appropriate PPE sds->ppe segregate Segregate from Incompatible Wastes ppe->segregate container Use Labeled, Compatible Container segregate->container store Store in Designated Area with Secondary Containment container->store full Container Full? store->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes empty_container Process Empty Container contact_ehs->empty_container triple_rinse Triple Rinse Container empty_container->triple_rinse dispose_rinsate Dispose of First Rinsate as Hazardous Waste triple_rinse->dispose_rinsate dispose_container Dispose of Clean, Defaced Container dispose_rinsate->dispose_container end End dispose_container->end

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling DAR-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of DAR-1 (4,5-Diamino-rhodamine B), a fluorescent probe for nitric oxide.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and dust.[3]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).Prevents skin contact with the chemical.[3]
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.Avoids inhalation of dust or aerosols.[3]

Hazard Identification and First Aid

This compound is classified as an acute oral toxicant (Category 4) and causes eye irritation (Category 2).[3] Understanding these hazards and the appropriate first-aid response is critical.

Table 2: Hazard Classification and First-Aid Measures

HazardGHS ClassificationFirst-Aid Procedure
Oral Toxicity Acute toxicity, Oral (Category 4)If Swallowed: Rinse mouth. Get medical help.[3]
Eye Irritation Eye irritation (Category 2)If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Skin Contact May cause skin irritation.If on Skin: Wash off with soap and plenty of water.[3]
Inhalation May cause respiratory irritation.If Inhaled: Move person into fresh air.[3]

Experimental Protocol: Detection of Intracellular Nitric Oxide (NO)

This compound is a cell-permeable fluorescent probe that reacts with intracellular NO to generate a fluorescent signal.[1] The following is a general protocol for its use.

Materials:

  • This compound stock solution (dissolved in DMSO or chloroform)[1]

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable plate or slide.

  • Loading with this compound:

    • Dilute the this compound stock solution in cell culture medium to the final working concentration (typically in the low micromolar range).

    • Remove the existing cell culture medium and wash the cells with PBS.

    • Add the this compound loading solution to the cells.

    • Incubate at 37°C for the recommended time to allow for cell loading.

  • NO Stimulation (if applicable):

    • Wash the cells with PBS to remove excess this compound.

    • Add fresh medium or buffer.

    • Treat the cells with a stimulus to induce NO production.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

    • This compound has an excitation maximum at approximately 566 nm and an emission maximum at approximately 586 nm.[1]

Safe Handling and Disposal Workflow

Proper handling and disposal procedures are essential to minimize risk and environmental impact.

Workflow for Safe Handling and Disposal of this compound cluster_handling Handling Procedure cluster_spill Spill Response cluster_disposal Disposal Plan prep Preparation: Wear full PPE weigh Weighing: Use a chemical fume hood prep->weigh dissolve Dissolution: Solubilize in DMSO or Chloroform weigh->dissolve contain Contain Spill weigh->contain If spill occurs use Experimental Use: Follow protocol dissolve->use dissolve->contain If spill occurs use->contain If spill occurs collect_waste Collect all this compound contaminated waste use->collect_waste collect Collect with absorbent material contain->collect clean Clean area with soap and water collect->clean dispose_spill Dispose of waste as hazardous clean->dispose_spill label_waste Label as hazardous chemical waste collect_waste->label_waste store_waste Store in a sealed, labeled container label_waste->store_waste dispose Dispose via certified hazardous waste disposal service store_waste->dispose

Caption: This diagram outlines the procedural workflow for the safe handling, spill response, and disposal of this compound in a laboratory setting.

Logical Relationship of Safety Measures

The implementation of safety measures follows a logical hierarchy to ensure comprehensive protection.

Hierarchy of Safety Controls for this compound A Engineering Controls B Administrative Controls A->B D Use in Fume Hood A->D C Personal Protective Equipment (PPE) B->C E Standard Operating Procedures (SOPs) B->E F Safety Data Sheet (SDS) Review B->F G Gloves, Goggles, Lab Coat C->G

Caption: This diagram illustrates the hierarchical relationship of safety controls, from most to least effective, for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.